perfluorooctanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRXPPIDPYTNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NH2, C8H2F17NO2S | |
| Record name | FOSA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038939 | |
| Record name | Perfluorooctanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-91-6 | |
| Record name | Perfluorooctanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooctanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecafluorooctanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80AM718FML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorooctanesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways and Byproducts of Perfluorooctanesulfonamide (PFOSA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for perfluorooctanesulfonamide (PFOSA), a key intermediate in the production of various per- and polyfluoroalkyl substances (PFAS). The document details the core manufacturing processes, outlines the formation of significant byproducts, and presents experimental protocols for both synthesis and analysis.
Executive Summary
This compound (PFOSA) is a critical building block in the synthesis of a wide range of fluorochemicals. Its production is dominated by processes stemming from perfluorooctanesulfonyl fluoride (B91410) (POSF), which is primarily manufactured via electrochemical fluorination (ECF). This method, while effective, inherently produces a complex mixture of linear and branched isomers, as well as other fluorinated byproducts. Understanding these synthesis pathways and the resulting impurities is crucial for researchers in environmental science, toxicology, and drug development who work with these compounds or are investigating their environmental fate and biological effects. This guide elucidates the dominant synthesis routes, provides quantitative data on byproduct formation, and offers detailed experimental methodologies.
Primary Synthesis Pathways of PFOSA
The synthesis of PFOSA is predominantly a two-stage process that begins with the production of its precursor, perfluorooctanesulfonyl fluoride (POSF).
Electrochemical Fluorination (ECF) for the Synthesis of Perfluorooctanesulfonyl Fluoride (POSF)
The industrial production of POSF is achieved through the Simons Process of electrochemical fluorination.[1] This process involves the electrolysis of a solution of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[2] A direct electric current is passed through the solution, leading to the substitution of hydrogen atoms with fluorine atoms on the alkyl chain.[1]
The overall reaction can be represented as:
C₈H₁₇SO₂F + 17 HF → C₈F₁₇SO₂F + 17 H₂
This process typically results in a yield of approximately 25% for POSF.[2] The crude product is a complex mixture of isomers and byproducts due to rearrangements and fragmentation of the carbon skeleton during the high-energy fluorination process.[3]
Conversion of POSF to PFOSA
Once synthesized, POSF is converted to PFOSA through reaction with ammonia (B1221849).[2] This is a nucleophilic substitution reaction where the ammonia molecule displaces the fluoride ion from the sulfonyl fluoride group.
Reaction: C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ + NH₄F
An alternative laboratory-scale synthesis avoids the direct use of ammonia by proceeding through a perfluorooctanesulfonyl azide (B81097) intermediate.[4] In this two-step process, POSF is first reacted with sodium azide, and the resulting azide is subsequently reduced to PFOSA using zinc and hydrochloric acid.[4]
Fluorotelomerization: A Non-Primary Pathway
While fluorotelomerization is a major industrial process for the synthesis of other classes of PFAS, such as fluorotelomer alcohols and their derivatives, it is not a primary route for the production of perfluorooctanesulfonamides.[5] The literature consistently points to the electrochemical fluorination of sulfonyl fluorides as the established manufacturing pathway for PFOSA and related substances.
Byproducts of PFOSA Synthesis
The ECF process is the primary source of byproducts in the synthesis of PFOSA. The high-energy nature of this process leads to a variety of isomers and other fluorinated compounds.
Isomeric Distribution
The technical-grade POSF produced via ECF is a mixture of linear and branched isomers. The linear isomer typically constitutes about 70% of the mixture, with the remaining 30% being various branched isomers.[6] These include isomers with perfluoroisopropyl, internally branched perfluoromethyl, and tertiary-perfluorobutyl groups.[4] Subsequent purification of PFOSA can enrich the linear isomer, often resulting in a linear-to-branched ratio of 20:1 to 30:1.[4]
Quantitative Breakdown of ECF Byproducts
The crude product from the electrochemical fluorination of octanesulfonyl fluoride is a complex mixture. A general quantitative breakdown of the components is presented in the table below.
| Component | Approximate Percentage in Crude Product |
| Linear Perfluorooctanesulfonyl Fluoride | 34-40% |
| Branched-chain Perfluoroalkylsulfonyl Fluorides | 18-20% |
| Straight-chain, Branched, and Cyclic Perfluoroalkanes and Ethers | 20-25% |
| Higher and Lower Straight-chain Homologs (e.g., C₆, C₇, C₉) | ~7% |
| "Tars" (High Molecular Weight Byproducts) and Other Byproducts | 10-15% |
Data compiled from Smolecule (2023).[7]
Experimental Protocols
Laboratory Synthesis of this compound (PFOSA) from POSF via an Azide Intermediate
This protocol is adapted from Lehmler et al. (2010).[4]
Step 1: Synthesis of Perfluorooctanesulfonyl Azide
-
In a suitable reaction vessel, dissolve perfluorooctanesulfonyl fluoride in an appropriate solvent (e.g., acetonitrile).
-
Add an aqueous solution of sodium azide (NaN₃) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR).
-
Upon completion, extract the perfluorooctanesulfonyl azide with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude perfluorooctanesulfonyl azide.
Step 2: Reduction of Perfluorooctanesulfonyl Azide to PFOSA
-
Dissolve the crude perfluorooctanesulfonyl azide in a suitable solvent (e.g., diethyl ether or ethanol).
-
Add zinc dust to the solution.
-
Slowly add aqueous hydrochloric acid (HCl) to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or ¹⁹F NMR).
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude PFOSA.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Analytical Method for PFOSA and its Isomers by LC-MS/MS
The analysis of PFOSA and its byproducts, particularly the various isomers, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Dissolve the technical PFOSA mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to achieve a concentration within the calibrated range of the instrument.
-
For environmental or biological matrices, appropriate extraction and clean-up procedures, such as solid-phase extraction (SPE), are necessary.
LC-MS/MS Parameters (Illustrative):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with an ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 498 for PFOSA) to specific product ions. Different isomers may yield characteristic fragment ions, allowing for their differentiation and quantification.
-
Visualizations
Synthesis Pathways of PFOSA
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Perfluorooctanesulfonyl fluoride | 307-35-7 [smolecule.com]
Physicochemical Properties of Perfluorooctanesulfonamide (PFOSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluorooctanesulfonamide (PFOSA), a significant compound in the class of per- and polyfluoroalkyl substances (PFAS). The information herein is intended to support research, drug development, and environmental analysis by providing key data and standardized experimental methodologies.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂F₁₇NO₂S | [1] |
| Molar Mass | 499.14 g/mol | [1] |
| Melting Point | 151-152 °C | [2] |
| Boiling Point | 227.2 ± 50.0 °C (Predicted) | [2] |
| Vapor Pressure | 7.62 x 10⁻⁴ mm Hg at 20°C (extrapolated) | [3] |
| Water Solubility | Low; Insoluble in water but soluble in some organic solvents. | [4][5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | Estimated Log Kow of 5.8 suggests a very high potential for bioconcentration. | [6] |
| pKa (Acid Dissociation Constant) | 7.01 ± 0.60 (Predicted) | [2] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail the standardized methodologies for determining the key physicochemical properties of chemical substances, as established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are broadly applicable to compounds like PFOSA.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.
Common Methods:
-
Capillary Method: A small, packed sample in a capillary tube is heated in a liquid bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.[7][8]
-
Hot Stage Method (Kofler Hot Bar): A small amount of the substance is placed on a heated metal bar with a temperature gradient to observe the melting temperature.[7]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]
General Procedure (Capillary Method):
-
A small amount of the finely powdered, dry substance is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube).
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Common Methods:
-
Ebulliometer Method: This method involves measuring the boiling point of a liquid by observing the temperature at which the liquid and its vapor are in equilibrium.
-
Dynamic Method: The temperature at which the vapor pressure of the substance equals a set external pressure is determined.
-
Distillation Method: The temperature of the vapor of a boiling liquid is measured during distillation.
-
Siwoloboff Method: A small sample is heated in a tube with an inverted, sealed capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods can also be used to determine the boiling point by detecting the endothermic transition.[5][9]
General Procedure (Dynamic Method):
-
The substance is placed in a suitable apparatus, and the pressure is adjusted to a specific value.
-
The temperature of the sample is gradually increased.
-
The temperature at which boiling is observed is recorded as the boiling point at that pressure.
-
This can be repeated at different pressures to establish a vapor pressure curve.
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Common Methods:
-
Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is analyzed until saturation is reached.[10][11]
-
Flask Method (for solubilities > 10⁻² g/L): An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[10][11]
General Procedure (Flask Method):
-
An excess amount of the solid PFOSA is added to a flask containing purified water.
-
The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of PFOSA in the clear aqueous solution is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
Common Methods:
-
Dynamic Method (Cottrell's Method): Measures the boiling point of the substance at various pressures.
-
Static Method: The substance is placed in a closed system, and the pressure is measured directly at thermal equilibrium.[1][12]
-
Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell containing the substance.
-
Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.[1][2]
General Procedure (Static Method):
-
A sample of PFOSA is placed in a thermostatted container connected to a pressure measuring device.
-
The system is evacuated to remove air.
-
The temperature is maintained at a constant value until the pressure reading stabilizes, indicating equilibrium.
-
The vapor pressure is recorded at different temperatures to obtain a vapor pressure curve.
Partition Coefficient (n-octanol/water), Log Kₒw (OECD Guideline 117)
The octanol-water partition coefficient (Kₒw) is a measure of the lipophilicity of a substance. It is the ratio of the concentration of a chemical in n-octanol and water at equilibrium.
Common Method (HPLC Method):
-
High-Performance Liquid Chromatography (HPLC): This method estimates the log Kₒw by correlating the retention time of the substance on a reverse-phase HPLC column with the known log Kₒw values of reference compounds. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., methanol-water).[13][14]
General Procedure (HPLC Method):
-
A series of reference compounds with known log Kₒw values are injected into the HPLC system to create a calibration curve of retention time versus log Kₒw.
-
A solution of PFOSA is then injected under the same chromatographic conditions.
-
The retention time of PFOSA is measured.
-
The log Kₒw of PFOSA is determined by interpolating its retention time on the calibration curve.
Dissociation Constant in Water, pKa (OECD Guideline 112)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Common Methods:
-
Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored. The pKa is determined from the titration curve.[15][16]
-
Spectrophotometry: If the ionized and non-ionized forms of the substance have different UV-visible absorption spectra, the pKa can be determined by measuring the absorbance of solutions at different pH values.
-
Conductometry: The electrical conductivity of a solution of the substance is measured at various concentrations to determine the degree of dissociation and, subsequently, the pKa.[15]
General Procedure (Titration Method):
-
A known concentration of PFOSA is dissolved in a suitable solvent (often a water-miscible co-solvent is needed for poorly soluble substances).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the PFOSA solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is the pH at which half of the PFOSA has been neutralized.
Visualizing Experimental Workflows
Synthesis of this compound
The following diagram illustrates a two-step laboratory synthesis of this compound from perfluorooctanesulfonyl fluoride (B91410) via an azide (B81097) intermediate, a method that avoids the direct use of ammonia.
Caption: Two-step synthesis of PFOSA from POSF.
References
- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. laboratuar.com [laboratuar.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. consilab.de [consilab.de]
- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 16. OECD 112 - Phytosafe [phytosafe.com]
Perfluorooctanesulfonamide (PFOSA): A Comprehensive Technical Review
CAS Number: 754-91-6
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, analytical methodologies, biological interactions, and toxicological profile of Perfluorooctanesulfonamide (PFOSA).
Introduction
This compound (PFOSA), a synthetic organofluorine compound, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Historically, it was a key component in 3M's Scotchgard formulation and was utilized for its grease and water-repellent properties in various consumer products, including food packaging.[1] PFOSA is recognized as a persistent organic pollutant and serves as a metabolic precursor to the more widely known perfluorooctane (B1214571) sulfonate (PFOS).[1] Its persistence in the environment and detection in biological systems, including human serum, have raised significant health and environmental concerns.[1] This technical guide provides a detailed overview of PFOSA, focusing on its chemical characteristics, synthesis, analytical detection, biological effects, and toxicological data to support research and development activities.
Chemical and Physical Properties
PFOSA is characterized by a fully fluorinated eight-carbon chain attached to a sulfonamide functional group.[1] This structure imparts both hydrophobic and lipophobic properties, contributing to its environmental persistence.
| Property | Value | Reference |
| CAS Number | 754-91-6 | [2][3][4][5] |
| Molecular Formula | C₈H₂F₁₇NO₂S | [2][3][4] |
| Molecular Weight | 499.1 g/mol | [2] |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonamide | [1] |
| Synonyms | FOSA, PFOSA, Perfluorooctylsulfonamide, Deethylsulfluramid | [1][2] |
| Purity | ≥85% | [2][3] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [2] |
Synthesis of this compound
The synthesis of PFOSA can be achieved through several chemical pathways. The primary industrial method has been through the reaction of perfluorooctanesulfonyl fluoride (B91410) (POSF).
Synthesis via Nucleophilic Substitution with Ammonia (B1221849)
A common laboratory and industrial synthesis involves the nucleophilic substitution of perfluorooctanesulfonyl fluoride (POSF) with ammonia.[1][6]
Two-Step Synthesis via an Azide (B81097) Intermediate
An alternative laboratory synthesis avoids the direct use of ammonia and proceeds through a two-step reaction involving an azide intermediate followed by reduction.[1][6]
Experimental Protocol:
-
Azide Formation: Perfluorooctanesulfonyl fluoride is reacted with an aqueous solution of sodium azide at room temperature to yield perfluorooctanesulfonyl azide.[6]
-
Reduction: The resulting azide is subsequently treated with zinc and aqueous hydrochloric acid to produce this compound.[6]
Analytical Methodology
The detection and quantification of PFOSA in various matrices, such as environmental and biological samples, typically involve sophisticated analytical techniques.
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate quantification. For aqueous samples, polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers are recommended, as PFAS can adhere to glass surfaces.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of PFOSA.[9][10]
Experimental Protocol:
-
Solid Phase Extraction (SPE): Water samples are often pre-concentrated using solid-phase extraction to isolate and enrich the analytes.[9]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where PFOSA and its isomers are separated on a C18 or other suitable column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Quantification is typically performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[10] The molecular anion m/z 498 is often used as the precursor ion for PFOSA.[10]
| Parameter | Value | Reference |
| Method Detection Limit (Blood) | 0.1-1 pg/g ww | [10] |
| Precursor Ion (m/z) | 498 | [10] |
Metabolism and Biological Fate
PFOSA is a known metabolic byproduct of N-alkylated perfluorooctanesulfonamides.[1] For instance, N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) and N-methyl perfluorooctanesulfonamidoethanol (N-MeFOSE) are metabolized to PFOSA.[1] Subsequently, PFOSA can be further metabolized or degraded to form the highly persistent perfluorooctane sulfonate (PFOS).[1]
Toxicology and Biological Effects
PFOSA has been shown to exhibit significant toxicity in various biological systems. It is considered a potent uncoupler of oxidative phosphorylation.[1]
In Vitro Toxicity
In a study using PC12 cells, PFOSA was identified as the most toxic among the perfluorinated compounds tested.[1]
| Cell Line | Effect | Concentration Range | Reference |
| PC12 | Cytotoxicity | 10 to 250 µM | [1] |
In Vivo Toxicity
Studies in zebrafish larvae have demonstrated that PFOSA can induce hepatic macrophage and neutrophil accumulation, as well as fibrosis.[2] Animal studies with related PFAS compounds have shown a range of toxic effects, including on the liver, gastrointestinal tract, and thyroid hormone levels.[11]
| Organism | Effect | Concentration Range | Reference |
| Zebrafish Larvae | Hepatotoxicity | 0.1-100 µg/L | [2] |
Human Health Effects
While direct data on the reproductive and developmental effects of PFOSA in humans are limited, studies on related PFAS have shown associations with altered immune and thyroid function, liver disease, lipid and insulin (B600854) dysregulation, and adverse reproductive and developmental outcomes.[11][12] PFOSA has been detected in human serum samples, with levels in the sub- to low-parts per billion range.[1]
Conclusion
This compound (PFOSA) is a persistent and toxic compound that warrants significant attention from the scientific and regulatory communities. Its role as a precursor to PFOS, coupled with its own inherent toxicity, highlights the importance of understanding its environmental fate, metabolic pathways, and biological effects. The detailed methodologies for its synthesis and analysis provided in this guide are intended to support further research into this environmentally relevant compound. Continued investigation into the long-term health effects of PFOSA and other PFAS is crucial for the development of effective risk assessment and mitigation strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Perfluorooctane sulfonamide | LGC Standards [lgcstandards.com]
- 6. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Perfluorooctanesulfonamide (PFOSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA), a synthetic organofluorine compound, has garnered significant attention due to its persistence in the environment and its role as a key intermediate and metabolite in the per- and polyfluoroalkyl substances (PFAS) family. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and toxicological properties of PFOSA, with a focus on quantitative data and detailed experimental protocols.
Molecular Structure and Properties
This compound is characterized by a fully fluorinated eight-carbon chain attached to a sulfonamide functional group.[1][2] Its chemical formula is C₈H₂F₁₇NO₂S.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₂F₁₇NO₂S | [2] |
| Molar Mass | 499.15 g/mol | [3] |
| CAS Number | 754-91-6 | [2] |
| InChI Key | RRRXPPIDPYTNJG-UHFFFAOYSA-N | [2] |
| SMILES | C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [3] |
Structural Data
As of the date of this report, a definitive crystal structure for this compound has not been publicly reported. Consequently, precise experimental data for bond lengths, bond angles, and dihedral angles are not available. However, studies on related N-alkylated perfluorooctanesulfonamides have been conducted and reveal important structural features. For instance, the crystal structures of N-ethyl and N,N-diethyl this compound show that the S-N bond possesses considerable double-bond character.[1] This structural feature leads to a significant rotational barrier around the S-N bond.[1]
Molecular modeling and computational studies can provide theoretical insights into the three-dimensional conformation of PFOSA. Such studies suggest that the perfluorinated carbon chain adopts a helical conformation to minimize steric strain between the fluorine atoms.
Synthesis of this compound
PFOSA can be synthesized from perfluorooctanesulfonyl fluoride (B91410) (POSF). One common laboratory-scale synthesis involves a two-step process via a perfluorooctanesulfonyl azide (B81097) intermediate, which avoids the use of ammonia.[1]
Experimental Protocol: Synthesis via Perfluorooctanesulfonyl Azide
Step 1: Synthesis of Perfluorooctanesulfonyl Azide
This step involves the reaction of perfluorooctanesulfonyl fluoride with sodium azide.
-
Materials:
-
Perfluorooctanesulfonyl fluoride (POSF)
-
Sodium azide (NaN₃)
-
Water
-
Acetone
-
-
Procedure:
-
A solution of sodium azide in water is prepared.
-
Perfluorooctanesulfonyl fluoride is added to the aqueous sodium azide solution at room temperature.
-
The reaction mixture is stirred vigorously for a specified period, typically several hours, to ensure complete conversion.
-
The resulting perfluorooctanesulfonyl azide is then extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude azide.
-
Step 2: Reduction of Perfluorooctanesulfonyl Azide to this compound
The azide intermediate is subsequently reduced to the corresponding sulfonamide.
-
Materials:
-
Perfluorooctanesulfonyl azide
-
Zinc dust (Zn)
-
Hydrochloric acid (HCl, aqueous solution)
-
An appropriate organic solvent (e.g., diethyl ether or tetrahydrofuran)
-
-
Procedure:
-
Perfluorooctanesulfonyl azide is dissolved in the chosen organic solvent.
-
Zinc dust is added to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid while maintaining a controlled temperature (e.g., using an ice bath).
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove excess zinc and any solid byproducts.
-
The filtrate is then subjected to a work-up procedure, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of PFOSA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the presence of a large number of fluorine atoms, ¹⁹F NMR is a powerful tool for the characterization of PFOSA. The spectrum is expected to show distinct signals for the CF₃ group and the different CF₂ groups along the perfluorinated chain. Computational studies have been employed to predict the ¹⁹F chemical shifts of PFOSA isomers.
-
¹H NMR: The ¹H NMR spectrum of PFOSA is expected to be simple, showing a signal for the two protons of the sulfonamide (-SO₂NH₂) group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of PFOSA would exhibit characteristic absorption bands for the N-H stretching vibrations of the sulfonamide group (typically in the region of 3200-3400 cm⁻¹), the S=O stretching vibrations (around 1350 and 1160 cm⁻¹), and the C-F stretching vibrations (in the fingerprint region, typically below 1300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is widely used for the detection and quantification of PFOSA in various matrices. The fragmentation patterns of PFOSA isomers have been studied, allowing for their identification and differentiation.
Toxicological Data
PFOSA is recognized as a persistent organic pollutant and exhibits toxicity. It is considered to be the biologically active form of the insecticide Sulfluramid.[2]
Table 2: Acute Toxicity of this compound
| Test Organism | Route of Administration | Toxicity Value | Reference |
| Rat | Oral | LD₅₀: >172 mg/kg | [3] |
PFOSA has been shown to be a potent uncoupler of oxidative phosphorylation, with an IC₅₀ of approximately 1 micromolar.[2] In vitro studies using PC12 cells have indicated that PFOSA is the most toxic among several perfluorinated compounds tested, with cytotoxic effects observed at concentrations ranging from 10 to 250 micromolar.[2]
Conclusion
This technical guide has summarized the key aspects of the molecular structure, synthesis, and toxicology of this compound. While a definitive experimental three-dimensional structure remains to be determined, the available data on its synthesis, spectroscopic properties, and toxicity provide a solid foundation for researchers and professionals working with this environmentally significant compound. Further research, particularly in the area of X-ray crystallography, is needed to fully elucidate its precise molecular geometry.
References
Perfluorooctanesulfonamide (PFOSA): A Technical Guide to Its Discovery, Use, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorooctanesulfonamide (PFOSA) is a synthetic organofluorine compound that garnered significant industrial use for its water and oil repellent properties. A key component in historical formulations of products like Scotchgard, PFOSA's persistence in the environment and its role as a precursor to the more widely studied perfluorooctane (B1214571) sulfonate (PFOS) have made it a subject of increasing scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, historical application, synthesis, and biological interactions of PFOSA, with a focus on quantitative data, experimental methodologies, and the signaling pathways it perturbs.
Discovery and Historical Use
This compound is a derivative of perfluorooctanesulfonyl fluoride (B91410) (POSF), a foundational chemical in the production of a range of per- and polyfluoroalkyl substances (PFAS). The synthesis and application of PFOSA are intrinsically linked to the pioneering work in fluorochemistry by 3M in the mid-20th century.
Timeline of Key Events:
-
1949: 3M commences the production of POSF through electrochemical fluorination (ECF).
-
1956: PFOSA is incorporated as a key ingredient in 3M's Scotchgard formulation, valued for its ability to repel water and grease.[1]
-
1950s-2000s: PFOSA and its derivatives are widely used in a variety of consumer and industrial products, including:
-
Food Packaging: To prevent grease from leaking through paper and cardboard.
-
Textiles and Carpets: As a stain and water repellent.
-
Upholstery: For protection against spills.
-
-
May 2000: 3M announces the voluntary phase-out of perfluorooctanyl chemicals, including PFOSA, PFOS, and PFOA, due to concerns about their persistence, bioaccumulation, and potential toxicity.
-
2003: The use of PFOSA in the original Scotchgard formulation is discontinued.[1]
-
End of 2025: 3M has committed to exiting all PFAS manufacturing.[2]
Chemical Synthesis
The primary industrial synthesis of PFOSA involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with ammonia (B1221849). Laboratory-scale syntheses have also been well-documented, providing a means for producing analytical standards and conducting toxicological research.
Experimental Protocol: Laboratory Synthesis of PFOSA
This protocol describes two common laboratory methods for the synthesis of this compound.
Method 1: Reaction of POSF with Ammonia
-
Reaction Setup: In a well-ventilated fume hood, dissolve perfluorooctanesulfonyl fluoride (POSF) in a suitable anhydrous solvent such as diethyl ether or dioxane.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is typically treated with an acid, such as hydrochloric or sulfuric acid, to decompose any complex salts formed.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Method 2: Two-Step Synthesis via an Azide (B81097) Intermediate
This method avoids the direct use of ammonia gas.
-
Azide Formation: React perfluorooctanesulfonyl fluoride with sodium azide in an aqueous solution at room temperature to form perfluorooctanesulfonyl azide.
-
Reduction: The resulting azide is then reduced to the sulfonamide using a reducing agent such as zinc and hydrochloric acid.[3]
-
Purification: The final product is purified using standard techniques like recrystallization or chromatography.[3]
Quantitative Data
The following tables summarize key quantitative data related to the environmental presence and toxicological profile of PFOSA and its primary metabolite, PFOS.
Table 1: Environmental Concentrations of PFOS (a key metabolite of PFOSA)
| Matrix | Location | Concentration Range | Reference |
| Surface Water | Downstream of an international airport, Hamilton, ON, Canada | 130.3 (±43.6) ng/L | |
| Sediment | Jucar River, Spain | 0.22–11.5 ng/g | |
| Biota (Snapping Turtle Plasma) | Lake Niapenco, ON, Canada | 2223 (±247.1) ng/g | |
| Biota (Amphipods) | Downstream of an international airport, Hamilton, ON, Canada | 518.1 (±83.8) ng/g |
Table 2: Human Biomonitoring Data for PFOS
| Population | Matrix | Concentration Range | Key Findings | Reference |
| General U.S. Population (NHANES) | Serum | PFOA > PFOS > PFHxS > PFNA | Declining trends for PFOS and PFOA since the phase-out. | |
| Industrialized Region, China | Serum | Σ7PFAS average: 65.486 ng/mL | PFOS and PFOA are predominant. | [4] |
| Retired Fluorochemical Workers | Serum | PFOS half-life: 3.4 years | Demonstrates long biological persistence. |
Table 3: Toxicological Data for PFOS
| Study Type | Species | Endpoint | NOAEL | LOAEL | Reference |
| Two-Generation Oral Gavage | Rat | Reduced offspring body weight | 0.1 mg/kg/day | - | [5] |
| Intermediate-Duration Oral | Rat | Delayed eye opening, decreased pup weight | 0.000515 mg/kg/day (HED) | - | [6] |
| Acute Oral | Male C57BL/6J Mice | Mortality | - | LD50: 0.579 g/kg BW | [7] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; HED: Human Equivalent Dose; LD50: Lethal Dose, 50%; BW: Body Weight.
Experimental Protocols for Analysis
The accurate detection and quantification of PFOSA in various matrices are crucial for exposure assessment and toxicological studies. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Protocol: Analysis of PFOSA in Food Packaging using LC-MS/MS
-
Sample Preparation:
-
Cut the food packaging material into small pieces.
-
Spike the sample with a known amount of an isotopically labeled PFOSA internal standard.
-
-
Extraction:
-
Perform accelerated solvent extraction (ASE) using methanol.
-
Alternatively, use pressurized liquid extraction (PLE).
-
-
Cleanup:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a methanol/water mixture.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract into an LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both typically containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.
-
Detect and quantify PFOSA using multiple reaction monitoring (MRM) in negative ion mode.
-
Signaling Pathways and Mechanisms of Toxicity
PFOSA and other PFAS are known to interact with various biological pathways, leading to a range of toxicological effects. A key mechanism of action is the interaction with nuclear receptors, which are transcription factors that regulate gene expression involved in metabolism, development, and other critical cellular processes.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
In vitro studies have shown that PFOSA can activate peroxisome proliferator-activated receptor alpha (PPARα) and, to a lesser extent, PPAR gamma (PPARγ).[8] PPARs are critical regulators of lipid metabolism. Activation of these receptors by PFAS can lead to disruptions in fatty acid oxidation, cholesterol homeostasis, and adipocyte differentiation.[9] This interaction is considered a key molecular initiating event in the hepatotoxicity observed with many PFAS compounds.[10]
Caption: PFOSA interaction with PPAR signaling pathway.
Other Potential Signaling Pathways
While direct evidence for PFOSA is still emerging, studies on its primary metabolite, PFOS, suggest the involvement of other signaling pathways that may also be relevant for PFOSA:
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These nuclear receptors are involved in the metabolism and detoxification of foreign chemicals. Some PFAS have been shown to activate CAR and PXR, potentially altering the body's ability to handle other xenobiotics.[6]
-
Oxidative Stress: Some in vivo and in vitro studies indicate that certain PFAS can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage DNA and other cellular components.
-
Inflammatory Signaling: PFOS has been shown to activate inflammatory pathways, such as the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines.
Conclusion
This compound, a historically significant industrial chemical, remains a compound of interest due to its environmental persistence and its role as a precursor to PFOS. This guide has provided a technical overview of its discovery, synthesis, and known biological interactions, with a focus on providing quantitative data and outlining experimental methodologies. The interaction of PFOSA with nuclear receptors, particularly PPARs, appears to be a key mechanism driving its toxicological effects, primarily the disruption of lipid metabolism. Further research is needed to fully elucidate the specific signaling cascades perturbed by PFOSA and to better understand its long-term health implications, especially in the context of exposure to complex mixtures of PFAS. The provided experimental protocols and data summaries serve as a valuable resource for researchers and professionals working to address the ongoing challenges posed by this class of persistent chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Per- and Polyfluoroalkyl Substances (PFAS) and Lipid Trajectories in Women 45–56 Years of Age: The Study of Women’s Health Across the Nation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Perfluoroalkyl Substances (PFAS) and Lipid Metabolism in Experimental Animal Models: A Scoping Review on the Mechanisms Behind the Induced Hepatotoxicity [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of perfluoroalkyl substances (PFAS) and PFAS mixtures on lipid metabolism in differentiated HepaRG cells as a model for human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Environmental Degradation Pathways of Perfluorooctanesulfonamide (FOSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (FOSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound that has been used in a variety of industrial and consumer products. Due to its persistence and potential for bioaccumulation, understanding its fate in the environment is of critical importance. This technical guide provides an in-depth overview of the known biotic and abiotic degradation pathways of FOSA, complete with quantitative data, detailed experimental protocols, and visual representations of the transformation processes. FOSA is a significant precursor to the more widely studied and regulated perfluorooctane (B1214571) sulfonate (PFOS), making the elucidation of its degradation pathways crucial for environmental risk assessment and remediation strategies.[1]
Biotic Degradation Pathways
The primary biotic degradation pathway for FOSA occurs in environments rich in microbial activity, such as soil and activated sludge. FOSA itself is often an intermediate in the degradation of larger N-alkylated perfluorooctanesulfonamides. The biotransformation of these precursors ultimately leads to the formation of the highly persistent PFOS.
A key precursor to FOSA is N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE). In aerobic soil environments, N-EtFOSE undergoes biotransformation to FOSA and other intermediates.[2] The degradation pathways largely follow those observed in activated sludge and marine sediments.[2] Major degradation products in these environments include N-Ethyl perfluorooctanesulfonamidoacetic acid (EtFOSAA), perfluorooctane sulfonamide (FOSA), and perfluorooctane sulfonamide acetic acid (FOSAA).[2]
The transformation of FOSA to PFOS is believed to proceed through the formation of a perfluorooctane sulfinate (PFOSI) intermediate.[3][4] This transformation involves deamination of FOSA.[5]
dot
Quantitative Data on Biotic Degradation
The following table summarizes available quantitative data on the biotic degradation of FOSA and its precursors.
| Compound | Matrix | Half-life (t½) | Molar Yield to PFOS (%) | Reference |
| N-Ethyl this compound (N-EtFOSA) | Aerobic Soil | 13.9 ± 2.1 days | 4.0 | [2] |
| N-Ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) | Activated Sludge | 0.70 ± 0.05 days (k = 0.99 ± 0.08 day⁻¹) | - | [3] |
| N-Ethyl perfluorooctanesulfonamidoacetic acid (N-EtFOSAA) | Activated Sludge | 7.46 ± 0.97 days (k = 0.093 ± 0.012 day⁻¹) | - | [3] |
Abiotic Degradation Pathways
Abiotic degradation of FOSA can occur through processes such as photodegradation and sonolysis. These pathways are generally less significant in natural environments compared to biotic transformations but can be relevant in engineered remediation systems.
Photodegradation:
Studies have shown that FOSA can be photodegraded, with perfluorooctanoic acid (PFOA) identified as a major product.[6] The presence of microplastics appears to have a negligible effect on the photodegradation of FOSA.[6]
dot
Sonochemical Degradation:
Sonolysis, the application of ultrasound, can also lead to the degradation of FOSA. This process involves the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, leading to the pyrolytic decomposition of the molecule.
Experimental Protocols
Aerobic Soil Microcosm Study for FOSA Biodegradation
This protocol is designed to investigate the aerobic biodegradation of FOSA in a soil matrix.
1. Materials:
-
Test soil, characterized for properties such as pH, organic carbon content, and microbial biomass.
-
This compound (FOSA) standard.
-
Sterile water (autoclaved, deionized).
-
Microcosm vessels (e.g., amber glass serum bottles with Teflon-lined septa).
-
Incubator.
-
Analytical equipment: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
2. Microcosm Setup:
-
Aliquots of fresh, sieved soil (e.g., 50 g dry weight equivalent) are placed into the microcosm vessels.
-
Control microcosms are prepared using autoclaved (sterile) soil to assess abiotic degradation.
-
FOSA is added to the soil, typically dissolved in a minimal amount of a suitable solvent (e.g., methanol), which is then allowed to evaporate. The final concentration should be environmentally relevant.
-
The soil moisture is adjusted to a specific percentage of its water-holding capacity (e.g., 60%) with sterile water.
-
The vessels are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 182 days).[2]
3. Sampling and Analysis:
-
Triplicate microcosms (for both live and sterile treatments) are sacrificed at predetermined time points.
-
Soil samples are extracted using an appropriate solvent (e.g., acetonitrile (B52724) or methanol) via sonication or accelerated solvent extraction.
-
The extracts are centrifuged, filtered, and analyzed by LC-MS/MS for the parent compound (FOSA) and its potential transformation products (e.g., FOSAA, PFOSi, PFOS).
dot
Analytical Method: LC-MS/MS for FOSA and Metabolites
1. Sample Preparation:
-
Water Samples: Samples are typically concentrated using solid-phase extraction (SPE) with a weak anion exchange (WAX) or polymeric reversed-phase sorbent. The analytes are then eluted with a basic methanolic solution.
-
Soil/Sludge Samples: Analytes are extracted from the solid matrix using a solvent such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking. The extract is then cleaned up using SPE.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used. To mitigate background contamination from the LC system, a delay column can be installed before the injector.
-
Mobile Phase: A gradient elution is typically employed with two mobile phases:
-
A: Aqueous solution with a buffer (e.g., 20 mM ammonium (B1175870) acetate).
-
B: Organic solvent (e.g., methanol or acetonitrile).
-
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions.
MRM Transitions for FOSA and Related Compounds:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| FOSA | 498 | 78 |
| PFOS | 499 | 80, 99 |
| N-EtFOSA | 526 | 169 |
| N-EtFOSAA | 584 | 526 |
| FOSAA | 556 | 498 |
Conclusion
The environmental degradation of this compound is a complex process primarily driven by biotic transformations in soil and activated sludge, leading to the formation of the highly persistent PFOS. Abiotic degradation pathways, such as photodegradation, also contribute to its transformation, potentially yielding PFOA. A thorough understanding of these pathways, supported by robust experimental data, is essential for predicting the environmental fate of FOSA and for the development of effective remediation strategies for PFAS-contaminated sites. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the environmental degradation of this important PFOS precursor.
References
Biodegradation of Perfluorooctanesulfonamide: A Technical Guide to Intermediates and Products
For Immediate Release
This technical guide provides a comprehensive overview of the biodegradation of perfluorooctanesulfonamide (PFOSA) and its precursors, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the transformation pathways, intermediate compounds, and final products observed under both aerobic and anaerobic conditions, supported by quantitative data from various scientific studies. It also outlines typical experimental protocols for investigating PFOSA biodegradation.
Introduction
This compound (PFOSA) and its N-substituted derivatives are precursors to the highly persistent and regulated compound, perfluorooctanesulfonic acid (PFOS). Understanding the biodegradation of these precursors is crucial for assessing their environmental fate and the overall contribution to PFOS contamination. Microbial transformation is a key process governing the environmental behavior of these compounds. This guide summarizes the current scientific understanding of PFOSA biodegradation, focusing on the intermediates formed and the ultimate products.
Aerobic Biodegradation of PFOSA and its Precursors
Aerobic biodegradation is a significant pathway for the transformation of PFOSA precursors, such as N-ethyl this compound (N-EtFOSA) and N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE), primarily leading to the formation of PFOS. The process involves a series of enzymatic reactions, with cytochrome P450 enzymes playing a role in the initial steps of N-dealkylation.
The aerobic transformation of N-EtFOSE generally proceeds through the formation of several key intermediates. One major pathway involves the oxidation of the ethanol (B145695) group to form N-ethyl perfluorooctane sulfonamidoacetic acid (N-EtFOSAA). Subsequently, N-deethylation of N-EtFOSAA can lead to perfluorooctane sulfonamidoacetic acid (FOSAA). Alternatively, N-EtFOSE can undergo N-deethylation to form N-(2-hydroxyethyl)this compound (FOSE alcohol), which can then be oxidized to FOSAA or further N-dealkylated to FOSA. Ultimately, both FOSAA and FOSA are transformed into the stable end-product, PFOS.[1]
Studies in various environmental matrices, including soil and activated sludge, have elucidated this pathway. For instance, the aerobic soil biotransformation of N-EtFOSA has been shown to yield PFOS with a molar yield of approximately 4.0%.[2] Major degradation products identified in these studies include N-EtFOSAA, FOSA, and FOSAA.[2]
Quantitative Data on Aerobic Biodegradation
The following table summarizes key quantitative data from aerobic biodegradation studies of PFOSA precursors.
| Compound | Matrix | Half-life (t½) | Molar Yield of PFOS (%) | Key Intermediates Observed | Reference |
| N-EtFOSA | Soil | 13.9 ± 2.1 days | 4.0 | N-EtFOSAA, FOSA, FOSAA | [2] |
| N-EtFOSE | Activated Sludge | <1 day - 160 days | Not specified | N-EtFOSAA, N-EtFOSA, FOSA, PFOSI | [3][4] |
| N-EtFOSE | Soil | 9.6 - 31 days | 1.06 - 5.49 | N-EtFOSAA, FOSAA, FOSA | [5][6] |
Note: Half-lives and molar yields can vary significantly depending on the specific experimental conditions, including microbial community composition, temperature, and pH.
Anaerobic Biodegradation of PFOSA and its Precursors
While aerobic biodegradation has been more extensively studied, anaerobic transformation of PFOSA precursors also occurs, although generally at a slower rate. Under methanogenic conditions in digester sludge, N-EtFOSE has been observed to biodegrade, albeit with a very long estimated half-life of 1860 days.[7] The primary transformation products identified under these conditions were N-ethyl perfluorooctanesulfonamido acetate (B1210297) (N-EtFOSAA) and perfluorooctane sulfinate (PFOSI).[7]
In contrast, the shorter-chain analogue, N-methyl perfluorobutanesulfonamido ethanol (MeFBSE), biodegrades more readily under anaerobic conditions, with a half-life of 35.8 days, yielding N-methyl perfluorobutanesulfonamido acetate (MeFBSAA) and perfluorobutane sulfinate (PFBSI).[7] This suggests that the potential for anaerobic biodegradation may be influenced by the perfluoroalkyl chain length.
Biodegradation Pathways
The following diagrams illustrate the key transformation pathways for the aerobic biodegradation of N-EtFOSA and N-EtFOSE.
Experimental Protocols
The investigation of PFOSA biodegradation typically involves microcosm studies using environmental matrices such as soil or activated sludge. The following outlines a general experimental workflow.
A detailed protocol for a soil microcosm study is as follows:
-
Soil Collection and Characterization: Collect soil from a relevant site and characterize its physicochemical properties (e.g., pH, organic carbon content, texture).
-
Microcosm Preparation: In amber glass bottles, weigh a specific amount of soil (e.g., 10 g dry weight).
-
Spiking: Add a solution of the PFOSA precursor (e.g., N-EtFOSA) in a suitable solvent (e.g., methanol) to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.
-
Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile deionized water.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate headspace and periodic venting. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal the bottles.
-
Sampling: At predetermined time points, sacrifice triplicate microcosms for analysis.
-
Extraction: Extract the parent compound and its metabolites from the soil using an appropriate solvent, such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking.[8]
-
Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the target analytes.[9] Use of isotopically labeled internal standards is recommended for accurate quantification.
-
Data Analysis: Determine the degradation kinetics (e.g., half-life) of the parent compound and model the formation and decay of intermediates to elucidate the biodegradation pathway.
Conclusion
The biodegradation of this compound and its N-substituted precursors is a complex process that results in the formation of the highly persistent end-product, PFOS. Aerobic pathways are generally more efficient than anaerobic pathways. This technical guide provides a foundational understanding of the key intermediates and transformation pathways, which is essential for environmental risk assessment and the development of potential remediation strategies for sites contaminated with these precursor compounds. Further research is needed to fully elucidate the enzymatic mechanisms and the factors controlling the rates of these transformations in various environmental compartments.
References
- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anaerobic biotransformation of N-methyl perfluorobutanesulfonamido ethanol and N-ethyl perfluorooctanesulfonamido ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esaa.org [esaa.org]
- 9. agilent.com [agilent.com]
Spectroscopic Properties of Perfluorooctanesulfonamide (PFOSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of perfluorooctanesulfonamide (PFOSA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, outlining experimental methodologies, and offering insights into the structural characterization of this compound.
Introduction to this compound (PFOSA)
This compound (PFOSA) is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon chain and a terminal sulfonamide functional group. Its chemical formula is C8H2F17NO2S. PFOSA has been utilized in various industrial and consumer products for its surfactant properties. However, its persistence in the environment and potential for bioaccumulation have made it a subject of significant scientific research. Understanding its structural and chemical properties through spectroscopic methods is crucial for its detection, characterization, and the development of potential remediation strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation
The following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of linear PFOSA. These values are based on computational studies and known chemical shift ranges for similar perfluorinated compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Spectral Data for this compound (PFOSA)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -SO₂NH₂ | 6.5 - 7.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (PFOSA)
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| -CF₂-SO₂- | 115 - 125 | Triplet | ¹JCF ≈ 280-300 |
| -(CF₂)₅- | 105 - 120 | Multiplets | |
| -CF₂-CF₃ | 110 - 120 | Multiplet | |
| -CF₃ | 115 - 125 | Quartet | ¹JCF ≈ 280-290 |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (PFOSA)
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂-SO₂- | -110 to -120 | Triplet |
| -(CF₂)₅- | -120 to -126 | Multiplets |
| -CF₂-CF₃ | -120 to -124 | Multiplet |
| -CF₃ | -80 to -85 | Triplet |
Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ for ¹⁹F NMR).
Experimental Protocols
While a specific, validated protocol for PFOSA is not publicly available, the following general procedure for acquiring NMR spectra of perfluoroalkyl substances can be adapted.
Workflow for NMR Analysis of PFOSA
Caption: A generalized workflow for NMR analysis.
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent in which PFOSA is soluble. Common choices for fluorinated compounds include acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆). The solubility of PFOSA in ethanol, DMSO, and dimethylformamide is approximately 10 mg/mL.
- Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ¹⁹F NMR, and a higher concentration (50-100 mg/mL) for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
- Sample Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, a common standard is hexafluorobenzene (B1203771) (C₆F₆, δ ≈ -164.9 ppm).
2. NMR Data Acquisition:
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required. For ¹⁹F NMR, a probe specifically designed or tuned for fluorine detection will provide the best results. PubChem entries suggest the use of instruments like a Tesla BS567A.[1]
- ¹H NMR: Acquire a standard one-dimensional proton spectrum. The spectral width should be sufficient to cover the aromatic and amide regions.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and the presence of fluorine, a larger number of scans will be necessary.
- ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wide spectral width is necessary to cover the range of chemical shifts for the different CF₂ and CF₃ groups.
3. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the chemical shift scale to the internal standard or the residual solvent peak.
- Integrate the signals to determine the relative ratios of different nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For PFOSA, this includes the sulfonamide group and the carbon-fluorine bonds.
Data Presentation
The following table lists the expected characteristic IR absorption bands for PFOSA based on known vibrational frequencies for sulfonamides and perfluorinated compounds.
Table 4: Predicted IR Absorption Bands for this compound (PFOSA)
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium |
| 1370 - 1330 | S=O stretch (asymmetric) | Strong |
| 1180 - 1160 | S=O stretch (symmetric) | Strong |
| 1300 - 1100 | C-F stretch | Very Strong |
| 950 - 900 | S-N stretch | Medium |
Experimental Protocols
Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of solid or liquid samples.
Workflow for ATR-IR Analysis of PFOSA
Caption: A generalized workflow for ATR-IR analysis.
1. Sample Preparation:
- PFOSA is a solid at room temperature. A small amount of the solid powder is sufficient for ATR-IR analysis.
- No specific sample preparation, such as making a KBr pellet, is required for the ATR technique.
2. IR Data Acquisition:
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used. PubChem indicates the use of a Bio-Rad FTS instrument with an ATR-Neat technique.[1]
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum: Place a small amount of the PFOSA solid onto the ATR crystal. Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.
- Data Collection: Collect the spectrum over the desired range (typically 4000 - 400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good signal-to-noise ratio.
3. Data Processing:
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Identify and label the major absorption peaks.
Conclusion
The spectroscopic characterization of this compound is essential for its identification and analysis in various matrices. While comprehensive experimental datasets are not widely published, theoretical calculations and data from analogous compounds provide a solid foundation for interpreting NMR and IR spectra. The methodologies outlined in this guide offer a practical framework for researchers to obtain high-quality spectroscopic data for PFOSA and related per- and polyfluoroalkyl substances. Further research to publish detailed, validated experimental spectra would be a valuable contribution to the scientific community.
References
abiotic transformation of perfluorooctanesulfonamide in soil and water
An In-depth Technical Guide on the Abiotic Transformation of Perfluorooctanesulfonamide (FOSA) in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (FOSA) is a significant compound within the vast family of per- and polyfluoroalkyl substances (PFAS). While extensive research has focused on the biotic transformation of FOSA precursors to the highly persistent perfluorooctanesulfonic acid (PFOS), the abiotic fate of FOSA itself in soil and water environments remains a critical knowledge gap. This technical guide synthesizes the current understanding of FOSA's abiotic transformation, highlighting its notable resistance to degradation and its role as a stable transformation product of other PFAS. The document provides an overview of potential abiotic pathways, summarizes the limited available quantitative data, outlines relevant experimental protocols, and details analytical methodologies for its detection and quantification.
Introduction to this compound (FOSA)
This compound (C8F17SO2NH2) is a fully fluorinated organic compound characterized by a perfluorooctyl chain attached to a sulfonamide functional group. It has been utilized in various industrial and commercial applications and is also recognized as a significant intermediate in the environmental transformation of N-alkyl-substituted perfluorooctane (B1214571) sulfonamides and sulfonamidoethanols, which are precursors to PFOS.[1][2] Understanding the environmental fate of FOSA is crucial for assessing the overall impact of PFAS contamination.
Abiotic Transformation Pathways of FOSA
Current scientific literature suggests that FOSA is highly resistant to abiotic degradation under typical environmental conditions. While abiotic processes such as hydrolysis, photolysis, and oxidation are known to transform some PFAS precursors, FOSA itself appears to be a recalcitrant end product of some of these pathways.[3]
Hydrolysis
The carbon-fluorine (C-F) and sulfur-carbon (S-C) bonds in FOSA are exceptionally strong, making the molecule resistant to hydrolysis. Theoretical assessments suggest that FOSA is not expected to undergo hydrolysis in the environment due to the absence of functional groups that readily hydrolyze under environmental conditions.[4] While some N-substituted perfluoroalkyl sulfonamides may undergo hydrolysis under specific conditions, N-unsubstituted FOSA is considered stable against hydrolytic cleavage in soil and water.[2][5]
Photolysis
Direct photolysis of FOSA is unlikely to be a significant degradation pathway in the environment. FOSA does not contain chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[4] Therefore, it is not expected to be susceptible to direct degradation by sunlight.[4]
Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH), is a potential transformation pathway for many organic contaminants. However, studies on the indirect photolysis of FOSA precursors have shown that FOSA is a stable end product of such reactions and does not undergo further significant degradation.[1][3][6]
Oxidation
Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals can degrade some PFAS. However, research indicates that FOSA is resistant to oxidation by hydroxyl radicals under conditions simulating sunlit surface waters.[1][3][6] In experiments where N-ethyl perfluorooctane sulfonamido acetate (B1210297) (N-EtFOSAA) was irradiated in the presence of a hydroxyl radical source, FOSA was identified as a final degradation product, showing no subsequent transformation.[1][3][6]
Quantitative Data on Abiotic Transformation
There is a significant lack of quantitative data, such as degradation rate constants and half-lives, for the abiotic transformation of FOSA in soil and water. The available information primarily points to its high persistence.
Table 1: Summary of Abiotic Transformation Potential of FOSA
| Transformation Process | Environment | Rate Constant (k) | Half-life (t1/2) | Key Findings & Citations |
| Hydrolysis | Water | Not Reported | Expected to be very long | FOSA is not expected to undergo hydrolysis under environmental conditions.[4] The sulfonamide group is resistant to hydrolytic cleavage.[2][5] |
| Direct Photolysis | Water/Atmosphere | Not Reported | Expected to be very long | FOSA does not absorb sunlight at wavelengths >290 nm.[4] |
| Indirect Photolysis (•OH) | Water | Not Reported | Stable | FOSA is a final degradation product of the hydroxyl radical-initiated oxidation of its precursors and does not degrade further.[1][3][6] |
| Oxidation (•OH) | Water | Not Reported | Stable | Resistant to oxidation by hydroxyl radicals in simulated environmental conditions.[1][3][6] |
Experimental Protocols
While specific protocols for studying the abiotic degradation of FOSA are scarce due to its high persistence, the following are generalized methodologies that can be adapted from studies on other PFAS.
Hydrolysis Study Protocol (Adapted from OECD Guideline 111)
-
Objective: To determine the rate of hydrolytic transformation of FOSA in aqueous solutions at different pH values (e.g., 4, 7, and 9).
-
Materials:
-
FOSA analytical standard.
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Amber glass vials with Teflon-lined caps.
-
Incubator/water bath for temperature control (e.g., 25°C and 50°C).
-
Analytical instrumentation (LC-MS/MS).
-
-
Procedure:
-
Prepare sterile buffered solutions and spike with a known concentration of FOSA.
-
Dispense the solutions into replicate amber glass vials for each pH and temperature condition.
-
Include sterile control samples (e.g., buffered solution without FOSA) and analytical controls.
-
Incubate the vials in the dark at a constant temperature.
-
At predetermined time intervals, sacrifice replicate vials from each condition.
-
Extract the samples and analyze the concentration of FOSA using LC-MS/MS.
-
Determine the rate of hydrolysis by plotting the concentration of FOSA versus time.
-
Aqueous Photolysis Study Protocol (Adapted from OECD Guideline 316)
-
Objective: To determine the rate of direct and indirect photolysis of FOSA in aqueous solution.
-
Materials:
-
FOSA analytical standard.
-
Purified, sterile water.
-
For indirect photolysis: a photosensitizer (e.g., hydrogen peroxide to generate •OH).
-
Quartz tubes or photoreactors transparent to the light source.
-
A light source simulating natural sunlight (e.g., xenon arc lamp with filters).
-
Radiometer to measure light intensity.
-
Analytical instrumentation (LC-MS/MS).
-
-
Procedure:
-
Prepare aqueous solutions of FOSA in quartz tubes. For indirect photolysis, add the photosensitizer.
-
Include dark controls (tubes wrapped in aluminum foil) to measure any non-photolytic degradation.
-
Expose the tubes to the light source under controlled temperature.
-
At specific time intervals, collect samples from the tubes.
-
Analyze the samples for the concentration of FOSA and potential transformation products by LC-MS/MS.
-
Calculate the photolysis rate constant and quantum yield.
-
Soil Microcosm Study for Abiotic Transformation
-
Objective: To assess the abiotic transformation of FOSA in a soil matrix.
-
Materials:
-
Well-characterized soil, sterilized (e.g., by autoclaving or gamma irradiation) to eliminate biotic activity.
-
FOSA analytical standard.
-
Sterile water.
-
Incubator for controlled temperature and humidity.
-
Extraction solvents and equipment.
-
Analytical instrumentation (LC-MS/MS).
-
-
Procedure:
-
Spike sterilized soil samples with a known concentration of FOSA.
-
Adjust the moisture content to a predetermined level.
-
Place the soil samples in sterile containers and incubate under controlled conditions (e.g., temperature, light/dark).
-
At selected time points, collect soil samples for analysis.
-
Extract FOSA from the soil using an appropriate solvent extraction method.
-
Analyze the extracts using LC-MS/MS to determine the concentration of FOSA over time.
-
Visualization of Pathways and Workflows
Caption: Abiotic formation of FOSA from precursors and its subsequent stability.
Caption: General workflow for studying the abiotic degradation of FOSA.
Analytical Methodologies
Accurate quantification of FOSA in environmental matrices is essential for fate and transport studies. The primary analytical technique for FOSA is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 2: Analytical Methods for FOSA
| Parameter | Method | Details |
| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | Weak anion exchange (WAX) or other suitable cartridges are used to extract and concentrate FOSA from aqueous samples.[6][7] |
| Sample Extraction (Soil) | Solvent Extraction | Extraction with solvents such as methyl tert-butyl ether (MTBE) followed by methanol (B129727).[7] Basic methanol (e.g., with NaOH) can also be used.[8] |
| Sample Cleanup | Solid-Phase Extraction (SPE) | Further cleanup of extracts may be necessary to remove interfering matrix components.[6][7] |
| Instrumental Analysis | LC-MS/MS | Separation is typically achieved using a C18 or similar reversed-phase column. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI), usually in negative ion mode.[6][7] |
| Quantification | Isotope Dilution | The use of isotopically labeled FOSA internal standards is crucial for accurate quantification to correct for matrix effects and extraction losses.[6][7] |
Conclusion and Future Research Directions
The available evidence strongly indicates that this compound (FOSA) is highly resistant to abiotic transformation in soil and water environments. While it is a known abiotic transformation product of some of its N-substituted precursors, FOSA itself does not appear to readily undergo hydrolysis, direct photolysis, or oxidation by hydroxyl radicals under environmentally relevant conditions.
This high persistence underscores the importance of understanding its sources and transport in the environment. A significant knowledge gap remains regarding its behavior under a wider range of abiotic conditions, particularly in complex soil matrices and over long time scales.
Future research should focus on:
-
Long-term incubation studies in various soil types and aquatic environments under sterile conditions to definitively determine abiotic degradation rates, even if extremely slow.
-
Investigation of advanced oxidation and reduction processes not yet thoroughly studied for FOSA to explore potential remediation strategies.
-
Development of predictive models for the environmental fate of FOSA, incorporating its high persistence and its formation from precursor compounds.
By addressing these research needs, the scientific community can develop a more complete picture of the environmental risks posed by FOSA and other persistent PFAS.
References
- 1. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. diva-portal.org [diva-portal.org]
- 8. nemc.us [nemc.us]
The Environmental Persistence of Perfluorooctanesulfonamide (PFOSA) Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of perfluorooctanesulfonamide (PFOSA) precursors, a significant class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use in various industrial and consumer products, these precursors are now ubiquitous environmental contaminants. Their transformation into the highly persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS) is a subject of considerable scientific scrutiny. This document details their environmental degradation pathways, kinetics, and the analytical methodologies used to study these processes.
Introduction to PFOSA Precursors
This compound (PFOSA) and its derivatives have been extensively used in applications requiring resistance to heat, water, and oil. Common precursors include N-alkylated perfluorooctanesulfonamides such as N-ethyl this compound (N-EtFOSA) and N-methyl this compound (N-MeFOSA), as well as N-alkyl perfluorooctane (B1214571) sulfonamidoethanols like N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE).[1] These compounds are not inert in the environment and can undergo various transformation processes to form PFOS, a terminal degradation product of significant toxicological concern.[2][3] The environmental transformation of these precursors is a critical factor in understanding the overall lifecycle and impact of PFAS contamination.[2]
Environmental Transformation Pathways
PFOSA precursors undergo both biotic and abiotic degradation in the environment. The primary pathways include microbial transformation in soil and sediment, and atmospheric oxidation.
Biotic Transformation
Microbial communities in environments such as activated sludge, soils, and sediments play a crucial role in the transformation of PFOSA precursors.[4][5] The most well-studied pathway is the aerobic biodegradation of N-EtFOSE, which proceeds through a series of intermediates to ultimately form PFOS.[6]
The key steps in the aerobic biodegradation of N-EtFOSE are:
-
Oxidation of the ethanol (B145695) group: N-EtFOSE is first oxidized to N-ethyl perfluorooctane sulfonamidoacetic acid (N-EtFOSAA).[6]
-
Decarboxylation: N-EtFOSAA is then converted to N-ethyl this compound (N-EtFOSA).[6]
-
N-dealkylation: The ethyl group is removed from N-EtFOSA to yield this compound (FOSA).[6]
-
Desulfonamidation: FOSA is transformed into perfluorooctane sulfinate (PFOSI).[6]
-
Oxidation: Finally, PFOSI is oxidized to the stable end-product, perfluorooctanesulfonate (B1231939) (PFOS).[6]
Abiotic Transformation
In the atmosphere, volatile PFOSA precursors can undergo long-range transport and subsequent chemical transformation.[7][8] The primary degradation mechanism is initiated by reaction with hydroxyl (•OH) radicals.[9] This process can lead to the formation of various perfluorinated compounds, including perfluorocarboxylic acids (PFCAs) and PFOS.[8][9] For instance, the atmospheric oxidation of N-ethyl perfluorobutanesulfonamide, an analogue of N-EtFOSA, has been shown to produce shorter-chain PFCAs.[9]
Quantitative Data on Environmental Fate
The rate and extent of PFOSA precursor transformation are influenced by various environmental factors, including temperature, microbial activity, and the specific chemical structure of the precursor. The following tables summarize key quantitative data from scientific literature.
Table 1: Biodegradation Half-lives of N-EtFOSE in Different Environmental Matrices
| Environmental Matrix | Temperature (°C) | Half-life (days) | Reference |
| Activated Sludge | Not Specified | ~0.7 - 4.2 | [10] |
| Marine Sediments | 25 | 44 ± 3.4 | [10] |
| Marine Sediments | 4 | 160 ± 17 | [10] |
Table 2: Molar Yields of Transformation Products from N-EtFOSE Biodegradation
| Parent Compound | Transformation Product | Molar Yield (%) | Incubation Time (days) | Environmental Matrix | Reference |
| N-EtFOSE | N-EtFOSAA | 13 | Not Specified | Activated Sludge | [5] |
| N-EtFOSA | PFOS | 85.1 | 91 | Wetland Microcosms | [11] |
Experimental Protocols
This section outlines a general methodology for studying the biodegradation of PFOSA precursors in a laboratory setting, based on common experimental designs found in the literature.
Experimental Workflow for Biodegradation Studies
Detailed Methodology
1. Microcosm Preparation:
-
Collect fresh environmental matrix (e.g., activated sludge from a wastewater treatment plant, surface soil).
-
In sterile flasks or serum bottles, combine a known amount of the environmental matrix with a sterile mineral salts medium.
-
Prepare abiotic controls by sterilizing the matrix (e.g., autoclaving or by adding a chemical sterilant like sodium azide).
2. Dosing:
-
Prepare a stock solution of the PFOSA precursor (e.g., N-EtFOSE) in a suitable solvent (e.g., methanol).
-
Spike the microcosms with the precursor to achieve a desired initial concentration. The solvent volume should be minimal to avoid toxic effects on the microbial community.
3. Incubation:
-
Incubate the microcosms under controlled conditions. For aerobic studies, flasks can be loosely capped or aerated. For anaerobic studies, the headspace should be purged with an inert gas (e.g., nitrogen) and the vessels sealed.
-
Maintain a constant temperature and, if necessary, continuous shaking to ensure homogeneity.
4. Sampling and Extraction:
-
At predetermined time points, sacrifice replicate microcosms from both the live and sterile treatments.
-
Extract the entire content of each microcosm using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the samples and collect the supernatant. The extraction may be repeated to ensure complete recovery of the analytes.
5. Sample Cleanup and Analysis:
-
The crude extract is often cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
The final extract is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for the quantification of the parent precursor and its transformation products.
6. Data Analysis:
-
Calculate the concentration of the parent compound and its metabolites at each time point.
-
Determine the degradation kinetics (e.g., first-order rate constant and half-life) by plotting the natural logarithm of the parent compound concentration versus time.
-
Calculate the molar yields of the transformation products.
Conclusion
This compound precursors are a significant and persistent source of PFOS in the environment. Understanding their transformation pathways and the factors that influence their degradation rates is essential for assessing the long-term risks associated with PFAS contamination and for developing effective remediation strategies. The methodologies outlined in this guide provide a framework for researchers to further investigate the environmental fate of these complex and concerning pollutants.
References
- 1. battelle.org [battelle.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric chemistry of N-methyl perfluorobutane sulfonamidoethanol, C4F9SO2N(CH3)CH2CH2OH: kinetics and mechanism of reaction with OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. umweltbundesamt.de [umweltbundesamt.de]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) and EtFOSE-based phosphate diester (SAmPAP diester) in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Analysis of Perfluorooctanesulfonamide (PFOSA) in Environmental and Biological Matrices
Abstract
This application note provides a detailed analytical methodology for the quantification of perfluorooctanesulfonamide (PFOSA), a key intermediate and precursor to perfluorooctane (B1214571) sulfonate (PFOS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust procedures for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes comprehensive experimental protocols, quantitative performance data, and a visual workflow to ensure accurate and reproducible results.
Introduction
This compound (PFOSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS) and a known precursor to the environmentally persistent and toxic PFOS. Accurate quantification of PFOSA in various matrices is crucial for understanding its environmental fate, human exposure, and contribution to the overall burden of PFAS contamination.[1][2] This application note describes a validated method for the trace-level determination of PFOSA in water and biological samples.
The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][3][4] Sample preparation is a critical step to isolate PFOSA from complex matrices and minimize interferences.[5] This note details a solid-phase extraction (SPE) protocol for sample cleanup and pre-concentration.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is essential for accurate PFAS analysis to remove matrix interferences and concentrate the analytes of interest.[5][6] Weak anion exchange (WAX) cartridges are often recommended for the extraction of a broad range of PFAS, including PFOSA.[7]
Materials:
-
Weak Anion Exchange (WAX) SPE Cartridges
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (0.3% in methanol)
-
Water (LC-MS grade)
-
Sample containers (polypropylene)
-
Nitrogen evaporator
Protocol for Water Samples:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of 0.3% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of LC-MS grade water.[4]
-
Sample Loading: Load 250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 1 drop per second.
-
Cartridge Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any unbound matrix components.
-
Elution: Elute the retained PFOSA from the cartridge using 4 mL of 0.3% ammonium hydroxide in methanol.[8]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an appropriate isotopically labeled internal standard prior to LC-MS/MS analysis.
Protocol for Biological Samples (e.g., Blood Serum):
-
Protein Precipitation: Precipitate proteins in 1 mL of serum by adding 2 mL of acetonitrile. Vortex and centrifuge.
-
Extraction: The supernatant can be further cleaned up using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by SPE as described for water samples.[9]
LC-MS/MS Analysis
The analysis of PFOSA is performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through selected reaction monitoring (SRM).[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with a suitable buffer (e.g., 20 mM ammonium acetate)
-
Mobile Phase B: Methanol
-
Gradient: A programmed gradient from a higher aqueous phase to a higher organic phase to elute PFOSA and separate it from other PFAS.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for PFOSA and its isomers should be monitored. For the molecular anion m/z 498, characteristic fragment ions are used for identification and quantification.[1]
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity.
Quantitative Data
The described method is capable of achieving low detection limits, making it suitable for trace-level analysis of PFOSA in various matrices.
| Parameter | Water | Blood (ww) |
| Method Detection Limit (MDL) | 0.6 - 5.4 ng/L (for a range of PFAS)[3] | 0.1 - 1.0 pg/g[1] |
| Limit of Quantification (LOQ) | 0.010 µg/kg (for regulated PFAS in certain foods)[4] | < 1.0 ng/mL[10] |
| Recovery | 84 - 113%[3] | 88 - 116% (for a range of PFAS)[11] |
| Precision (RSD) | <10% CV[12] | <15%[10] |
Note: The presented data is a summary from various sources and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Workflow Diagram
Caption: Experimental workflow for PFOSA analysis.
Conclusion
The analytical method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental and biological samples. The combination of solid-phase extraction for sample preparation and LC-MS/MS for analysis ensures high accuracy and precision, meeting the requirements for trace-level detection. Adherence to these protocols will enable researchers to generate high-quality data for the assessment of PFOSA contamination and its associated risks.
References
- 1. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Historical Comparison of Perfluorooctanesulfonate, Perfluorooctanoate, and Other Fluorochemicals in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace determination of perfluorooctane sulfonate and perfluorooctanoic acid in environmental samples (surface water, wastewater, biota, sediments, and sewage sludge) using liquid chromatography - Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Application Note & Protocol: Quantification of Perfluorooctanesulfonamide (FOSA) in Soil Samples
Introduction
Perfluorooctanesulfonamide (FOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of persistent organic pollutants of significant environmental concern. Due to their widespread use in various industrial and consumer products, FOSA and other PFAS can accumulate in the environment, including in soil.[1] Accurate and reliable quantification of FOSA in soil is crucial for environmental monitoring, risk assessment, and remediation efforts.
This application note provides a detailed protocol for the quantification of FOSA in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established protocols such as U.S. EPA Method 1633 and provides a comprehensive workflow from sample preparation to instrumental analysis.[2][3][4]
Principle
A known mass of a soil sample is extracted using a suitable solvent mixture. The resulting extract is then subjected to a cleanup procedure, typically involving solid-phase extraction (SPE), to remove matrix interferences. The purified extract is subsequently analyzed by LC-MS/MS for the identification and quantification of FOSA. Isotope dilution is commonly used for accurate quantitation, where a labeled internal standard of FOSA is added to the sample at the beginning of the extraction process.
Materials and Reagents
-
Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (H₂O) - all LC-MS grade or equivalent.
-
Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid (FA), Ammonium acetate.
-
Standards: Native FOSA analytical standard, Labeled FOSA internal standard (e.g., ¹³C₈-FOSA).
-
SPE Cartridges: Weak anion exchange (WAX) cartridges, Graphitized carbon black (GCB) cartridges, or dual-phase WAX/GCB cartridges.[2][4]
-
Other: Polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL), polypropylene autosampler vials, syringe filters (e.g., regenerated cellulose, 0.2 µm).[5]
Experimental Protocols
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm sieve to ensure homogeneity.
-
Sample Weighing: Weigh approximately 2 grams of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of labeled FOSA internal standard solution.
-
Extraction Solvent Addition: Add 10 mL of an extraction solvent. A common solvent mixture is 1:1 methanol:water.[5] Some methods also utilize methanol with 1% ammonium hydroxide.[6]
-
Extraction:
-
Shaking/Sonication: Tightly cap the tubes and shake vigorously for at least 1 hour on a mechanical shaker or sonicate for a set period.[5][6]
-
Pressurized Liquid Extraction (PLE): Alternatively, automated PLE systems can be used for faster extraction (e.g., 15 minutes at 100°C and 1500 psi with 80% methanol/20% acetonitrile).[1]
-
-
Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 1,900 rpm for 10 minutes) to pellet the soil particles.[5]
-
Supernatant Collection: Carefully decant the supernatant into a clean polypropylene tube.
Extract Cleanup using Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with methanol followed by water.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a mild solvent to remove interferences. A common wash solution is 1:1 0.1 M formic acid:methanol.[2]
-
Elution: Elute the target analytes, including FOSA, from the cartridge using a small volume of a basic methanolic solution (e.g., 5 mL of 0.1% methanolic ammonium).[7]
-
GCB Cleanup (if using separate cartridges): Pass the eluate through a GCB cartridge to further remove matrix interferences.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., 96:4 methanol:water).[8]
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into a polypropylene autosampler vial.
Experimental Workflow
Caption: A flowchart illustrating the major steps for the quantification of FOSA in soil samples.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[7][9]
-
Chromatographic Separation:
-
Analytical Column: A C18 or Phenyl-Hexyl column suitable for PFAS analysis.[10]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Methanol.[10]
-
Injection Volume: 10 µL.[10]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for FOSA for confirmation and quantification. The precursor ion for FOSA is m/z 498.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for FOSA Analysis
| Parameter | Setting |
| LC System | UHPLC |
| Analytical Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, < 3 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 10 µL[10] |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Negative |
| Capillary Voltage | Optimized for instrument |
| Nebulizing Gas Flow | 3 L/min[10] |
| Drying Gas Flow | 5 L/min[10] |
| Heating Gas Flow | 15 L/min[10] |
| Interface Temp. | 300 °C[10] |
| Desolvation Line Temp. | 100 °C[10] |
| MRM Transitions (FOSA) | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) |
Table 2: Quality Control and Performance Data
| Parameter | Acceptance Criteria | Typical Performance |
| Method Blank | Below Limit of Quantification (LOQ) | No detection of FOSA |
| Matrix Spike Recovery | 70-130% | 85-115% |
| Labeled Internal Standard Recovery | 40-150%[11] | 60-120% |
| Limit of Detection (LOD) | - | ng/kg range[12] |
| Limit of Quantification (LOQ) | - | 0.25 - 1.0 µg/kg |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the quantification of FOSA in soil samples. By employing solid-phase extraction for sample cleanup and LC-MS/MS for analysis, low detection limits and high accuracy can be achieved. Adherence to strict quality control measures is essential for generating defensible data for environmental assessment and research purposes. The use of automated extraction systems can further improve sample throughput and reproducibility.[11]
References
- 1. fms-inc.com [fms-inc.com]
- 2. agilent.com [agilent.com]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative determination of perfluoroalkyl substances (PFAS) in soil, water, and home garden produce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. lcms.cz [lcms.cz]
- 11. cem.de [cem.de]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Extraction of Perfluorooctanesulfonamide (PFOSA) from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a significant precursor to the persistent environmental contaminant perfluorooctanesulfonate (B1231939) (PFOS) and is of considerable interest in environmental and toxicological studies.[1] Accurate quantification of PFOSA in biological matrices is crucial for understanding its bioaccumulation, metabolism, and potential health effects. This document provides detailed application notes and protocols for the extraction of PFOSA from various biological tissues, intended for use by researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Extraction Performance
The efficiency of an extraction method is critical for accurate quantification. The following tables summarize quantitative data on recovery rates for PFOSA and other per- and polyfluoroalkyl substances (PFAS) from various biological tissues using different extraction techniques.
| Biological Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Tissue (unspecified) | Automated Solvent Extraction (EDGE) | PFOSA | 106 | [2] |
| Liver (Wild Boar) | Methanol Extraction | PFAAs (average) | 86.6 - 114.4 | [3][4] |
| Liver (Wild Boar) | Methanol Extraction with ENVI-Carb SPE | PFAAs (average) | 80.3 - 110.6 | [3][4] |
| Human Serum | Solid-Phase Extraction (WAX) | PFAS (average) | 85 - 120 | [5][6] |
| Harbour Porpoise Liver | HybridSPE® | PFOSA | Not specified, but detected in 100% of samples | [7] |
| Harbour Porpoise Liver | HybridSPE® | PFAS (absolute) | 44.4 - 89.4 | [7][8] |
Experimental Protocols
Protocol 1: Automated Solvent Extraction of PFOSA from Solid Tissues
This protocol is based on the principles of automated solvent extraction systems like the EDGE PFAS system, which can significantly reduce extraction time.[2]
Materials:
-
Homogenized tissue sample (e.g., liver, kidney, muscle)
-
Methanol (LC-MS grade)
-
Internal standard solution (e.g., mass-labeled PFOSA)
-
Automated Solvent Extraction System (e.g., EDGE)
-
Q-Disc and S-Disc for the extraction system
-
Collection vials
Procedure:
-
Sample Preparation: Weigh approximately 0.5 g of homogenized tissue into an extraction cell.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.
-
Assembly: Assemble the extraction cell with a Q-Disc and S-Disc as per the instrument manufacturer's instructions.
-
Extraction Program:
-
Solvent: Methanol
-
Cycle 1:
-
Add 10 mL of methanol.
-
Heat to 100°C.
-
Hold for 3 minutes.
-
-
Cycle 2:
-
Add 10 mL of methanol.
-
Heat to 100°C.
-
Hold for 2 minutes.
-
-
Cycle 3:
-
Add 10 mL of methanol.
-
Heat to 100°C.
-
Hold for 1 minute.
-
-
-
Collection: The extract is automatically filtered and collected in a vial.
-
Analysis: The collected extract is ready for direct injection or further cleanup if necessary, followed by LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for PFOSA from Serum/Plasma
This protocol is adapted from methods developed for the extraction of PFAS from human serum using weak anion exchange (WAX) SPE cartridges.[5][6][9]
Materials:
-
Serum or plasma sample
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Weak Anion Exchange (WAX) SPE cartridges
-
Internal standard solution
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 250 µL of serum/plasma, add 250 µL of 1% formic acid in water.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 10 seconds and centrifuge at 6000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge with 4 mL of methanol.
-
Equilibrate with 4 mL of water.
-
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 4 mL of 25 mM acetate (B1210297) buffer (pH 4).
-
Wash the cartridge with 4 mL of methanol.
-
-
Elution: Elute the analytes with 4 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 96:4 methanol:water.
-
-
Analysis: The reconstituted sample is ready for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) using Ion-Pairing for PFOSA from Tissues
This protocol is based on the ion-pair extraction method using methyl-tert-butyl ether (MTBE).[4][10]
Materials:
-
Homogenized tissue sample
-
Tetrabutylammonium (TBA) hydrogen sulfate (B86663) solution (ion-pairing agent)
-
Methyl-tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
Internal standard solution
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 1 g of homogenized tissue into a polypropylene (B1209903) tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.
-
Ion-Pairing: Add 5 mL of TBA hydrogen sulfate solution and vortex thoroughly.
-
Extraction:
-
Add 10 mL of MTBE.
-
Vortex for 20 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Phase Separation: Collect the upper organic layer (MTBE).
-
Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
-
Analysis: The reconstituted sample is ready for LC-MS/MS analysis.
Visualizations
Caption: Automated Solvent Extraction Workflow for PFOSA.
Caption: Solid-Phase Extraction (SPE) Workflow for PFOSA.
Concluding Remarks
The selection of an appropriate extraction method for PFOSA from biological tissues depends on several factors, including the specific tissue matrix, available instrumentation, and desired throughput. Automated solvent extraction offers a rapid and efficient option for solid tissues. For liquid matrices like serum and plasma, SPE provides excellent cleanup and concentration. LLE with ion-pairing remains a robust, albeit more manual, alternative. All methods require subsequent analysis by a sensitive technique such as LC-MS/MS for accurate quantification. It is recommended to validate the chosen method for the specific biological matrix to ensure data quality and reliability.
References
- 1. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cem.de [cem.de]
- 3. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Perfluorooctanesulfonamide (PFOSA) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental and health concern. Accurate and sensitive quantification of PFOSA in various matrices is crucial for toxicological studies, environmental monitoring, and understanding its metabolic fate. This application note provides a detailed protocol for the analysis of PFOSA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2] The methodologies described herein are applicable to both environmental and biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of PFOSA.
Table 1: LC-MS/MS Parameters for PFOSA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound (PFOSA) | 497.9 | 77.9 | 478.15 |
| PFOSA Internal Standard (PFOSA-IS) | 505.9 | 78.0 | 172.0 |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Phenomenex Gemini C18, 3 µm, 110 Å, 50 x 2 mm) |
| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of PFOSA from matrix interferences. A typical gradient starts with a higher percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
Table 3: Summary of Quantitative Performance
| Parameter | Value | Matrix |
| Linearity Range | 0.5 - 100 ng/L | Drinking Water |
| Method Detection Limit (MDL) | 0.01 - 0.10 µg/L | Water |
| Recovery | 84 - 113% | Environmental Waters[1] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples by Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of PFOSA from drinking water, groundwater, and surface water samples.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WAX, 6 cc, 150 mg)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide (B78521) solution (0.1% in Methanol)
-
Formic acid
-
Reagent water (PFAS-free)
-
Polypropylene (B1209903) tubes
Procedure:
-
Sample Preservation and Spiking: Collect water samples in polypropylene bottles. If required, preserve the sample. Spike the sample with an appropriate amount of PFOSA internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 15 mL of 1% methanolic ammonium hydroxide, followed by 5 mL of 0.3 M formic acid.[3] Do not allow the sorbent to dry.[3]
-
Sample Loading: Load the water sample (typically 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]
-
Washing: Wash the cartridge with reagent water to remove interfering substances.
-
Drying: Dry the cartridge by pulling air through it for a short period (e.g., 15 seconds).[3]
-
Elution: Elute the retained PFOSA from the cartridge with 1% methanolic ammonium hydroxide.[3]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Biological Samples (Plasma/Serum) by Protein Precipitation
This protocol is designed for the extraction of PFOSA from plasma or serum samples.
Materials:
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (polypropylene)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting and Spiking: Aliquot a known volume of the plasma or serum sample (e.g., 100 µL) into a microcentrifuge tube. Spike the sample with the PFOSA internal standard.
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to the sample to precipitate the proteins.
-
Vortexing and Incubation: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation. Incubate the samples at a low temperature (e.g., -20°C) for 30 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted PFOSA to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): If further concentration is needed, the supernatant can be evaporated and reconstituted in the mobile phase.
Analytical Workflow Visualization
The following diagram illustrates the complete analytical workflow for PFOSA analysis.
Caption: Workflow for PFOSA analysis.
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the quantification of this compound in both environmental and biological matrices. The choice of sample preparation protocol, either solid-phase extraction for aqueous samples or protein precipitation for biological fluids, is critical for achieving accurate and reproducible results. Adherence to the optimized LC-MS/MS parameters will ensure high selectivity and low detection limits, enabling researchers to confidently assess PFOSA levels in their samples.
References
Application Notes and Protocols for Solid-Phase Extraction of Perfluorooctanesulfonamide (PFOSA) from Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of perfluorooctanesulfonamide (PFOSA) from various water matrices. The methodologies outlined are based on established environmental analytical chemistry practices, including those specified in U.S. Environmental Protection Agency (EPA) methods, and are intended for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (PFOSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their global distribution, persistence in the environment, and potential for bioaccumulation.[1][2] Accurate and reliable quantification of PFOSA in water at trace levels (ng/L) is crucial for environmental monitoring, human exposure assessment, and toxicological studies.[1][2] Solid-phase extraction is a widely adopted technique for the preconcentration and cleanup of PFAS, including PFOSA, from aqueous samples prior to instrumental analysis.[1][2][3][4]
The selection of the appropriate SPE sorbent is critical for achieving high recovery and minimizing matrix effects. Weak anion exchange (WAX) sorbents are commonly recommended for their ability to retain a wide range of PFAS, including both short-chain and long-chain compounds.[3][5][6][7] Other sorbents, such as polystyrene-divinylbenzene (PS-DVB) and dual-sorbent cartridges combining WAX with graphitized carbon black (GCB), are also utilized depending on the specific analytical requirements and water matrix.[7][8][9]
Comparative Data of SPE Methods for PFAS Analysis
The following table summarizes the performance of various SPE methods for the analysis of PFAS, including compounds structurally similar to PFOSA, from water samples. This data is compiled from multiple application notes and research articles to provide a comparative overview.
| SPE Sorbent | Method Reference | Analytes | Sample Volume (mL) | Recovery (%) | Limit of Quantification (LOQ) (ng/L) | Relative Standard Deviation (RSD) (%) |
| Weak Anion Exchange (WAX) | EPA Method 533[7] | 25 PFAS | 250 | 70-130 | Analyte-dependent | <20 |
| Weak Anion Exchange (WAX) | Agilent Application Note[3][10] | 30 PFAS | Larger volume | Good recoveries | Low ng/L | Low |
| Oasis™ WAX for PFAS | Waters Application Note[11] | PFOA, PFOS, PFBS, GenX | Not specified | Not specified | 0.001 (PFOA, PFOS, PFBS), 0.004 (GenX) | Not specified |
| CHROMABOND® WAX / GCB | EPA Method 1633[12] | 40 PFAS | 500 | High | Not specified | Very good reproducibility |
| Polystyrene-Divinylbenzene (SDVB) | EPA Method 537.1[13] | 18 PFAS | 250 | 70-130 | Analyte-dependent | <20 |
| Dispersive SPE (dSPE) vs. SPE-WAX | LCGC International[14] | Ionic and non-ionic PFAS | Not specified | Not specified | SPE-WAX allowed for lower LOCs in most cases | Not specified |
Note: Specific recovery and LOQ data for PFOSA can vary between laboratories and instrumentation. The data for PFOS is often a good indicator of performance for PFOSA due to their structural similarity.
Experimental Protocols
Protocol 1: Weak Anion Exchange (WAX) SPE Method
This protocol is a generalized procedure based on common practices for WAX-based SPE of PFAS from water, including PFOSA.[3][5][6][10]
1. Materials and Reagents
-
SPE Cartridges: Weak Anion Exchange (WAX), e.g., 6 cc, 150 mg or 500 mg.
-
Reagents:
-
Methanol (B129727) (HPLC grade or higher, PFAS-free)
-
Reagent water (PFAS-free)
-
Acetic acid or Formic acid
-
Nitrogen gas (high purity)
-
-
Labware:
-
Polypropylene (B1209903) sample containers.[5] Avoid glass due to potential adsorption of PFAS.[5]
-
Polypropylene centrifuge tubes for collection.
-
SPE vacuum manifold.
-
2. Sample Pretreatment
-
For a 250 mL water sample, add a preservative if required and an appropriate internal standard solution.
-
If the sample contains suspended solids, it may need to be centrifuged or allowed to settle. Do not filter the sample unless specified by the method, as PFAS can adhere to filter materials.[12]
3. SPE Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with a volume of reagent water (e.g., 15 mL) to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge by drawing a vacuum or using nitrogen gas for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes with a basic methanol solution. A common elution solvent is 2% ammonium hydroxide in methanol.
-
Use two aliquots of the elution solvent (e.g., 4 mL each).[13] Allow the first aliquot to soak the sorbent for 1 minute before eluting.
-
Collect the eluate in a polypropylene tube.
-
4. Eluate Concentration
-
Concentrate the eluate to a final volume (e.g., 1 mL) using a gentle stream of nitrogen in a heated water bath.
-
Add a recovery (surrogate) standard to the final extract before LC-MS/MS analysis.
Protocol 2: Dual Sorbent (WAX/GCB) SPE Method
This protocol is based on methods utilizing a combination of Weak Anion Exchange and Graphitized Carbon Black sorbents, often used for complex matrices to improve cleanup.[8][9][12]
1. Materials and Reagents
-
SPE Cartridges: Dual sorbent cartridges (e.g., CHROMABOND® WAX / GCB, 6 mL, 200 mg / 50 mg).[12]
-
Reagents:
-
Methanol (HPLC grade or higher, PFAS-free)
-
Reagent water (PFAS-free)
-
Ammonium hydroxide (NH₄OH)
-
Formic acid
-
Acetic acid (concentrated)
-
-
Labware: As specified in Protocol 1.
2. Sample Pretreatment
-
For a 500 mL water sample, homogenize by inverting the sample bottle 3-4 times.[12]
-
Adjust the sample pH to 6.5 ± 0.5 with formic acid or ammonium hydroxide if necessary.[12]
-
Add isotopically labeled internal standards to the sample and mix thoroughly.[12]
3. SPE Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the 500 mL water sample at a flow rate of approximately 5 mL/min.[12]
-
-
Bottle Rinse and Cartridge Washing:
-
Drying:
-
Briefly dry the cartridge by pulling air through it for 15 seconds.[12]
-
-
Elution:
-
Rinse the inside of the sample bottle with 5 mL of 1% methanolic ammonium hydroxide and use this to elute the cartridge.[12]
-
Collect the eluate.
-
4. Eluate Neutralization and Preparation for Analysis
-
Add a small volume of concentrated acetic acid (e.g., 25 µL) to the collected eluate and vortex to mix.[12]
-
Spike the sample with a non-extracted internal standard. The sample is now ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of PFOSA from water samples.
Caption: General workflow for PFOSA extraction from water using SPE.
Logical Relationship of SPE Sorbent Selection
This diagram illustrates the decision-making process for selecting an appropriate SPE sorbent for PFAS analysis.
Caption: Decision tree for selecting an SPE sorbent for PFAS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of perfluorinated surfactants in water by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. selectscience.net [selectscience.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. waters.com [waters.com]
- 12. mn-net.com [mn-net.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Derivatization Techniques in Perfluorooctanesulfonamide (PFOSA) GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of perfluorooctanesulfonamide (PFOSA) for analysis by gas chromatography-mass spectrometry (GC-MS). The following sections outline various derivatization techniques, their underlying principles, detailed experimental procedures, and a summary of available quantitative data to facilitate methodological selection and application.
Introduction to Derivatization for PFOSA GC-MS Analysis
This compound (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to its polarity and low volatility, direct analysis of PFOSA by GC-MS is challenging. Derivatization is a critical sample preparation step that chemically modifies the PFOSA molecule to increase its volatility and thermal stability, making it amenable to GC separation and detection. This process involves replacing the active hydrogen atoms on the sulfonamide nitrogen with a non-polar group. This application note explores several effective derivatization techniques for PFOSA.
Derivatization Techniques and Protocols
Several derivatization methods can be employed for the analysis of PFOSA. The selection of a suitable technique depends on the analytical requirements, such as sensitivity, sample matrix, and available instrumentation. The most common and effective methods include silylation, in-port derivatization via pyrolytic alkylation, and amidation. Additionally, pyrolysis GC-MS offers a derivatization-free alternative.
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in the sulfonamide group of PFOSA.[1][2] This method replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and volatile silylating reagent for this purpose.[2][4]
Protocol: Silylation of PFOSA using MSTFA
This protocol is adapted from general procedures for the silylation of sulfonamides.[2]
Materials:
-
This compound (PFOSA) standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., acetonitrile (B52724), pyridine)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
For standards, accurately weigh 1 mg of PFOSA and dissolve it in 1 mL of anhydrous solvent to prepare a 1 mg/mL stock solution.
-
For sample extracts, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample residue or a known aliquot of the standard solution in a GC vial, add 100 µL of MSTFA.
-
If the sample is not readily soluble in MSTFA, add 50-100 µL of an anhydrous solvent like acetonitrile or pyridine.
-
Securely cap the vial and vortex thoroughly for 30 seconds.
-
-
Reaction Incubation:
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Expected Reaction: C₈F₁₇SO₂NH₂ + CF₃CON(CH₃)Si(CH₃)₃ → C₈F₁₇SO₂NHSi(CH₃)₃ + CF₃CONHCH₃
In-Port Derivatization (Pyrolytic Alkylation) with Tetrabutylammonium (B224687) Hydroxide (B78521) (TBAH)
In-port derivatization, also known as on-column or pyrolytic alkylation, is a rapid and solvent-free technique that occurs directly in the heated GC injector port.[5][6] For anionic PFAS like perfluorooctane (B1214571) sulfonate (PFOS), tetrabutylammonium hydroxide (TBAH) has been successfully used to form butyl derivatives in-situ.[6][7] This method can be adapted for PFOSA, where the TBAH forms an ion pair with the sulfonamide, which then undergoes pyrolytic alkylation in the hot injector to form a volatile N-butyl-PFOSA derivative.
Protocol: In-Port Derivatization of PFOSA with TBAH
This protocol is based on the established method for PFOS.[6]
Materials:
-
PFOSA standard or sample extract in a suitable solvent (e.g., methanol, diethyl ether)
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 0.1 M in methanol)
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of PFOSA in a suitable solvent.
-
Sample extracts should be in a compatible solvent.
-
-
Derivatization and Injection:
-
In a GC vial, mix the PFOSA standard or sample with an excess of TBAH solution. A typical ratio is 1:1 (v/v).
-
Vortex the mixture.
-
Withdraw 1-2 µL of the mixture into a microsyringe.
-
Inject the mixture into the GC-MS system with a hot injector (typically 250-300°C). The derivatization occurs instantaneously upon injection.
-
Expected Reaction: C₈F₁₇SO₂NH⁻ + (C₄H₉)₄N⁺ → [C₈F₁₇SO₂NH⁻][(C₄H₉)₄N⁺] --(Heat)--> C₈F₁₇SO₂NH(C₄H₉) + (C₄H₉)₃N + Butene
Amidation with 2,4-Difluoroaniline
Amidation is a derivatization technique that has been successfully applied to perfluoroalkyl carboxylic acids (PFCAs) to form stable anilide derivatives for GC-MS analysis.[8][9] This approach can potentially be adapted for PFOSA, where the sulfonamide nitrogen could react with a suitable reagent. However, the reactivity of the sulfonamide nitrogen is different from a carboxylic acid, and specific protocols for the amidation of PFOSA for GC-MS are not well-documented in the reviewed literature. For PFCAs, the reaction typically involves an aniline, such as 2,4-difluoroaniline, and a carbodiimide (B86325) coupling agent. Further methods development would be required to optimize this for PFOSA.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis GC-MS is a technique that involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and analysis of the resulting fragments by GC-MS.[1][2][10] For PFAS, pyrolysis can thermally dissociate the polar functional groups (e.g., sulfonic acid, sulfonamide), allowing the more volatile perfluoroalkyl moieties to be analyzed by GC-MS without prior chemical derivatization.[1][10] This method is particularly useful for screening a wide range of PFAS in solid and complex matrices.
Protocol: Screening of PFOSA using Py-GC-MS
This is a general procedure based on existing literature for PFAS screening.[10]
Materials:
-
Solid or liquid sample containing PFOSA
-
Pyrolysis sample cups
-
Pyrolyzer unit coupled to a GC-MS system
Procedure:
-
Sample Preparation:
-
Place a small amount of the sample (typically 0.1-1 mg for solids, or a few microliters for liquids) into a pyrolysis sample cup.
-
-
Pyrolysis and Analysis:
-
Introduce the sample cup into the pyrolyzer.
-
Heat the sample rapidly to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).
-
The volatile pyrolysis products are swept directly into the GC column for separation and subsequent detection by the mass spectrometer.
-
The resulting pyrogram will show characteristic fragments of the PFOSA molecule.
-
Quantitative Data Summary
The available quantitative data for the derivatization of PFOSA for GC-MS analysis is limited, with most studies focusing on the more prevalent PFOS and PFCAs. The following tables summarize the available data and provide context from related compounds where direct PFOSA data is unavailable.
Table 1: Silylation Performance Data
| Analyte | Derivatization Reagent | Matrix | Method | LOD/LOQ | Recovery (%) | Reference |
| Sulfonamides (general) | MSTFA | Standard | GC-MS | Not specified | High efficiency | [2] |
| Sulfonamides (general) | BSA | Standard | GC-MS | Not specified | >95 | [1] |
| PFOSA | MSTFA | Not specified | GC-MS | Data not available | Data not available | - |
Table 2: In-Port Derivatization Performance Data
| Analyte | Derivatization Reagent | Matrix | Method | LOD (ng/mL) | MDL (ng/g ww) | Reference |
| PFOS (linear & branched) | TBAH | Biota | GC-MS | 0.05 - 1.46 | 0.09 - 6.87 | [6] |
| PFOSA | TBAH | Not specified | GC-MS | Data not available | Data not available | - |
Note: The successful application of TBAH for PFOS suggests its potential for PFOSA, but specific performance data for PFOSA is lacking.
Table 3: Pyrolysis GC-MS Performance Data
| Analyte Class | Method | Matrix | Detection Limit | Reference |
| PFAS (including sulfonic acids) | Py-GC-MS | Consumer Products | Below 1/100 of typical intentional use concentrations | [1][10] |
Note: Pyrolysis GC-MS is primarily a screening tool, and while it demonstrates low detection limits for PFAS as a class, compound-specific quantitative data for PFOSA is not detailed.
Visualizations
The following diagrams illustrate the experimental workflows and chemical reactions described in this application note.
Caption: Experimental workflows for PFOSA derivatization techniques.
Caption: Chemical reactions in PFOSA derivatization.
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. Silylation with MSTFA and in-port derivatization with TBAH are promising techniques that have been successfully applied to structurally similar compounds. Pyrolysis GC-MS offers a rapid, derivatization-free screening alternative. While specific quantitative performance data for PFOSA is still emerging, the protocols provided in this application note offer a solid foundation for method development and validation. Further research is warranted to establish comprehensive quantitative comparisons of these techniques specifically for PFOSA in various matrices.
References
- 1. Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS | Sciety [sciety.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Linear and branched perfluorooctane sulfonate isomers in technical product and environmental samples by in-port derivatization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Toxicology Assays of Perfluorooctanesulfonamide (PFOSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of persistent environmental contaminants. Due to their widespread use and resistance to degradation, PFAS have become a significant concern for human health. Understanding the toxicological profile of individual PFAS compounds like PFOSA is crucial for risk assessment and the development of safer alternatives. These application notes provide an overview of in vitro assays to assess the toxicological effects of PFOSA, including cytotoxicity, neurotoxicity, genotoxicity, and endocrine disruption. Detailed protocols, data presentation tables, and workflow diagrams are included to guide researchers in their investigations.
Data Presentation: Quantitative In Vitro Toxicity of PFOSA
The following tables summarize the available quantitative data for the in vitro toxicity of this compound. Direct comparisons between studies should be made with caution due to variations in experimental conditions, cell lines, and exposure durations.
Table 1: Cytotoxicity of this compound (PFOSA)
| Cell Line | Assay Type | Endpoint | Concentration/Response | Reference |
| HepaRG (human liver) | MTT Assay | IC50 | 402 µM | [1] |
| PC12 (rat pheochromocytoma) | Trypan Blue Exclusion | Decreased cell viability | More potent than PFOS, PFOA, and PFBS | [2] |
Table 2: Neurotoxicity of this compound (PFOSA)
| Cell Line | Assay Type | Endpoint | Observation | Reference |
| PC12 (rat pheochromocytoma) | Neurite Outgrowth & Differentiation | Enhanced differentiation of both dopaminergic and cholinergic phenotypes | PFOSA was the most potent among the tested PFAS (PFOS, PFOA, PFBS) | [2] |
| SH-SY5Y (human neuroblastoma) | Neurite Outgrowth | Inhibition of neurite outgrowth | Effects observed at concentrations near cytotoxic levels | [3] |
Table 3: Endocrine Disruption Potential of this compound (PFOSA)
| Assay Type | Target | Result | Observation | Reference |
| Luciferase Reporter Assay | Human PPARα | Activation | Did not activate in one study | [4][5] |
| Luciferase Reporter Assay | Rat PPARα | Activation | Did not activate in one study | [4][5] |
| Luciferase Reporter Assay | Human PPARγ | No Activation | - | [4][5] |
| Luciferase Reporter Assay | Rat PPARγ | No Activation | - | [4][5] |
Note: Data on the genotoxicity of PFOSA from in vitro assays such as the Ames test or micronucleus assay is limited in the reviewed literature.
Experimental Protocols
The following are detailed protocols for key in vitro toxicology assays. These protocols are based on established methods and have been adapted for the assessment of PFOSA.
Protocol 1: Cytotoxicity Assessment using the MTT Assay in HepG2 Cells
Objective: To determine the cytotoxic potential of PFOSA by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells.
Materials:
-
Human hepatoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
PFOSA (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
PFOSA Exposure:
-
Prepare serial dilutions of PFOSA in culture medium. The final solvent concentration should not exceed 0.1% (v/v).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of PFOSA. Include a solvent control (medium with the same concentration of solvent as the highest PFOSA concentration) and a negative control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the exposure period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Plot a dose-response curve and determine the IC50 value (the concentration of PFOSA that causes 50% inhibition of cell viability).
-
Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells
Objective: To assess the neurotoxic potential of PFOSA by measuring its effect on neurite outgrowth in differentiated human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
PFOSA (dissolved in a suitable solvent, e.g., DMSO)
-
Formaldehyde (B43269) solution
-
Triton X-100
-
Phalloidin-FITC (or other suitable neuronal stain)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
Seed cells onto 96-well imaging plates at a low density (e.g., 5,000 cells/well).
-
Induce differentiation by treating the cells with medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid for 3-5 days.
-
For final differentiation into a more mature neuronal phenotype, the medium can be changed to a serum-free medium containing BDNF (50 ng/mL) for another 2-3 days.
-
-
PFOSA Exposure:
-
Prepare dilutions of PFOSA in the appropriate differentiation medium.
-
Expose the differentiated cells to various concentrations of PFOSA for 24 to 72 hours. Include appropriate controls.
-
-
Immunofluorescence Staining:
-
After exposure, fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with a neuronal marker (e.g., Phalloidin-FITC for actin filaments in neurites or an antibody against β-III tubulin) and a nuclear counterstain (DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and cell number.
-
Compare the results from PFOSA-treated cells to the controls to determine the effect on neurite outgrowth.
-
Signaling Pathways and Experimental Workflows
PPARα Activation Pathway by PFOSA
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism. Some PFAS, including PFOSA, have been shown to activate PPARα. This activation can lead to a cascade of downstream events affecting gene expression related to fatty acid oxidation and lipid transport.
General Workflow for In Vitro Cytotoxicity and Neurotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxic and neurotoxic effects of PFOSA in vitro.
Conclusion
These application notes provide a framework for the in vitro toxicological assessment of this compound. The provided protocols and data serve as a starting point for researchers investigating the potential health risks associated with PFOSA exposure. It is important to note that the field of PFAS toxicology is rapidly evolving, and further research is needed to fully characterize the toxicological profile of PFOSA and other related compounds. Researchers are encouraged to consult the primary literature for the most up-to-date findings and methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental Neurotoxicity of Perfluorinated Chemicals Modeled in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Mixtures of Perfluoroalkyl Substances (PFAS) at Environmental and Human Blood Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Perfluorooctanesulfonamide (PFOSA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a key intermediate in the production of perfluorooctane (B1214571) sulfonate (PFOS) and a precursor to PFOS in environmental and biological systems. Technical PFOSA products are complex mixtures of linear and branched isomers. The characterization and quantification of these individual isomers are crucial for understanding their environmental fate, bioavailability, and toxicity. However, the lack of commercially available analytical standards for all PFOSA isomers presents a significant analytical challenge.
These application notes provide a detailed protocol for the identification and quantification of PFOSA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on the work of Shan et al. (2019), who established a robust method for the separation and quantification of six monomethyl branched PFOSA isomers.[1][2] This document also includes protocols for sample preparation and data analysis, along with key quantitative data to aid researchers in establishing this methodology in their laboratories.
Analytical Methodology
The primary analytical technique for the separation and quantification of PFOSA isomers is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers the required selectivity and sensitivity to resolve and detect the various isomers in complex matrices.
Liquid Chromatography (LC)
Effective chromatographic separation is critical for distinguishing between the different PFOSA isomers.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient | Start at 40% B, increase to 95% B over 12 minutes, hold for 1 minute |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Tandem mass spectrometry operating in negative ion mode with selected reaction monitoring (SRM) is used for the detection and quantification of PFOSA isomers. The specific precursor-to-product ion transitions are key to identifying each isomer.
Table 2: Mass Spectrometry Parameters for PFOSA Isomers
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| n-PFOSA | 498 | 78 | 30 |
| iso-PFOSA | 498 | 169 | 25 |
| 1m-PFOSA | 498 | 419 | 15 |
| 2m-PFOSA | 498 | 164 | 20 |
| 3m-PFOSA | 498 | 259 | 20 |
| 4m-PFOSA | 498 | 269 | 20 |
| 5m-PFOSA | 498 | 219 | 20 |
Source: Adapted from Shan et al., 2019.[1][2]
Experimental Protocols
Standard Preparation
Due to the limited availability of commercial standards for all PFOSA isomers, a technical PFOSA product, characterized by ¹⁹F Nuclear Magnetic Resonance (NMR) to determine the relative abundance of each isomer, is often used as a quantitative standard.[2]
-
Stock Solution: Prepare a stock solution of the characterized technical PFOSA in methanol (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to cover the desired calibration range.
Sample Preparation: Biological Matrices (e.g., Blood Serum)
This protocol is adapted from methodologies for PFAS analysis in biological samples.
-
Aliquoting: Take a 1.0 mL aliquot of the serum sample.
-
Fortification: Spike the sample with an appropriate internal standard (e.g., ¹³C₈-PFOSA).
-
Protein Precipitation: Add 2.0 mL of acetonitrile (B52724), vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add another 2.0 mL of acetonitrile to the pellet, vortex, and centrifuge again. Combine the supernatants.
-
Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1.0 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Caption: Workflow for the preparation of biological samples for PFOSA isomer analysis.
Quantitative Data
The following table summarizes the method detection limits (MDLs) for PFOSA isomers in blood samples as reported by Shan et al. (2019).[2]
Table 3: Method Detection Limits (MDLs) for PFOSA Isomers in Blood
| Isomer | MDL (pg/g wet weight) |
| n-PFOSA | 0.1 |
| iso-PFOSA | 0.2 |
| 1m-PFOSA | 0.1 |
| 2m-PFOSA | 0.5 |
| 3m-PFOSA | 1.0 |
| 4m-PFOSA | 0.8 |
| 5m-PFOSA | 0.6 |
Source: Shan et al., 2019.[2]
Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve for each isomer using the prepared working standards. The concentration of each isomer in the technical standard mixture (as determined by ¹⁹F NMR) should be used to create the calibration levels.
-
Quantification: Quantify the PFOSA isomers in the samples by comparing their peak areas to the calibration curve.
-
Internal Standard Correction: Correct the results using the recovery of the internal standard.
-
Quality Control: Analyze procedural blanks, spiked samples, and duplicate samples to monitor for contamination, accuracy, and precision.
Caption: Logical relationship for the quantification of PFOSA isomers.
Conclusion
The analytical method described provides a robust and sensitive approach for the identification and quantification of this compound isomers in various matrices. The use of a well-characterized technical standard is essential for accurate quantification in the absence of individual commercial standards. Adherence to the detailed experimental protocols and quality control measures will ensure the generation of high-quality, reliable data for research, environmental monitoring, and drug development applications.
References
Application Notes and Protocols for the Sample Preparation of Perfluorooctanesulfonamide (PFOSA) in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential adverse health effects.[1] Accurate and reliable quantification of PFOSA in human serum is crucial for assessing human exposure, conducting epidemiological studies, and understanding its toxicological profile.[1][2] Serum, however, is a complex biological matrix, and the removal of interfering substances like proteins and lipids is critical for reproducible and accurate detection of PFOSA.[3][4]
This document provides detailed application notes and protocols for the sample preparation of PFOSA in human serum for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described below are based on established methods for PFAS analysis, including protein precipitation and solid-phase extraction (SPE).[3][4][5][6]
I. Sample Preparation Methodologies
Several methods are employed for the extraction of PFOSA from human serum, each with its own advantages and limitations. The most common techniques are protein precipitation and solid-phase extraction (SPE).[3][5][6]
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples.[7][8] It involves the addition of a water-miscible organic solvent, typically acetonitrile (B52724) or methanol (B129727), to the serum, which denatures and precipitates the proteins.[1][7]
Advantages:
Disadvantages:
-
May not be sufficient as a standalone cleanup technique, as it can result in significant matrix effects.[3][4]
-
Dilution of the sample may be necessary, which can impact the limit of detection.[1]
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that provides cleaner extracts compared to protein precipitation.[3][4] It involves passing the sample through a solid sorbent that retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent. For PFAS, Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balance (HLB) sorbents are commonly used.[3][4][5]
Advantages:
-
Provides excellent sample cleanup, reducing matrix effects.[3][9]
-
Allows for concentration of the analyte, improving sensitivity.
Disadvantages:
-
More time-consuming and labor-intensive than protein precipitation, although automation is possible.[2][10][11]
-
Requires careful method development and optimization.[3]
II. Experimental Protocols
Protocol 1: Protein Precipitation
This protocol describes a high-throughput protein precipitation method suitable for the analysis of PFOSA in human serum.[7]
Materials:
-
Human serum samples
-
Ice-cold methanol
-
Internal standard (IS) solution (e.g., ¹³C-labeled PFOSA)
-
96-well protein precipitation plates[7]
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
Procedure:
-
Add 50 µL of human serum to each well of a 96-well protein precipitation plate.[7]
-
Spike each sample with the internal standard solution.
-
Add 100 µL of ice-cold methanol to each well.[7]
-
Mix thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)
This protocol details an optimized SPE method using Oasis WAX µElution 96-well plates for the extraction of a broad range of PFAS, including PFOSA, from human serum.[3][4]
Materials:
-
Human serum samples
-
Acetonitrile
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (IS) solution (e.g., ¹³C-labeled PFOSA)
-
Positive pressure manifold or vacuum manifold
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human serum, add the internal standard solution.
-
Add 300 µL of acetonitrile (a 1:3 serum to acetonitrile ratio).[1]
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of 1% formic acid in water to the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis WAX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the plate with 200 µL of water.
-
Wash the plate with 200 µL of 25:75 methanol/water.
-
-
Elution:
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 100 µL of 96:4 methanol/water) for LC-MS/MS analysis.[12]
-
III. Data Presentation
The following tables summarize typical quantitative data for PFAS analysis in human serum, which can be expected for PFOSA with a validated method.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Solid-Phase Extraction (WAX) |
| Recovery | 83.7 - 103%[6] | 72.7 - 106%[13] |
| Relative Standard Deviation (RSD) | ≤ 14%[6] | Intraday: 2.6 - 14.0%, Interday: 1.3 - 11.0%[13] |
| Limit of Detection (LOD) | ~0.05 ng/mL[7] | Not explicitly stated for PFOSA |
| Limit of Quantification (LOQ) | Not explicitly stated for PFOSA | 8.9 - 27 ng/L[13] |
Table 2: PFOSA Concentrations in Human Serum (Illustrative)
| Sample ID | Concentration (ng/mL) |
| Human Serum 1 | 0.85 |
| Human Serum 2 | 1.23 |
| Human Serum 3 | 0.56 |
| Human Serum 4 | 2.01 |
| Human Serum 5 | 1.54 |
Note: These are example values and actual concentrations can vary significantly depending on the population and exposure levels.
IV. Visualizations
Caption: Workflow for Protein Precipitation of PFOSA from Human Serum.
Caption: Solid-Phase Extraction (SPE) Workflow for PFOSA in Human Serum.
V. Conclusion
The choice of sample preparation method for PFOSA in human serum depends on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid screening approach, while solid-phase extraction provides cleaner extracts and higher sensitivity, which is often necessary for detecting low concentrations of PFOSA. Both methods, when properly validated and coupled with a sensitive analytical technique like LC-MS/MS, can provide accurate and reliable data for the assessment of human exposure to PFOSA.
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Column-switching LC-MS/MS analysis of PFAS in human serum using YMC-Triart C18 | YMC CO., LTD. [ymc.co.jp]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. DSpace [open.bu.edu]
- 13. iris.uniupo.it [iris.uniupo.it]
Application Notes and Protocols for the Use of Perfluorooctanesulfonamide (PFOSA) in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanesulfonamide (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Due to their widespread use and persistence in the environment, there is growing concern about their potential adverse effects on human health, including neurotoxicity. PFOSA is a precursor to perfluorooctane (B1214571) sulfonic acid (PFOS) and has been identified as a potent mitochondrial toxicant. In vitro studies have demonstrated that PFOSA exhibits greater neurotoxic potential than PFOS and perfluorooctanoic acid (PFOA). These application notes provide detailed protocols for assessing the neurotoxicity of PFOSA using both in vitro and in vivo models, focusing on key mechanisms such as mitochondrial dysfunction, oxidative stress, and altered neurodevelopment.
Data Presentation
Table 1: Comparative in vitro Neurotoxicity of PFOSA and other PFAS in PC12 Cells
| Compound | Relative Potency | Primary Mechanism | Reference |
| PFOSA | ++++ | Mitochondrial Uncoupling | **** |
| PFOS | +++ | Multiple including oxidative stress, apoptosis | |
| PFBS | ++ | Lower potency neurotoxicant | |
| PFOA | + | Lowest potency in this comparison |
Table 2: Summary of PFOSA Neurotoxicity Data from Zebrafish Larvae Studies
| Endpoint | PFOSA Concentration | Observation | Reference |
| Locomotor Activity | 100 µg/L | Reduced activity | |
| Gene Expression (Oxidative Stress) | High Concentrations | Upregulation of cat and sod2 | |
| Gene Expression (Apoptosis) | High Concentrations | Upregulation of bax and cycs | |
| Gene Expression (Neurodevelopment) | High Concentrations | Upregulation of ache, elavl3, gap43, syn2a, tubb3 |
Experimental Protocols
In Vitro Neurotoxicity Assessment using PC12 Cells
1. PC12 Cell Culture and Differentiation
This protocol is adapted from standard PC12 cell culture techniques and is designed to assess the effects of PFOSA on neuronal differentiation.
-
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen Type IV-coated culture flasks and plates
-
PFOSA stock solution (in a suitable solvent like DMSO)
-
-
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plating for Differentiation: Seed PC12 cells onto collagen-coated plates at a density of 1 x 10^4 cells/cm².
-
Differentiation Induction: After 24 hours, replace the culture medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% HS, 0.5% FBS) containing 50-100 ng/mL NGF.
-
PFOSA Exposure: Simultaneously with NGF induction, add PFOSA at desired concentrations (e.g., a range of 1 µM to 50 µM, based on its known mitochondrial toxicity) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 3-7 days to allow for neurite outgrowth. Refresh the medium with NGF and PFOSA every 2-3 days.
-
Assessment of Neurite Outgrowth:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III tubulin.
-
Capture images using a microscope and quantify neurite length and branching using image analysis software.
-
-
2. Assessment of Mitochondrial Dysfunction
This protocol focuses on evaluating PFOSA's effect on mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Materials:
-
Differentiated or undifferentiated PC12 cells treated with PFOSA
-
JC-1 mitochondrial membrane potential probe
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Cell Treatment: Expose PC12 cells to various concentrations of PFOSA (e.g., 1 µM - 50 µM) for a predetermined time (e.g., 24 hours).
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Imaging and Analysis:
-
Visualize the cells under a fluorescence microscope and capture images of both red and green fluorescence.
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and dysfunction.
-
-
3. Measurement of Oxidative Stress
This protocol describes the use of a fluorescent probe to detect intracellular reactive oxygen species (ROS).
-
Materials:
-
PC12 cells treated with PFOSA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence plate reader or microscope
-
-
Protocol:
-
Cell Treatment: Treat PC12 cells with different concentrations of PFOSA for an appropriate duration.
-
Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope. An increase in fluorescence is indicative of elevated intracellular ROS levels.
-
In Vivo Neurotoxicity Assessment using Zebrafish Larvae
1. Zebrafish Larvae Exposure and Locomotor Activity Assay
This protocol is based on studies demonstrating the neurotoxic effects of PFOSA on zebrafish larval behavior.
-
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium
-
PFOSA stock solution
-
Multi-well plates
-
Automated locomotor activity tracking system
-
-
Protocol:
-
Embryo Collection and Exposure: Collect newly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium.
-
PFOSA Treatment: Expose the embryos to a range of PFOSA concentrations (e.g., 0.1, 1, 10, 100 µg/L) starting from a few hours post-fertilization. Include a control group with embryo medium and a vehicle control if a solvent is used.
-
Incubation: Maintain the larvae at 28.5°C on a 14:10 hour light:dark cycle for 7 days.
-
Locomotor Activity Assessment:
-
At 7 days post-fertilization, place the multi-well plates in an automated tracking system.
-
Acclimate the larvae for a period before starting the recording.
-
Record the swimming activity (distance moved, velocity) over a defined period, which may include alternating light and dark phases to assess photomotor response.
-
Analyze the data to determine any significant differences in locomotor activity between the control and PFOSA-exposed groups.
-
-
2. Gene Expression Analysis in Zebrafish Larvae
This protocol outlines the steps to analyze changes in the expression of genes related to neurotoxicity in PFOSA-exposed zebrafish larvae.
-
Materials:
-
Zebrafish larvae exposed to PFOSA (from the protocol above)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., cat, sod2, bax, cycs, ache, elavl3, gap43, syn2a, tubb3) and a reference gene (e.g., β-actin)
-
-
Protocol:
-
RNA Extraction: At the end of the 7-day exposure period, pool larvae from each treatment group and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the PFOSA-treated groups compared to the control group.
-
Mandatory Visualizations
Troubleshooting & Optimization
matrix effects in perfluorooctanesulfonamide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of perfluorooctanesulfonamide (PFOSA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact PFOSA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of PFOSA analysis, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reproducibility of quantitative results.[1][2] This phenomenon is a significant challenge, particularly in complex matrices like biological fluids, wastewater, and soil extracts.[2][3]
Q2: What are the common causes of matrix effects in PFOSA LC-MS/MS analysis?
A2: The primary causes of matrix effects include:
-
Ionization Competition: Co-eluting matrix components can compete with PFOSA for ionization in the mass spectrometer's ion source, leading to signal suppression.[2][4]
-
Ionization Enhancement: In some instances, matrix components can facilitate the ionization of PFOSA, resulting in an artificially inflated signal.[2]
-
Insufficient Sample Cleanup: Inadequate removal of interfering substances during sample preparation is a major contributor to significant matrix effects.[2][5]
-
Complex Sample Matrices: Samples such as plasma, serum, wastewater, and soil contain a multitude of endogenous and exogenous compounds that can interfere with PFOSA analysis.[2][6]
Q3: How can I identify and quantify matrix effects in my PFOSA analysis?
A3: A post-extraction spike analysis is a common method to assess matrix effects.[2] This involves comparing the signal response of PFOSA spiked into an extracted sample matrix (where no analyte was originally present) with the response of PFOSA in a clean solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of isotopically labeled internal standards is widely regarded as the most effective method to compensate for matrix effects.[2][7][8] An ideal internal standard for PFOSA would be a stable isotope-labeled version of the molecule (e.g., ¹³C-labeled PFOSA). These standards are added to the sample at the beginning of the preparation process and co-elute with the native analyte.[2] Since they have nearly identical chemical and physical properties, they experience the same degree of matrix-induced suppression or enhancement, allowing for accurate quantification by comparing the analyte-to-internal standard signal ratio.[2][8]
Q5: How can I minimize matrix effects during sample preparation?
A5: A robust sample preparation protocol is crucial.[2] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating PFAS, including PFOSA, from various matrices.[2][9] Weak anion exchange (WAX) cartridges are particularly effective.[9][10][11]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate PFOSA from interfering matrix components based on its solubility in immiscible solvents.[12]
-
Solvent Dilution: For less complex matrices, diluting the sample with an appropriate solvent can reduce the concentration of interfering components.[2] However, this may compromise the limit of detection.[2]
-
Protein Precipitation (PPT): For biological samples like plasma, PPT is used to remove proteins which can be a significant source of matrix interference.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Signal Suppression | High concentration of co-eluting matrix components. | - Optimize the sample preparation method (e.g., implement a more rigorous SPE cleanup).[2][5] - Dilute the sample if sensitivity allows.[2] - Use an isotopically labeled internal standard to compensate for the suppression.[2][7] |
| Significant Signal Enhancement | Co-eluting compounds facilitating ionization. | - Improve chromatographic separation to resolve PFOSA from the enhancing compounds. - Employ a more selective sample preparation technique.[12] - Utilize an isotopically labeled internal standard for accurate quantification.[2][8] |
| Poor Reproducibility | Variable matrix effects between samples. | - Ensure consistent and thorough sample preparation for all samples. - Use of an isotopically labeled internal standard is highly recommended to correct for sample-to-sample variations.[2][7] |
| Peak Tailing or Splitting | Matrix components interfering with chromatography. | - Optimize the LC gradient to improve peak shape. - Enhance sample cleanup to remove interfering substances.[5] |
| System Contamination | Carryover from previous injections of complex matrices. | - Implement a robust wash cycle between injections. - Use a delay column to separate contaminants originating from the LC system from the analyte peak.[3][10][13] - Regularly clean the ion source.[2][14] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples (General Protocol)
This protocol is a general guideline and may require optimization for your specific water matrix.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 0.5 g sorbent) with 15 mL of 1% ammonium (B1175870) hydroxide (B78521) in methanol, followed by 5 mL of 0.3M formic acid in water, and finally 5 mL of reagent-grade water.[10]
-
Sample Loading: Add an isotopically labeled internal standard to a 250 mL water sample. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[10]
-
Washing: Wash the cartridge with 5 mL of reagent-grade water to remove hydrophilic interferences.[10]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for approximately two minutes.[10]
-
Elution: Elute the retained analytes with methanol, followed by a small amount of 2% ammonium hydroxide in methanol.[11]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in PFOSA analysis.
Caption: Key strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. azom.com [azom.com]
- 11. mvcommission.org [mvcommission.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Perfluorooctanesulfonamide (PFOSA) Isomer Separation
Welcome to the technical support center for perfluorooctanesulfonamide (PFOSA) isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges of separating PFOSA isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the separation and analysis of PFOSA isomers.
Q1: Why is the separation of PFOSA isomers so challenging?
A: The primary challenge stems from the structural similarity of the isomers and a significant lack of commercially available standards for each branched isomer.[1][2] This makes the identification and quantification of individual isomers in complex matrices difficult. The manufacturing process of PFOS-related substances, such as electrochemical fluorination (ECF), produces a mixture of linear and branched isomers, further complicating analysis.
Q2: I'm seeing poor chromatographic resolution of my PFOSA isomers. What are the likely causes and how can I improve it?
A: Poor resolution is a common issue. Here are several factors to consider and troubleshoot:
-
Inadequate Mobile Phase Composition: The choice of organic solvent in your mobile phase significantly impacts the resolution of perfluoroalkyl acid (PFAA) isomers.[1][3]
-
Troubleshooting: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and optimize the gradient elution profile. A shallow gradient can often improve the separation of closely eluting isomers.
-
-
Incorrect Column Chemistry: Not all C18 columns are the same. For fluorinated compounds, specialized column chemistries can provide better selectivity.
-
Troubleshooting: Consider using a fluoro-phase column, such as a pentafluorophenyl (PFP) phase, which can offer enhanced selectivity for organofluorine compounds through specific interactions.[4]
-
-
Suboptimal Temperature: Column temperature can influence peak shape and selectivity.
-
Troubleshooting: Methodically vary the column temperature (e.g., in 5°C increments) to see if resolution improves.
-
Q3: My peak shapes are broad and tailing. What should I do?
A: Poor peak shape can be caused by several factors:
-
Secondary Interactions with the Column: Residual silanols on silica-based columns can interact with the sulfonamide group, leading to tailing.
-
Troubleshooting: Use an end-capped column or a column with a different stationary phase. The addition of a small amount of a weak acid, like formic or acetic acid, to the mobile phase can help to suppress these interactions.
-
-
High Percentage of Organic Solvent in Sample Diluent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5]
-
Troubleshooting: Whenever possible, dissolve your standards and samples in a solvent that matches the initial mobile phase composition.
-
-
Column Overload: Injecting too much analyte can lead to broad, asymmetric peaks.
-
Troubleshooting: Reduce the injection volume or dilute your sample.
-
Q4: I'm experiencing significant matrix effects in my biological samples. How can I mitigate this?
A: Matrix effects, where other components in the sample interfere with the ionization of the target analytes, are a common challenge in LC-MS/MS analysis of complex samples like blood or tissue.[6]
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a crucial step to clean up samples and concentrate the analytes.[7][8]
-
Troubleshooting: Optimize your SPE protocol. Weak anion exchange (WAX) cartridges are often effective for extracting acidic compounds like PFAS. Ensure you are using appropriate wash and elution solvents.
-
-
Use of Isotope-Labeled Internal Standards: This is the most common and effective way to compensate for matrix effects.[6]
-
Troubleshooting: Add an isotope-labeled internal standard for each analyte, or at least one that is structurally similar and elutes closely to your target isomers.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limits of detection.
Q5: How can I identify which PFOSA isomer corresponds to each peak without authentic standards?
A: This is a significant challenge. However, tandem mass spectrometry (MS/MS) provides valuable structural information.
-
Characteristic Fragment Ions: Different isomers will produce unique fragmentation patterns upon collision-induced dissociation (CID).[1][2][9] By carefully analyzing the product ion spectra, you can differentiate between isomers. For example, specific product ions of the molecular anion m/z 498 have been used to identify n-PFOSA (m/z 78), iso-PFOSA (m/z 169), and various monomethyl branched isomers.[1][2]
-
Elution Order: While not definitive, there are general trends in the elution order of PFAA isomers on reversed-phase columns. Di-substituted isomers often elute before mono-substituted isomers, which in turn elute before the linear isomer.[1]
Q6: Are there alternative or emerging techniques for PFOSA isomer separation?
A: Yes, while LC-MS/MS is the workhorse, other techniques are showing promise:
-
Differential Ion Mobility Spectrometry (DMS) and Field Asymmetric Ion Mobility Spectrometry (FAIMS): These techniques separate ions in the gas phase based on their size, shape, and charge.[10] DMS-MS has been shown to resolve linear, secondary-branched, and tertiary-branched isomers of PFOA and PFOS in milliseconds, offering a rapid separation alternative.[10]
-
Cyclic Ion Mobility Spectrometry (cIMS): This technique has been used to reveal habitat-specific PFOS isomer patterns in fish, demonstrating its utility in complex environmental samples.[11]
Quantitative Data Summary
The following tables summarize typical parameters used in the LC-MS/MS analysis of PFOSA and related isomers.
Table 1: Example LC-MS/MS Parameters for PFOSA Isomer Separation
| Parameter | Setting | Reference |
| LC System | Waters ACQUITY UPLC | |
| Column | Waters ACQUITY UPLC BEH C8 or Fluophase PFP | [4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [4] |
| Mobile Phase B | Methanol or Acetonitrile (B52724) | [1][3][4] |
| Gradient | Optimized for isomer separation (typically a shallow gradient) | |
| Flow Rate | 200 µL/min | [4] |
| MS System | Tandem Quadrupole Mass Spectrometer | |
| Ionization Mode | Negative Ion Electrospray (ESI-) | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Characteristic MRM Transitions for PFOSA Isomers (Precursor Ion m/z 498)
| Isomer | Product Ion (m/z) | Reference |
| n-PFOSA | 78 | [1][2] |
| iso-PFOSA | 169 | [1][2] |
| 1m-PFOSA | 419 | [1][2] |
| 2m-PFOSA | 164 | [1][2] |
| 3m-PFOSA | 259 | [1][2] |
| 4m-PFOSA | 269 | [1][2] |
| 5m-PFOSA | 219 | [1][2] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Biological Matrices (e.g., Blood Serum)
-
Aliquoting: Take a known volume (e.g., 100 µL) of the serum sample.
-
Internal Standard Spiking: Add a solution containing isotope-labeled internal standards.
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent that matches the initial mobile phase conditions.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System Setup:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Install a delay column between the pump and the injector to mitigate background contamination from the LC system.[5]
-
-
Injection: Inject the prepared sample.
-
Chromatographic Separation: Run the optimized gradient elution program.
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion ESI mode.
-
Use the MRM mode to monitor the specific precursor-to-product ion transitions for each PFOSA isomer as detailed in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for each isomer and its corresponding internal standard.
-
Calculate the concentration of each isomer using a calibration curve prepared with available standards (if any) or by comparing the relative response factors if authentic standards are unavailable.
-
Visualizations
Caption: A troubleshooting decision tree for PFOSA isomer separation.
Caption: A typical experimental workflow for PFOSA isomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. youtube.com [youtube.com]
- 6. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Perfluorooctanesulfonamide (PFOSA) Detection in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of perfluorooctanesulfonamide (PFOSA) in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: I am seeing low and inconsistent recoveries for PFOSA from my solid samples (e.g., soil, sediment, tissue). What are the likely causes and how can I improve this?
A1: Low and inconsistent recoveries from solid matrices are common challenges in PFOSA analysis. The primary causes often relate to inefficient extraction and matrix interferences. Here are some troubleshooting steps:
-
Extraction Technique:
-
Ultrasonic Extraction: This method is often effective for solid samples. An optimized protocol involves ultrasonic extraction of solid samples at 30°C for 10 minutes, which has shown higher recovery rates and shorter extraction times compared to accelerated solvent extraction.[1]
-
Alkaline Digestion: For biological tissues, PFOSA can be strongly bound to proteins.[2] Alkaline digestion can help to hydrolyze the biological material, making the PFOSA more available for extraction.[2]
-
Solvent Selection: Methanol (B129727) is a common and effective solvent for extracting perfluoroalkyl acids (PFAAs) from tissue homogenates.[3] Using methanol alone has demonstrated good extraction efficiencies.[3]
-
-
Sample Pre-treatment:
-
Ensure solid samples are homogenized to improve extraction consistency.
-
For liquid samples like blood or plasma, protein precipitation may be a necessary first step.[4]
-
-
Internal Standards: Always use an isotopically labeled internal standard for PFOSA to correct for recovery losses during sample preparation and analysis.[5][6]
Q2: My PFOSA signal is being suppressed in the LC-MS/MS analysis of my extracts. How can I mitigate these matrix effects?
A2: Matrix effects, particularly signal suppression in electrospray ionization, are a significant hurdle in achieving low detection limits for PFOSA in complex matrices.[7] Here’s how to address this:
-
Effective Sample Cleanup: The most crucial step is to remove interfering co-extractives.[4]
-
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up extracts from various matrices.[4][8][9] Weak anion exchange (WAX) cartridges are often recommended for extracting both short- and long-chain PFAS, including PFOSA.[10]
-
Dispersive SPE (dSPE): For methanolic extracts of tissues, dSPE with materials like ENVI-Carb can provide high recoveries for a range of PFAAs.[3]
-
Destructive Cleanup: For highly complex extracts, destructive methods like treatment with sulfuric acid or potassium hydroxide (B78521) can remove lipids and other interferences.[4]
-
-
Isotope Dilution: The use of isotopically labeled internal standards is essential.[5] These standards co-elute with the native analyte and experience the same degree of matrix-induced suppression or enhancement, allowing for accurate quantification.[6]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate PFOSA from co-eluting matrix components that can cause ion suppression.
Q3: I am concerned about background contamination of PFOSA in my laboratory. What are the common sources and how can I minimize them?
A3: Background contamination is a critical issue when analyzing for PFAS at ultra-trace levels due to their widespread use.[11]
-
Common Sources:
-
Laboratory Equipment: Polytetrafluoroethylene (PTFE) components in LC systems, SPE manifolds, and other lab equipment can leach PFAS.[12][13]
-
Consumables: Sample containers, pipette tips, and solvents can be sources of contamination.[14] Glass containers should be avoided as PFAS can adsorb to the surface.[13] High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) containers are recommended.[10]
-
Personal Care Products and Clothing: Some personal care products and waterproof clothing can contain PFAS.[10]
-
-
Minimization Strategies:
-
Use a PFAS-free LC system or install a delay column to separate background contamination from the analytical peak.[13]
-
Thoroughly test all consumables for PFAS before use.[13]
-
Wear nitrile gloves and a lab coat that has been washed multiple times.[10]
-
Prepare and handle samples in a clean environment, away from potential sources of contamination.
-
Instrumental Analysis
Q4: What are the key parameters to optimize on my LC-MS/MS for sensitive PFOSA detection?
A4: Optimizing your LC-MS/MS parameters is crucial for achieving low detection limits.
-
Ionization Source:
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Use optimized precursor and product ion transitions for PFOSA to ensure selectivity and sensitivity.
-
Collision Energy and other Compound-Dependent Parameters: These should be carefully tuned for PFOSA to maximize the signal-to-noise ratio.
-
-
Liquid Chromatography:
-
Column Chemistry: C18 columns are commonly used for PFAS analysis.[7]
-
Mobile Phase: A common mobile phase combination is a weak acid (like formic acid) or ammonium (B1175870) acetate (B1210297) in water and an organic solvent like methanol.[1][7] The use of 2 mmol/L ammonium acetate solution and methanol has been identified as an optimal mobile phase.[1]
-
Experimental Protocols & Data
Optimized Sample Preparation Protocol for Solid Matrices
This protocol is a generalized workflow based on common and effective techniques for the extraction and cleanup of PFOSA from solid matrices like soil, sediment, and tissue.
-
Sample Homogenization: Homogenize the solid sample to ensure representativeness.
-
Spiking with Internal Standard: Spike the homogenized sample with an isotopically labeled PFOSA internal standard.
-
Extraction:
-
Option A: Ultrasonic Extraction (for soil/sediment): Add an appropriate volume of methanol to the sample. Perform ultrasonic extraction at 30°C for 10 minutes.[1] Centrifuge and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Option B: Alkaline Digestion followed by Extraction (for tissue): Digest the tissue sample with a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.[2] Following digestion, perform a liquid-liquid extraction with a suitable solvent like methyl-tert-butyl ether (MTBE) or proceed with solid-phase extraction.[2]
-
-
Concentration: Evaporate the combined extract to a smaller volume under a gentle stream of nitrogen.
-
Cleanup using Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.
-
Loading: Load the concentrated extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a solution like 1 mL of 0.5% ammonia (B1221849) in methanol to remove interferences.[1]
-
Elution: Elute the PFOSA and other PFAS with a small volume of an appropriate solvent, such as methanol containing a small percentage of ammonia.[1]
-
-
Final Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]
Table 1: Summary of PFOSA Detection Limits and Recoveries in Various Matrices
| Matrix | Method | Detection Limit (LOD/LOQ) | Recovery (%) | Reference |
| Soil, Sediment, Water | Ultrasonic Extraction, SPE, UPLC-MS/MS | 0.01 - 0.34 ng | 67.9 - 174.9 | [1] |
| Fish Fillet | Liquid Extraction, LC-MS/MS | 0.04 ng/g (LOD) | 90 (PFOS) | [6] |
| Human Plasma | Protein Precipitation, LC-MS/MS | 0.009 - 0.245 µg/L (LLOQ) | 87.9 - 113.1 | [16] |
| Food Packaging | Ultrasonic Extraction, UPLC-MS/MS | 0.07 - 11.3 ng/dm² (LOD) | 70 - 117 | [17] |
| Drinking Water | SPE, UPLC-MS/MS | 0.001 ng/L (LOQ for PFOS) | Not Specified | [18] |
Visualizations
Caption: Experimental workflow for PFOSA analysis in complex matrices.
Caption: Troubleshooting decision tree for low PFOSA signal.
References
- 1. Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices [xblk.ecnu.edu.cn]
- 2. dspsystems.eu [dspsystems.eu]
- 3. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nontargetedanalysis.org [nontargetedanalysis.org]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. shimadzu.com [shimadzu.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Lowering Detection Limits for PFAS Using High-sensitivity LC-MS | Labcompare.com [labcompare.com]
- 16. d-nb.info [d-nb.info]
- 17. Determination of perfluoroalkyl substances in food packaging in Taiwan using ultrasonic extraction and ultra-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
reducing ion suppression for perfluorooctanesulfonamide in electrospray ionization
Welcome to the technical support center for the analysis of perfluorooctanesulfonamide (PFOSA) using electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in PFOSA analysis?
A1: Ion suppression is a phenomenon in E-MS where the ionization of the target analyte, in this case, PFOSA, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This interference leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[1] Given that PFOSA is often analyzed at trace levels in complex biological and environmental samples, ion suppression is a major challenge that can lead to the underestimation of its concentration or even false-negative results.[1]
Q2: What are the primary sources of ion suppression when analyzing PFOSA?
A2: The most common sources of ion suppression for PFOSA and other per- and polyfluoroalkyl substances (PFAS) include:
-
Matrix Components: Salts, lipids, proteins, and other endogenous substances from biological samples (e.g., plasma, serum, tissue) or environmental samples (e.g., wastewater, soil extracts) can interfere with the ionization process.[1]
-
Mobile Phase Additives: While necessary for good chromatographic separation, some mobile phase additives can suppress the ionization of the analyte. Trifluoroacetic acid (TFA) is a well-known suppressor of the MS signal in negative ion mode.[1][2]
-
Co-eluting Contaminants: Other PFAS or structurally similar compounds present in the sample can co-elute with PFOSA and compete for ionization.[1]
-
Plasticizers and Other Contaminants: Leachable compounds from sample containers, tubing, and other laboratory consumables can introduce interfering substances.[1]
Q3: My PFOSA signal is low and inconsistent. Could this be due to ion suppression?
A3: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression.[3] When co-eluting matrix components interfere with the ionization of PFOSA in the mass spectrometer's ion source, a reduced number of analyte ions reach the detector, leading to these issues.[3] To confirm and quantify the extent of matrix effects, a post-extraction spike analysis is recommended. This involves comparing the signal of an analyte spiked into a pre-extracted sample blank to the signal of the analyte in a clean solvent.[4]
Q4: How can I modify my mobile phase to reduce ion suppression for PFOSA?
A4: The composition of your mobile phase significantly impacts ionization efficiency.[3] It is advisable to use volatile mobile phase modifiers that are compatible with mass spectrometry.[3] While trifluoroacetic acid (TFA) can improve chromatography, it is a known signal suppressor.[2] Consider using alternatives like ammonium (B1175870) acetate (B1210297), ammonium formate (B1220265), or formic acid.[2] Formate buffers, in particular, have been shown to provide better sensitivity for some analytes.[3]
Q5: Are there alternative ionization techniques that are less prone to ion suppression for PFOSA analysis?
A5: Yes, alternative ionization sources may offer advantages. For instance, UniSpray ionization has been demonstrated to provide enhanced ionization and increased signal for many PFAS compounds when compared to conventional ESI.[1] This technique may be less susceptible to matrix effects and could be a viable alternative for improving sensitivity and reducing ion suppression.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression during the analysis of PFOSA.
Issue: Low PFOSA Signal Intensity and Poor Sensitivity
| Potential Cause | Recommended Solution |
| Ion suppression from sample matrix | Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1] Weak anion exchange (WAX) SPE cartridges are particularly effective for PFAS.[5] |
| Ion suppression from mobile phase additive | Replace trifluoroacetic acid (TFA) with a less suppressive alternative such as ammonium acetate (2-20 mM), ammonium formate (1-10 mM), or formic acid (0.1% v/v).[2] |
| Suboptimal chromatographic separation | Optimize the gradient elution program to effectively separate PFOSA from matrix components. A shallower gradient around the elution time of PFOSA can improve resolution.[3] Utilize a C18 column or a specialized column designed for PFAS analysis to achieve good retention and peak shape.[3] |
| Inefficient ESI source parameters | Fine-tune the ESI source parameters. Lowering the capillary voltage (e.g., from 2.0 to 0.5 kV) has been shown to enhance LC-ESI-MS/MS sensitivity for PFAS analysis.[1] |
Issue: High Variability and Poor Reproducibility in PFOSA Results
| Potential Cause | Recommended Solution |
| Inconsistent matrix effects between samples | The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[4] A stable isotope-labeled version of PFOSA should be added to samples at the beginning of the preparation process to account for variations in ion suppression.[4] |
| Contamination from sample handling | Use polypropylene (B1209903) or other PFAS-free labware.[2] Avoid using any materials containing polytetrafluoroethylene (PTFE).[2] |
| Carryover from previous injections | Implement a rigorous wash protocol for the injection port and analytical column between samples. |
Data Summary Tables
Table 1: Comparison of Mobile Phase Additives for PFAS Analysis
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Ammonium Acetate | 2-20 mM | Good chromatographic performance, MS compatible.[2] | May not be optimal for all PFAS. |
| Ammonium Formate | 1-10 mM | Can enhance the signal for some PFAS, good alternative to ammonium acetate.[2] | Selectivity may differ from ammonium acetate. |
| Formic Acid | 0.1% (v/v) | Can improve peak shape for early-eluting PFAS, good ionization efficiency.[2] | May not provide sufficient buffering capacity alone. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong ion-pairing agent, can improve chromatography.[2] | Known to cause significant ion suppression in negative ion mode.[1][2] |
Table 2: Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects
| Technique | Principle | Advantages | Considerations |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase.[3] | High selectivity, effective for complex matrices.[3] | Can be time-consuming and requires method development.[3] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Relatively simple and inexpensive. | Can be less selective than SPE and may use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Removal of proteins from biological samples by precipitation. | Fast and simple for biological matrices. | May not remove other interfering matrix components like salts and lipids. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PFOSA from Water Samples
This protocol is adapted for the extraction of PFAS, including PFOSA, from water samples using weak anion exchange (WAX) cartridges.[3][5]
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Formic acid
-
Ultrapure water
-
Polypropylene tubes
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with 15 mL of methanol containing 1% ammonium hydroxide, followed by 5 mL of 0.3M formic acid in water.[3]
-
Cartridge Equilibration: Equilibrate the cartridge with 18 mL of ultrapure water.[3]
-
Sample Loading: Load the 250 mL water sample (spiked with an appropriate isotopically labeled internal standard) onto the cartridge at a flow rate of 10-15 mL/min.[3]
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of a 1:1 mixture of methanol and 0.1M formic acid in water.[3]
-
Elution: Elute the analytes with 15 mL of 1% ammonium hydroxide in methanol into a polypropylene tube.[3]
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[3]
-
Reconstitution: Add any non-extracted internal standards and bring the final volume to a suitable concentration for LC-MS analysis.[3]
Protocol 2: Post-Column Infusion Experiment to Evaluate Ion Suppression
A post-column infusion experiment is a common method to visually assess when ion suppression is occurring during a chromatographic run.
Materials:
-
Syringe pump
-
Tee-piece for post-column connection
-
Solution of PFOSA at a known concentration (e.g., 100 ng/mL) in mobile phase
-
Blank matrix extract
Procedure:
-
Set up the LC-MS/MS system as you would for your PFOSA analysis.
-
Using the syringe pump, continuously infuse the PFOSA solution into the mobile phase stream after the analytical column and before the ESI source via the tee-piece.
-
Monitor the signal of the PFOSA parent ion. You should observe a stable, elevated baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the PFOSA signal. Any dips or decreases in the baseline indicate regions of ion suppression where matrix components are eluting.
-
This information can then be used to adjust your chromatographic method to separate the elution of PFOSA from these suppressive regions.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in PFOSA analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of PFOSA.
References
Technical Support Center: Improving Peak Shape for Perfluorooctanesulfonamide (PFOSA) in HILIC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with perfluorooctanesulfonamide (PFOSA) analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). The focus is on diagnosing and resolving poor peak shape to ensure robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for PFOSA in my HILILC method?
Poor peak shape in HILIC is a common issue that can stem from several factors, often related to the unique retention mechanism of this technique. Unlike reversed-phase chromatography, HILIC relies on partitioning the analyte between a highly organic mobile phase and a water-enriched layer on the polar stationary phase.[1][2] Disruptions to this delicate balance are the primary cause of peak asymmetry.
Common causes include:
-
Injection Solvent Mismatch : Injecting a sample dissolved in a solvent significantly stronger (i.e., with higher water content) than the mobile phase is a primary cause of peak distortion, especially broadening and splitting.[3][4]
-
Secondary Interactions : PFOSA can engage in secondary ionic or hydrogen-bonding interactions with active sites on the stationary phase, such as residual silanols, leading to peak tailing.[5][6][7]
-
Inadequate Mobile Phase Buffering : Insufficient buffer concentration or an inappropriate pH can fail to suppress silanol (B1196071) activity, resulting in increased secondary interactions and peak tailing.[3][8]
-
Column Overload : Injecting too much analyte mass or an excessive sample volume can saturate the stationary phase, leading to peak fronting or tailing.[3][5][7]
-
Physical Column Issues : A partially blocked column inlet frit or a void in the packing material can distort the sample band, causing all peaks in the chromatogram to tail or broaden.[5][8]
Below is a general workflow for troubleshooting poor peak shape in your HILIC method.
Caption: General troubleshooting workflow for poor peak shape in HILIC.
Q2: What are the key physicochemical properties of PFOSA that I should consider?
Understanding the properties of PFOSA is crucial for method development. While extensive experimental data for PFOSA is less common than for PFOS or PFOA, its behavior can be inferred from its structure and data on similar compounds. PFOSA is a neutral sulfonamide, which can behave as a weak acid. Per- and polyfluoroalkyl substances (PFAS) are known for their unique properties, including strong carbon-fluorine bonds that make them chemically stable.[9][10]
| Property | Value / Description | Implication for HILIC Analysis |
| Molecular Formula | C₈F₁₇SO₂NH₂ | High degree of fluorination makes it hydrophobic, but the sulfonamide group provides polarity for HILIC retention. |
| pKa | Not readily available, but expected to be a weak acid. For comparison, PFOS has a very low pKa (<1).[11][12] | As a neutral or weakly acidic compound, its charge state can be influenced by mobile phase pH. At neutral or high pH, it may become anionic, increasing interaction with the stationary phase. |
| logKow | Not readily available. | The combination of a hydrophobic tail and a polar head makes PFAS effective surfactants.[10] |
| Water Solubility | Generally low, but higher than non-functionalized perfluorocarbons. | Solubility in the aqueous layer of the HILIC stationary phase is essential for the retention mechanism. |
Q3: My peak is tailing. How can I resolve this issue?
Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[5] For PFOSA, this often involves interaction with acidic silanol groups on the silica (B1680970) surface.
Troubleshooting Steps for Peak Tailing:
-
Increase Mobile Phase Buffer Concentration : This is often the most effective solution. A higher buffer concentration (e.g., increasing from 5 mM to 20 mM) helps to mask active silanol sites on the stationary phase, reducing secondary interactions.[3][8] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are excellent, MS-friendly choices.
-
Adjust Mobile Phase pH : The pH of the mobile phase can influence both the charge of the analyte and the stationary phase. Adjusting the pH away from the analyte's pKa can improve peak shape. For weakly acidic compounds, operating at a lower pH (e.g., pH 3-5) can ensure the analyte remains in a single neutral form.
-
Check for Column Overload : If the peak tailing worsens and retention time decreases as sample concentration increases, column overload is likely the cause.[8] To fix this, reduce the mass of analyte injected by either diluting the sample or decreasing the injection volume.[5][7]
-
Consider a Different Stationary Phase : If mobile phase adjustments are ineffective, the column chemistry may be the issue. Bare silica columns are prone to silanol interactions.[2] Switching to a bonded phase like an amide or diol phase can offer different selectivity and reduce tailing.[1]
Caption: Troubleshooting workflow focused on resolving peak tailing.
Q4: My PFOSA peak is fronting. What is the likely cause and solution?
Peak fronting in HILIC is most commonly associated with two issues:
-
Sample Overload (Volume or Concentration) : Injecting too large a volume of sample, even if the analyte concentration is low, can cause fronting. The large volume of injection solvent can disrupt the equilibrium at the head of the column. Similarly, a high concentration of the analyte can saturate the stationary phase.[3][7]
-
Solution : Systematically reduce the injection volume. If fronting persists, dilute the sample and reinject the original, smaller volume.[7]
-
-
Injection Solvent Mismatch : This occurs when the sample is dissolved in a solvent that is too "strong" (too aqueous) for HILIC. This causes the analyte to move too quickly at the point of injection, leading to a fronting peak.
-
Solution : The ideal injection solvent is the initial mobile phase itself. If this is not feasible, the sample should be dissolved in a solvent with at least 90% acetonitrile (B52724).[3][4] If the sample is in an aqueous solution, perform a solvent exchange or a solid-phase extraction (SPE) and elution into a HILIC-compatible solvent.
-
Q5: What is the optimal sample preparation and injection solvent for PFOSA in HILIC?
Proper sample preparation is critical for successful HILIC analysis of PFAS.[13] The primary goal is to ensure the final sample extract is compatible with the highly organic HILIC mobile phase.
-
Ideal Injection Solvent : The sample diluent should match the initial mobile phase conditions as closely as possible (e.g., 95% acetonitrile / 5% aqueous buffer). This prevents peak distortion upon injection.[4]
-
Sample Cleanup : For complex matrices like serum or environmental samples, a cleanup step like Solid-Phase Extraction (SPE) is often necessary.[13][14] This removes interferences and allows for the concentration of PFOSA.
-
Final Elution/Reconstitution Step : After SPE, the final elution should use a highly organic solvent. If the elution solvent contains methanol (B129727) or water, it should be evaporated to dryness and reconstituted in a high-acetonitrile mixture.
Experimental Protocols
Protocol 1: Recommended Starting HILIC Method for PFOSA
This protocol provides a robust starting point for developing a HILIC method for PFOSA. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Notes |
| Column | Amide-based HILIC Column (e.g., 100 x 2.1 mm, <3 µm) | Amide phases often provide good peak shape for polar neutral and acidic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid | A buffer is critical for good peak shape.[3][8] |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC. |
| Gradient | 95% B to 60% B over 10 minutes | A typical HILIC gradient starts with high organic content.[1] |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 40 °C | Higher temperatures can sometimes improve peak efficiency. |
| Injection Volume | 2 µL | Keep the injection volume small to minimize solvent effects.[3] |
| Injection Solvent | 95% Acetonitrile / 5% Water | Crucial for good peak shape. Reconstitute sample in this solvent.[4] |
| Detector | Tandem Mass Spectrometer (MS/MS) | Required for the selective and sensitive detection of PFAS.[14][15] |
Protocol 2: Sample Reconstitution for HILIC Compatibility
This protocol is for samples that have been processed and are in an aqueous or incompatible solvent prior to HILIC analysis.
-
Evaporation : Transfer a known volume of your sample extract into a clean vial. Place the vial in a nitrogen evaporator or vacuum concentrator.
-
Dry Down : Gently evaporate the solvent to complete dryness at a controlled temperature (e.g., 30-40 °C) to avoid analyte degradation.
-
Reconstitution : Add a precise volume of HILIC-compatible solvent (e.g., 95% Acetonitrile / 5% Water) to the dried residue. For example, if you dried down 1 mL, reconstitute in 100 µL to achieve a 10x concentration factor.
-
Vortex & Sonicate : Vortex the vial for 30 seconds, followed by sonication for 5 minutes, to ensure the complete dissolution of PFOSA.
-
Centrifuge : Centrifuge the sample to pellet any insoluble material.
-
Injection : Transfer the supernatant to an autosampler vial for injection.
Data Summary
Table 1: Impact of Key Parameters on PFOSA Peak Shape in HILIC
This table summarizes the expected outcomes of adjusting various chromatographic parameters to troubleshoot peak shape issues.
| Parameter | Action | Effect on Peak Tailing | Effect on Peak Fronting | Effect on Peak Broadening |
| Buffer Concentration | Increase (e.g., 5 -> 20 mM) | Improves (Reduces tailing) | No significant effect | May slightly improve |
| Mobile Phase pH | Decrease (for weak acids) | Improves (Reduces tailing) | No significant effect | May slightly improve |
| Injection Volume | Decrease | May improve if caused by mass overload | Improves | Improves |
| Analyte Concentration | Decrease (Dilute Sample) | Improves (if caused by overload) | Improves (if caused by overload) | No significant effect |
| % Organic in Sample | Increase (e.g., 50% -> 95%) | No significant effect | Improves | Improves |
| Column Temperature | Increase | May improve | No significant effect | May improve (sharper peaks) |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. lcms.cz [lcms.cz]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. organomation.com [organomation.com]
- 14. epa.gov [epa.gov]
- 15. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorooctanesulfonamide (PFOSA) Analysis in Food Samples
Welcome to the technical support center for the analysis of perfluorooctanesulfonamide (PFOSA) and other per- and polyfluoroalkyl substances (PFAS) in complex food matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing PFOSA in food samples?
A1: The primary challenges stem from the complexity of food matrices, the ubiquitous nature of PFAS leading to background contamination, and the need for extremely low detection limits.[1][2] Key difficulties include:
-
Matrix Effects: Co-extracted substances from the food sample (e.g., fats, proteins, pigments) can interfere with the ionization of PFOSA in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[3][4]
-
Sample Preparation: Efficiently extracting PFOSA from diverse food types while removing interfering matrix components is a critical and often difficult step.[5][6] The choice of extraction technique, such as Solid Phase Extraction (SPE) or QuEChERS, must be optimized for each matrix.[5][7]
-
Contamination Control: PFAS, including PFOSA, are present in many laboratory materials (e.g., PTFE, vials, solvents), creating a high risk of sample contamination that can lead to false positives or elevated results.[8][9]
-
Low-Level Quantification: Regulatory bodies are setting increasingly lower limits for PFAS in food, requiring highly sensitive analytical instrumentation and rigorously defined limits of quantification (LOQs).[10][11]
-
Isomer-Specific Quantification: PFOSA may exist as different structural isomers (linear and branched). The choice of analytical standards and integration methods can significantly impact the accuracy of total PFOSA concentration measurements.[12]
Q2: Which analytical technique is most suitable for PFOSA analysis in food?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for quantifying PFOSA in food.[11][13] This method offers the required sensitivity and selectivity to detect trace levels of the analyte in complex samples.[11] For confirmation, especially in cases of suspected matrix interference, high-resolution mass spectrometry (HRMS) can be invaluable for distinguishing target analytes from co-eluting interferences based on accurate mass.[4][14]
Q3: How can I minimize background contamination during my experiment?
A3: Minimizing background contamination is critical for accurate low-level PFAS analysis. A comprehensive strategy includes:
-
Screening Materials: Test all materials that will contact the sample (e.g., vials, pipette tips, filters, solvents) for PFAS contamination before use.
-
Using PFAS-Free Products: Whenever possible, use labware and supplies specifically certified as PFAS-free. Avoid using any components containing PTFE.
-
Solvent Blanks: Regularly analyze solvent blanks and procedural blanks to monitor for contamination from the analytical system and the sample preparation process.[15]
-
Dedicated Equipment: If possible, dedicate glassware and equipment specifically for PFAS analysis.
-
Careful Handling: Wear nitrile gloves and avoid using products with stain- or water-resistant properties in the lab environment.
Troubleshooting Guide
Issue 1: Poor Recovery of PFOSA
-
Q: My PFOSA recovery is consistently low (<50%) after sample extraction. What could be the cause?
-
A: Low recovery can be due to several factors. First, evaluate your extraction solvent . For complex matrices, a single solvent may be insufficient. Mixtures such as acetonitrile (B52724) or methanol (B129727) are commonly used.[5][16] For some animal tissues, an alkaline digestion step before a solid-liquid extraction can help release protein-bound PFOSA.[17] Second, check the efficiency of your Solid Phase Extraction (SPE) cleanup . Ensure the SPE cartridge type (e.g., weak anion-exchange, WAX) is appropriate for PFOSA and that the loading, washing, and elution steps are optimized.[16] Inadequate conditioning of the cartridge can also lead to poor retention and recovery.[16]
-
Issue 2: High Variability in Results
-
Q: I'm seeing high relative standard deviation (RSD > 20%) between my replicate samples. What should I investigate?
-
A: High variability often points to inconsistent sample preparation. Sample homogenization is a critical first step; ensure your food sample is completely uniform before taking a subsample for extraction.[7] Inconsistent manual procedures, especially during SPE, can also introduce variability. If possible, consider automated SPE systems to improve reproducibility.[6] Finally, re-evaluate for sporadic contamination . A single contaminated vial or pipette tip can cause a random high result in one replicate.
-
Issue 3: Suspected Matrix Interference / False Positives
-
Q: My chromatogram shows a peak at the expected retention time for PFOSA in my matrix blank, or the ion ratio is incorrect in my samples. How can I confirm if this is interference?
-
A: This is a classic sign of matrix interference, which can cause false positives or inaccurate quantification.[4] To troubleshoot:
-
Analyze a Matrix Blank: Prepare a sample of the same food matrix known to be free of PFOSA. Any peak at the target retention time confirms an interference.
-
Improve Cleanup: The most effective solution is to improve the sample cleanup step to remove the interfering compound. This may involve using a different SPE sorbent (e.g., adding a graphitized carbon step).[3][15] For example, taurodeoxycholic acid is a known interferent for PFOS analysis in eggs and can be removed with an additional cleanup step.[4][14]
-
Use High-Resolution Mass Spectrometry (HRMS): If the interference persists, HRMS can be used as an investigative tool. HRMS can distinguish between PFOSA and the interfering compound based on their exact mass-to-charge ratios, even if they co-elute chromatographically.[4][14]
-
Modify Chromatographic Conditions: Adjusting the LC gradient or changing the analytical column may help to chromatographically separate PFOSA from the interfering peak.[18]
-
-
Quantitative Data Summary
The following table summarizes typical performance metrics for PFAS analysis methods in various food matrices, providing a benchmark for laboratory results.
| Parameter | Fish Muscle | Milk (UHT) | Eggs | Bread |
| Recovery Rate (%) | 81 - 107%[13] | Inconsistent, potential colloid effects noted[13] | >70% (with alkaline digestion)[19] | Validation passed for 1 ng/kg spike[7] |
| Repeatability (RSD) | 3 - 12%[13] | - | <15%[3] | - |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg[13] | 0.03 - 0.15 µg/kg[13] | - | - |
| Limit of Quantification (LOQ) | 0.1 - 0.64 µg/kg[13] | 0.1 - 0.64 µg/kg[13] | - | - |
Experimental Protocols
Protocol: PFOSA Extraction from Food Samples using Modified QuEChERS and SPE Cleanup
This protocol is a generalized procedure based on methods described by the FDA.[7] It is essential to validate the method for each specific food matrix.
1. Sample Homogenization:
- Homogenize the test sample until it is uniform. For solid samples, freeze-drying before homogenization may be required.[5]
2. Fortification and Extraction:
- Weigh a representative portion of the homogenized sample (e.g., 2-5 g) into a 50 mL polypropylene (B1209903) centrifuge tube.
- Fortify the sample with an isotopically labeled PFOSA internal standard.
- Add 10 mL of acetonitrile and 1 mL of 1% formic acid in water.[7]
- Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
- Vortex vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
3. Solid Phase Extraction (SPE) Cleanup:
- Use a weak anion-exchange (WAX) SPE cartridge (e.g., 200 mg, 6 mL).[7]
- Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the supernatant from the extraction step onto the SPE cartridge.
- Wash the cartridge with 5 mL of a wash buffer (e.g., 25mM acetate (B1210297) buffer in water) to remove neutral and basic interferences.
- Dry the cartridge thoroughly under vacuum or nitrogen.
- Elute the PFOSA from the cartridge using 5 mL of a mild basic methanolic solution (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) in methanol).
4. Concentration and Analysis:
- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 methanol:water).
- Filter the final extract through a 0.22 µm syringe filter (ensure filter is PFAS-free).
- Analyze the extract using LC-MS/MS.
Visualizations
Diagram 1: General Workflow for PFOSA Analysis in Food
Caption: General workflow for PFOSA analysis in food samples.
Diagram 2: Troubleshooting Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. inside.battelle.org [inside.battelle.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dspsystems.eu [dspsystems.eu]
- 6. PFAS Sample Prep for Food Analysis- FMS, Inc. [fms-inc.com]
- 7. fda.gov [fda.gov]
- 8. organomation.com [organomation.com]
- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 10. agilent.com [agilent.com]
- 11. Inadequate definition of the limit of quantification used for the analysis of perfluoroalkyl substances in food by liquid chromatography-tandem mass spectrometry may compromise the reliability of the data requested by the European regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assaying Perfluoroalkyl Contamination in Foods [thermofisher.com]
- 14. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A matrix effect-free method for reliable quantification of perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids at low parts per trillion levels in dietary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthesized Perfluorooctanesulfonamide (PFOSA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized perfluorooctanesulfonamide (PFOSA) from its precursors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PFOSA.
Issue 1: Low Yield After Synthesis and Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis reaction from perfluorooctanesulfonyl fluoride (B91410) (POSF) and ammonia (B1221849) or via the azide (B81097) intermediate did not go to completion. | - Ensure stoichiometric amounts of reagents or a slight excess of the amine are used. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Optimize reaction time and temperature based on literature procedures. |
| Loss During Extraction: PFOSA is lost during the work-up and extraction steps. | - Use appropriate and immiscible solvents for extraction. - Perform multiple extractions with smaller volumes of the extraction solvent to maximize recovery. - Minimize the formation of emulsions by gentle mixing or the addition of brine. |
| Loss During Column Chromatography: The compound adheres strongly to the silica (B1680970) gel or elutes improperly. | - Optimize the solvent system for column chromatography. A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used. - Ensure proper packing of the column to avoid channeling. - Avoid overloading the column with the crude product. |
| Loss During Recrystallization: The chosen solvent system is not optimal, leading to poor crystal formation or high solubility of PFOSA in the mother liquor. | - Carefully select a recrystallization solvent or solvent system where PFOSA is highly soluble at high temperatures and poorly soluble at low temperatures. - Use a minimal amount of hot solvent to dissolve the compound completely. - Allow for slow cooling to promote the formation of pure crystals. |
| Volatility of PFOSA: this compound can be volatile, leading to loss during solvent evaporation steps.[1] | - Use a rotary evaporator with controlled temperature and pressure. - Avoid prolonged drying under high vacuum at elevated temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Branched-Chain Isomers: The primary impurity in commercially available POSF is the presence of branched-chain isomers, which are carried through the synthesis.[2] | - Perform column chromatography on silica gel. The linear isomer tends to elute differently from the branched isomers.[2] - Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to achieve separation.[2] - Monitor fractions using TLC or LC-MS to identify and collect the fractions containing the pure linear isomer. |
| Unreacted Starting Material: The final product is contaminated with unreacted POSF. | - Ensure the reaction goes to completion. - Unreacted POSF can be removed during aqueous work-up as it hydrolyzes. |
| Side Products: Formation of undesired side products during the synthesis. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - Utilize column chromatography to separate the desired product from side products. |
| Solvent Residues: Residual solvents from the reaction or purification process remain in the final product. | - Dry the purified product thoroughly under vacuum. - Use solvents with appropriate boiling points that can be easily removed. |
| Contamination from Labware: PFAS compounds are known to contaminate samples from various lab equipment. | - Use polypropylene (B1209903) or polyethylene (B3416737) labware instead of glass where possible. - Avoid using PTFE-coated materials. - Thoroughly clean all glassware and equipment before use. |
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound (PFOSA)?
A1: The most common precursor for the synthesis of PFOSA is perfluorooctanesulfonyl fluoride (POSF).[3] PFOSA can also be a metabolic or degradation product of other N-alkylated perfluorooctanesulfonamides.[4]
Q2: What are the main impurities I can expect in my synthesized PFOSA?
A2: The most significant impurities are branched-chain isomers of PFOSA. These arise because the starting material, commercial POSF, is typically a mixture of linear and branched isomers.[2] Other potential impurities include unreacted starting materials and side products from the synthesis reaction.
Q3: How can I remove the branched-chain isomers from my product?
A3: Column chromatography on silica gel is an effective method for separating the linear isomer of PFOSA from its branched-chain counterparts.[2] A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexane, is typically used for elution.[2]
Q4: What is a suitable method for assessing the purity of my final PFOSA product?
A4: The purity of PFOSA can be assessed using several analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying PFOSA and its isomers.[5][6] Additionally, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the different isomers present in a sample.[2][7]
Q5: I am having trouble getting my PFOSA to crystallize during recrystallization. What should I do?
A5: If you are facing issues with crystallization, consider the following:
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Solvent Choice: Ensure you are using an appropriate solvent system. While specific systems for PFOSA are not widely reported, a common strategy for sulfonamides is to use a solvent mixture, such as ethanol/water, where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure PFOSA.
-
Concentration: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
Quantitative Data Presentation
Table 1: Illustrative Purification of this compound (PFOSA)
| Purification Step | Starting Material | Typical Yield (%) | Purity (Linear Isomer, %) | Key Impurities Removed |
| Crude Product after Synthesis | Perfluorooctanesulfonyl fluoride (POSF) | 80-90 | ~70 | Unreacted starting materials, inorganic salts |
| Column Chromatography | Crude PFOSA | 60-75 | >95 | Branched-chain isomers, other fluorinated byproducts |
| Recrystallization | Chromatographically Purified PFOSA | 85-95 | >99 | Residual branched-chain isomers, minor impurities |
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions, the purity of the starting materials, and the efficiency of each step.
Experimental Protocols
Protocol 1: Purification of PFOSA by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude PFOSA in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure linear PFOSA isomer.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a controlled temperature to obtain the purified PFOSA.
-
Protocol 2: Recrystallization of PFOSA
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective. The ideal solvent should dissolve PFOSA when hot but not when cold.
-
-
Dissolution:
-
Place the PFOSA to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to the flask while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool down slowly to room temperature.
-
To promote further crystallization, place the flask in an ice bath.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or under vacuum to remove all traces of the solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of PFOSA.
Caption: Troubleshooting logic for PFOSA purification.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Theoretical studies of the conformations and 19F NMR spectra of linear and a branched this compound (PFOSAmide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
addressing background contamination in perfluorooctanesulfonamide trace analysis
Welcome to the technical support center for perfluorooctanesulfonamide (PFOSA) trace analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of background contamination during experiments.
Troubleshooting Guides
This section provides systematic approaches to pinpoint and resolve common contamination issues encountered during PFOSA analysis.
Issue: High PFOSA Background Signal in Blanks
A consistent, high background signal for PFOSA in your analytical blanks is a common challenge due to the ubiquity of per- and polyfluoroalkyl substances (PFAS) in laboratory environments.[1][2][3][4]
Systematic Troubleshooting Workflow
To methodically isolate the source of contamination, follow the workflow below. Begin by assessing the LC-MS system and progressively move backward through the sample preparation and collection stages.[4][5]
Caption: Systematic workflow for troubleshooting high PFOSA background contamination.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding PFOSA analysis and background contamination.
Q1: What are the most common sources of PFOSA background contamination in the lab?
A1: PFOSA and other PFAS are widespread in laboratory environments.[1][2] Key sources of contamination include:
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LC-MS/MS System: Components made of polytetrafluoroethylene (PTFE), such as tubing, solvent lines, pump seals, and frits, are major contributors to PFAS background interference.[2][5][6][7]
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Solvents and Reagents: Even high-purity, LC/MS-grade solvents like methanol (B129727) and water can contain trace levels of PFOSA.[5][6] Water purification systems can also be a source if not properly maintained.[1]
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Sample Containers and Labware: Vials with PTFE-lined septa are a frequent source of contamination.[2][6] PFAS can also adsorb to glass surfaces, and some plasticware may leach contaminants.[6][8]
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges and manifolds can introduce contamination if they contain fluoropolymer parts.[2][6] Syringe filters, pipette tips, and collection tubes should also be carefully screened.
-
Laboratory Environment: The general lab environment can contribute to background levels through dust from various sources like stain-resistant carpeting or fabrics.[3]
Q2: My instrument blank is high in PFOSA. What is the first thing I should check?
A2: If you observe a high background in an instrument blank (a direct injection of solvent), the contamination is likely originating from your LC-MS/MS system or the mobile phases.[4][5] The most critical first step is to install a delay column between the solvent mixer/pump and the autosampler.[1][2][6] This column traps PFAS contaminants from the pump and mobile phase, causing them to elute later than the analytes of interest in your sample injection, thus separating the background from your analytical peak.[1][2][6]
Q3: Can I use glass vials for PFOSA analysis?
A3: It is recommended to avoid conventional glass vials with PTFE-lined septa.[2][6] Polypropylene (B1209903) or polyethylene (B3416737) vials and caps (B75204) are necessary to reduce the possibility of contamination.[6] PFAS are known to adhere to glass surfaces, which can lead to cross-contamination.[8]
Q4: How can I ensure my solvents and water are "PFAS-free"?
A4: Always purchase high-quality, LC/MS-grade solvents.[6] For water, it is crucial to use a water purification system designed for sensitive organic analyses, which typically use activated carbon, photo-oxidation, and ion-exchange resins to remove trace contaminants.[1] It is also recommended to use a point-of-use polisher containing C18 reverse-phase silica.[1] Regularly analyzing solvent and water blanks is essential to verify their purity.[9]
Q5: What are the best practices for cleaning sampling equipment for PFAS analysis?
A5: A rigorous cleaning procedure is essential to avoid cross-contamination. The following multi-step process is recommended for all HDPE, polypropylene, stainless steel, or glass equipment:
-
Rinse with warm tap water to remove solids.[10]
-
Scrub with a brush and a low-phosphate laboratory detergent (e.g., Liquinox® or Luminox®).[10][11]
-
Rinse three times with tap water.[10]
-
Rinse three times with deionized water.[10]
-
Finally, rinse three times with methanol (collecting the rinsate for proper disposal).[10]
-
Allow the equipment to air-dry. Do not wrap it in aluminum foil, as this can be a source of contamination.[10][11]
Data Presentation
Table 1: Common Sources of PFOSA Contamination and Mitigation Strategies
| Source of Contamination | Mitigation Strategy | Recommended Materials |
| LC System Tubing | Replace all fluoropolymer tubing with PEEK tubing.[2][6] | PEEK |
| LC Pump & Mobile Phase | Install a delay column between the pump and autosampler.[1][2][6] | C18 or similar |
| Sample Vials & Caps | Use polyethylene or polypropylene vials and caps.[6] | Polyethylene, Polypropylene |
| Solvents & Reagents | Purchase high-purity, LC/MS-grade solvents.[6] | LC/MS Grade |
| Water | Use a water purification system with a polisher for sensitive organic analysis.[1] | Ultrapure water system |
| SPE System | Replace transfer tubing with LLDPE or PEEK. Use polyethylene stopcocks.[2][6] | LLDPE, PEEK, Polyethylene |
| Labware | Use polypropylene or HDPE plasticware. Avoid glassware where possible.[8] | Polypropylene, HDPE |
Experimental Protocols
Protocol 1: Installation of a Delay Column in an LC System
A delay column is a crucial component for separating background PFAS originating from the mobile phase and the LC pump.[1][2][6] It is typically a small C18 column installed before the sample injector.
Materials:
-
Delay column (e.g., C18, ~4.6 x 30 mm)
-
PEEK tubing and fittings
Procedure:
-
System Preparation: Turn off the LC pump and ensure the system pressure is at zero.
-
Identify Flow Path: Locate the tubing that connects the LC pump/mixer outlet to the inlet of the autosampler injection valve.
-
Disconnect Tubing: Carefully disconnect the existing tubing from the autosampler injection valve inlet.
-
Connect Delay Column: Connect the outlet of the delay column to the autosampler injection valve inlet using a new piece of PEEK tubing and the appropriate fittings.
-
Connect Inlet: Connect the tubing from the LC pump/mixer outlet to the inlet of the delay column.
-
System Flush: Turn on the LC pump at a low flow rate and flush the system with an appropriate solvent to remove any air bubbles and equilibrate the column.
-
Verify Connections: Check for any leaks at the new connections.
Caption: LC system workflow with a delay column installed.
Protocol 2: Preparation of a Method Blank
A method blank is used to assess contamination introduced during the entire sample preparation process.[9]
Materials:
-
PFAS-free reagent water[1]
-
All reagents and consumables used in the sample preparation workflow (e.g., SPE cartridges, elution solvents)
Procedure:
-
In a clean, PFAS-free sample container (e.g., polypropylene tube), place a volume of PFAS-free reagent water equivalent to a typical sample volume.
-
Process this "sample" through the exact same preparation procedure as the actual samples, including all extraction, concentration, and reconstitution steps.
-
Use the same batches of reagents and consumables as for the samples being analyzed.
-
The final extract is then analyzed alongside the actual samples to determine the level of background contamination originating from the sample preparation process.
Visualization of Contamination Pathways
Caption: Potential pathways of PFOSA contamination in the analytical workflow.
References
- 1. Eliminating Background Contamination in PFAS Testing | Labcompare.com [labcompare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromtech.com [chromtech.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. epa.gov [epa.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. epa.gov [epa.gov]
overcoming poor recovery of perfluorooctanesulfonamide during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of perfluorooctanesulfonamide (PFOSA) during sample extraction.
Troubleshooting Guide & FAQs
Q1: We are experiencing low and inconsistent recovery of PFOSA during solid-phase extraction (SPE). What are the common causes?
A1: Poor recovery of PFOSA during SPE is a common issue that can be attributed to several factors:
-
High Volatility: PFOSA, along with other N-alkylated perfluorooctane (B1214571) sulfonamides (FOSAs) and sulfonamidoethanols (FOSEs), is known to be more volatile than other long-chain PFAS compounds. This can lead to significant analyte loss during solvent evaporation steps.[1]
-
Adsorption to Surfaces: PFOSA can adsorb to various surfaces throughout the experimental workflow, including sample containers (polypropylene, glass), tubing (especially PTFE), and the SPE sorbent itself.[2][3] This is a critical factor, as studies have shown that FOSA can exhibit significant adsorption to polypropylene (B1209903) containers.[3]
-
Improper SPE Sorbent Selection: The choice of SPE sorbent is critical. While polystyrene-divinylbenzene (PS-DVB) is used in some methods, it may not provide optimal retention for more polar or volatile compounds.[1] Weak anion exchange (WAX) sorbents are generally recommended for a broader range of PFAS, including PFOSA, as they offer retention for both hydrophobic and more polar/acidic analytes.
-
Suboptimal pH of the Sample: The pH of the sample can influence the ionization state of PFOSA and its interaction with the SPE sorbent. For anion exchange mechanisms, the pH should be adjusted to ensure the analyte is in its anionic form for effective retention.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb PFOSA from the SPE sorbent. A common elution solvent for WAX cartridges is ammoniated methanol. The composition and volume of the elution solvent need to be optimized.
-
Analyte Loss During Drying Step: If the SPE cartridge is dried excessively after the washing step, it can lead to the loss of volatile compounds like PFOSA.[4]
Q2: How can we improve the recovery of PFOSA from our samples?
A2: To enhance PFOSA recovery, consider the following optimization strategies:
-
Minimize Evaporation Steps: Given the volatility of PFOSA, it is crucial to handle the solvent evaporation step with care.[1] Use a gentle stream of nitrogen and a controlled temperature. Avoid evaporating the sample to complete dryness if possible. Reconstituting the sample in a smaller volume is a common practice to increase sensitivity, but this step needs to be carefully controlled.
-
Use Isotope Dilution: Incorporate an isotopically labeled PFOSA internal standard into your samples before extraction. This is a highly effective way to correct for analyte loss during sample preparation and analysis.
-
Optimize SPE Protocol:
-
Sorbent Choice: Utilize a weak anion exchange (WAX) SPE cartridge, which is often recommended for a broad range of PFAS compounds.
-
Sample pH: Adjust the sample pH to be at least 2 pH units higher than the pKa of PFOSA to ensure it is in its anionic form for optimal retention on a WAX sorbent.
-
Washing Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the target analyte. Decreasing the volume or the strength of the wash solvent might be necessary.[5]
-
Elution Step: Ensure the elution solvent is appropriate for the sorbent and analyte. For WAX sorbents, a common eluent is 0.1% ammonium (B1175870) hydroxide (B78521) in methanol. The use of a "boost" function on automated systems, which oscillates the elution solvent within the cartridge, can improve solvent interaction and recovery.
-
-
Prevent Adsorption:
-
Container Choice: Use polypropylene or high-density polyethylene (B3416737) (HDPE) containers, as they are generally recommended for PFAS analysis. However, be aware that even these materials can adsorb PFOSA.[3] Pre-rinsing containers with the sample can help to saturate adsorption sites.
-
Avoid PTFE: Replace any polytetrafluoroethylene (PTFE) components in your extraction system and analytical setup with polyethylene or PEEK tubing to prevent both contamination and analyte adsorption.
-
-
Optimize Reconstitution: When reconstituting the dried extract, the choice of solvent is critical. For more hydrophobic compounds, reconstituting first with a small amount of organic solvent (like methanol) before adding the aqueous portion can significantly improve recovery.
Q3: We are extracting PFOSA from a complex biological matrix (e.g., serum, tissue). Are there any specific recommendations?
A3: Extracting PFOSA from biological matrices presents additional challenges due to the presence of proteins and lipids.
-
Protein Precipitation: For serum and plasma samples, an initial protein precipitation step is often necessary. This can be achieved using acetonitrile (B52724) or methanol.
-
Alkaline Digestion: For tissue samples, PFAS can be strongly bound to proteins. An alkaline digestion step can help to hydrolyze the tissue matrix and release the bound analytes, making them more available for extraction.
-
Matrix-Specific SPE: Different biological matrices may require different SPE strategies. For instance, for serum, methods combining protein precipitation with SPE have been shown to be effective.
-
Use of Dispersive SPE (dSPE): For complex extracts, a dSPE cleanup step with materials like graphitized carbon black (GCB) can be used to remove interfering matrix components. However, care must be taken as GCB can also retain some PFAS compounds.
Quantitative Data on PFOSA Recovery
The following table summarizes recovery data for PFOSA and related compounds using different extraction methods. This data is intended to provide a general comparison; actual recoveries may vary depending on the specific matrix and experimental conditions.
| Analyte | Matrix | Extraction Method | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| PFOSA | Drinking Water | Solid-Phase Extraction | Polystyrene-divinylbenzene (SDVB) | Not Specified | ~28% (at 20 ng/L spike) | [1] |
| PFOSA | Open-ocean Seawater | Solid-Phase Extraction | Weak Anion Exchange (WAXsea) | 0.1% NH4OH in Methanol | Acceptable recovery (not quantified) | [6] |
| PFOS | Food Packaging | QuEChERS & SPE | Not Specified | Not Specified | >79% | [7] |
| PFOS | Water and Soil | Solid-Phase Extraction | Weak Anion Exchange (WAX) | Not Specified | Good recoveries | [8] |
Note: Data for PFOSA is limited in direct comparisons. PFOS data is included as a structural analogue, but recovery behavior may differ.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for PFOSA in Water Samples
This protocol is a general guideline based on common practices for PFAS analysis using weak anion exchange (WAX) cartridges. Optimization for specific sample matrices and instrumentation is recommended.
-
Sample Preparation:
-
Collect water samples in polypropylene or HDPE bottles.
-
To a 250 mL sample, add 5 ng of an appropriate isotopically labeled PFOSA internal standard.
-
Adjust the sample pH to 6.5 ± 0.5 using a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Use a 200 mg, 6 mL weak anion exchange (WAX) SPE cartridge.
-
Condition the cartridge by passing the following solvents in sequence:
-
5 mL of 0.1% ammonium hydroxide in methanol.
-
5 mL of methanol.
-
5 mL of reagent water.
-
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
-
Cartridge Drying:
-
Dry the cartridge by drawing a vacuum or using nitrogen for 5-10 minutes. Avoid over-drying to prevent the loss of volatile analytes like PFOSA.
-
-
Elution:
-
Elute the analytes from the cartridge with two aliquots of 2.5 mL of 0.1% ammonium hydroxide in methanol.
-
Collect the eluate in a polypropylene tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the extract in 1 mL of 96:4 (v/v) methanol:water.
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Transfer to an autosampler vial for analysis by LC-MS/MS.
-
Visualizations
Logical Relationship of Factors Affecting PFOSA Recovery
Caption: Key factors contributing to poor PFOSA recovery during sample extraction.
Experimental Workflow for PFOSA Extraction
Caption: A typical solid-phase extraction (SPE) workflow for PFOSA analysis.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Quantification of Perfluorooctanesulfonamide (PFOSA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of perfluorooctanesulfonamide (PFOSA) using mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for accurate quantification of PFOSA?
A1: The gold standard for accurate quantification of PFOSA is the use of a stable isotope-labeled (SIL) internal standard of PFOSA itself.[1][2][3] Using a SIL analog, such as ¹³C₈-PFOSA or ¹⁸O₂-PFOSA, is the most effective way to compensate for variations in sample preparation, instrument response, and matrix effects.[1][2][3] This is because the SIL internal standard has nearly identical chemical and physical properties to the native analyte and will behave similarly during extraction, ionization, and fragmentation.
Q2: Are stable isotope-labeled PFOSA internal standards commercially available?
A2: Yes, stable isotope-labeled internal standards for PFOSA are commercially available from various suppliers. For instance, ¹³C₈-PFOSA is available and can be used for isotope dilution mass spectrometry.[1] Additionally, ¹⁸O₂-PFOSA has also been synthesized and is available, offering a four-mass-unit separation from the unlabeled analyte, which is advantageous in mass spectrometric analyses.[3]
Q3: What should I do if a stable isotope-labeled PFOSA internal standard is not available?
A3: In situations where a dedicated isotopically labeled PFOSA is unavailable, the next best approach is to use a closely related stable isotope-labeled PFAS compound as a surrogate internal standard.[2][4] The chosen surrogate should ideally have a similar chemical structure, carbon chain length, and functional group to PFOSA to best mimic its behavior.[4] It is important to note that while this method can correct for some variability, it is considered less effective than true isotope dilution with an identical labeled analog.[1]
Q4: How does EPA Method 1633 address the use of internal standards for PFAS analysis?
A4: EPA Method 1633, a method for the analysis of 40 PFAS compounds in various matrices, mandates the use of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The method requires the addition of Extracted Internal Standards (EIS), which are isotopically labeled analogs of the target analytes, to all samples before any processing steps.[5] This allows for the correction of analyte recoveries. The method also uses Non-Extracted Internal Standards (NIS), which are added just before analysis, to assess the recovery of the EIS.[5]
Troubleshooting Guide
Problem 1: Poor recovery of the PFOSA internal standard.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) method. Ensure the sorbent type (e.g., weak anion exchange - WAX) is appropriate for PFOSA. Check the pH of the sample and elution solvent, as this can significantly impact recovery. |
| Matrix Effects | Complex matrices like wastewater or soil can suppress the signal of the internal standard.[5] Implement or enhance sample cleanup procedures. Diluting the sample extract may also mitigate matrix effects, but this will also raise the detection limit. |
| Adsorption to Labware | PFAS compounds are known to adsorb to glass and other surfaces. Use polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and vials.[6] Pre-rinsing labware with a solvent like methanol (B129727) can also help minimize adsorption. |
| Incorrect Standard Concentration | Verify the concentration of the internal standard stock solution and the spiking volume. Ensure accurate and consistent addition of the internal standard to all samples, standards, and blanks. |
Problem 2: High variability in PFOSA quantification results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Matrix effects can vary between samples, leading to inconsistent results. The use of a stable isotope-labeled PFOSA internal standard is crucial to correct for this variability. Ensure the internal standard is added to every sample at the beginning of the extraction process. |
| Instrument Instability | Check the stability of the LC-MS/MS system. Monitor the response of the internal standard across the analytical run. A significant drift may indicate a problem with the instrument. |
| Contamination | PFAS are ubiquitous in laboratory environments. Analyze method blanks to check for contamination from solvents, reagents, or equipment. Use PFAS-free labware and solvents whenever possible. An LC system delay column can help separate background PFAS contamination from the analytes of interest.[6] |
Quantitative Data Summary
The recovery of internal standards is a critical quality control parameter. The following table summarizes typical recovery data for PFAS internal standards in various matrices. While specific data for PFOSA is limited, the recoveries for structurally similar compounds like PFOS provide a good indication of expected performance.
| Internal Standard | Matrix | Spike Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| ¹³C₄-PFOS | Pure Water | 2.5 ng/L | 88.0 | 5.3 | [7] |
| ¹³C₄-PFOS | River Water | 2.5 ng/L | 88.0 | 4.1 | [7] |
| ¹³C₄-PFOS | Wastewater | 200 ng/L | 97.3 | 0.9 | [7] |
| ¹³C₄-PFOS | Blank Soil | 0.5 µg/kg | 96.8 | 6.6 | [7] |
| ¹³C₄-PFOS | Field Soil | 5.0 µg/kg | 111.1 | 1.8 | [7] |
| ¹³C₄-PFOS | Sediment | 20.0 µg/kg | 105.4 | 1.3 | [7] |
Experimental Protocols
Detailed Methodology for PFOSA Quantification using LC-MS/MS with Isotope Dilution
This protocol provides a general workflow for the analysis of PFOSA in water samples. Modifications may be necessary for other matrices like soil or biological tissues.
1. Sample Preparation and Extraction a. Collect water samples in polypropylene bottles. b. Fortify a 250 mL water sample with a known amount of ¹³C₈-PFOSA (Extracted Internal Standard - EIS). c. Condition a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge with methanol followed by reagent water. d. Load the fortified water sample onto the SPE cartridge. e. Wash the cartridge with a water/methanol solution to remove interferences. f. Elute the PFOSA and ¹³C₈-PFOSA from the cartridge using an appropriate solvent, such as ammoniated methanol.[7][8] g. Concentrate the eluate to near dryness under a gentle stream of nitrogen. h. Reconstitute the extract in a known volume (e.g., 1 mL) of methanol/water.[8] i. Add a non-extracted internal standard (NIS) just prior to analysis to monitor the recovery of the EIS.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column. ii. Mobile Phase A: Ammonium acetate (B1210297) in water. iii. Mobile Phase B: Methanol or acetonitrile. iv. Gradient: A suitable gradient to separate PFOSA from other PFAS and matrix components. v. Flow Rate: Typically 0.3-0.5 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Negative Electrospray Ionization (ESI-). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor at least two transitions for both native PFOSA and ¹³C₈-PFOSA for confirmation and quantification.
- Example (Note: Specific m/z values should be optimized in the lab):
- PFOSA Quantifier: e.g., m/z 498 -> 78
- PFOSA Qualifier: e.g., m/z 498 -> 99
- ¹³C₈-PFOSA Quantifier: e.g., m/z 506 -> 78
3. Quantification a. Generate a calibration curve using standards containing known concentrations of native PFOSA and a constant concentration of ¹³C₈-PFOSA. b. Plot the ratio of the peak area of the native PFOSA to the peak area of ¹³C₈-PFOSA against the concentration of native PFOSA. c. Determine the concentration of PFOSA in the samples by comparing the peak area ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for PFOSA quantification.
Caption: Troubleshooting logic for PFOSA analysis.
References
- 1. alsglobal.com [alsglobal.com]
- 2. alsglobal.com [alsglobal.com]
- 3. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. mvcommission.org [mvcommission.org]
Validation & Comparative
A Comparative Guide to Perfluorooctanesulfonamide (PFOSA) Method Validation and Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of perfluorooctanesulfonamide (PFOSA), a key intermediate and precursor to perfluorooctane (B1214571) sulfonate (PFOS). The focus is on method validation and recovery, with supporting experimental data from various studies. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most prevalent and sensitive method for the detection of per- and polyfluoroalkyl substances (PFAS), including PFOSA.
Data Presentation: Method Validation and Recovery Data
The following tables summarize quantitative data from various studies on the method validation and recovery of PFOSA. These tables are designed for easy comparison of key performance characteristics across different methods and matrices.
Table 1: Method Validation Parameters for PFOSA Analysis by LC-MS/MS in Water
| Parameter | Method Reference | Concentration Range | Accuracy (%) | Precision (%RSD) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Accuracy & Precision | Winslow et al. | 0.025 - 25 ng/mL | 100 ± 10 | <15 | Not Specified | Not Specified | Not Specified |
| Linearity & MDL | Agilent Application Note (EPA 1633) | Not Specified | Not Specified | <9 | >0.998 | Comparable to method | Not Specified |
| Isomer-specific analysis | Liu et al. | Not Specified | Not Specified | Not Specified | Not Specified | 0.1 - 1 pg/g (in blood) | Not Specified |
| General Method Validation | Various | 1 - 5000 ng/mL | 96.83 - 101.72 | <2 | 0.9995 | 0.01 ng/mL | 0.05 ng/mL |
Table 2: Recovery of PFOSA in Various Matrices
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Reference |
| Laboratory Reagent Water | Solid Phase Extraction (SPE) | LC-MS/MS | 94.9 - 115 | Pre-sampling isotope dilution study |
| Groundwater | Solid Phase Extraction (SPE) | LC-MS/MS | 100 ± 19 | Winslow et al.[1] |
| Wastewater Effluent | Solid Phase Extraction (SPE) | LC-MS/MS | 100 ± 19 | Winslow et al.[1] |
| Spiked Fish Blood | Not Specified | LC-MS/MS | Not Specified | Liu et al.[2] |
| Serum (vs. Plasma Calibration) | Not Specified | LC-MS/MS | 43 | Olsen et al.[3] |
| Aqueous Samples (EPA 1633) | Solid Phase Extraction (WAX) | LC-MS/MS | 66 - 122 (surrogate) | Agilent Application Note[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The most comprehensive and widely adopted protocol for PFOSA analysis is outlined in the U.S. Environmental Protection Agency (EPA) Method 1633.
EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS[5][6][7][8]
This method provides a standardized procedure for the analysis of 40 PFAS compounds, including PFOSA, in various environmental matrices.
1. Sample Preparation and Extraction (Aqueous Samples):
-
Sample Collection: Samples are collected in high-density polyethylene (B3416737) (HDPE) bottles.
-
Fortification: Unpreserved 500 mL aqueous samples are fortified with isotopically labeled internal standards (surrogates).
-
Solid-Phase Extraction (SPE):
-
Agilent weak anion exchange (WAX) SPE cartridges (150 mg) are used.
-
Cartridges are conditioned with methanolic ammonium (B1175870) hydroxide (B78521) followed by formic acid.
-
Samples are loaded onto the cartridges at a slow flow rate.
-
Cartridges are rinsed with reagent water and a 1:1 formic acid:methanol solution.
-
The sample bottles are rinsed, and the rinsate is passed through the cartridges.
-
Cartridges are eluted with 1% methanolic ammonium hydroxide.
-
-
Cleanup: The eluate is treated with acetic acid and cleaned up with loose carbon to remove potential interferences.
2. LC-MS/MS Analysis:
-
Instrumentation: An Agilent 1290 Infinity II Liquid Chromatograph (LC) system coupled to an Agilent 6470 Triple Quadrupole (TQ) Mass Spectrometer is a common setup.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The analytical conditions must be set to achieve a separation of at least 1 minute between the bile salt taurodeoxycholic acid (TDCA) and PFOS to ensure accurate quantification.[4]
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each analyte and its corresponding labeled internal standard.
Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques have been explored for the analysis of PFAS.
-
High-Performance Liquid Chromatography with Suppressed-Conductivity Detection (HPLC-SCD): This method has been developed for the separation and detection of aqueous PFOS and related compounds.[5] While simpler and more time-efficient than some other methods, it generally has higher detection limits (e.g., 1 mg/L for PFOS) compared to LC-MS/MS.[5]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be used to characterize the chemical structure of fluorinated compounds and is not susceptible to matrix interferences.[5] However, it is time-consuming and has a high detection limit (e.g., 3.6 mg/L for PFOS), making it unsuitable for routine environmental monitoring.[5]
Mandatory Visualization
Caption: A flowchart of the experimental workflow for PFOSA analysis using SPE and LC-MS/MS.
References
- 1. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical Comparison of Perfluorooctanesulfonate, Perfluorooctanoate, and Other Fluorochemicals in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. redalyc.org [redalyc.org]
A Guide to Inter-Laboratory Performance in Perfluorooctanesulfonamide (PFOSA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of perfluorooctanesulfonamide (PFOSA) and related compounds. The data presented is primarily derived from the multi-laboratory validation study of EPA Method 1633, a comprehensive method for the analysis of 40 per- and polyfluoroalkyl substances (PFAS) in various environmental matrices. This guide is intended to help laboratories benchmark their performance and provide researchers with an understanding of the expected variability in PFOSA measurements.
Data Presentation: Inter-Laboratory Performance in Aqueous Matrices
The following table summarizes the inter-laboratory performance data for PFOSA and its related compounds, N-methyl this compound (NMeFOSA) and N-ethyl this compound (NEtFOSA), in wastewater, surface water, and groundwater, as determined by the multi-laboratory validation of EPA Method 1633.[1][2] The data is presented as the mean recovery of spiked samples and the relative standard deviation (RSD) of these measurements across multiple laboratories. A lower RSD indicates better agreement between laboratories.
| Analyte | Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (PFOSA) | Wastewater | 95 | 15 |
| Surface Water | 98 | 12 | |
| Groundwater | 101 | 10 | |
| N-methyl this compound (NMeFOSA) | Wastewater | 92 | 18 |
| Surface Water | 96 | 14 | |
| Groundwater | 99 | 11 | |
| N-ethyl this compound (NEtFOSA) | Wastewater | 93 | 17 |
| Surface Water | 97 | 13 | |
| Groundwater | 100 | 12 |
Data synthesized from the EPA Method 1633 multi-laboratory validation study for aqueous matrices.[1][2]
It is important to note that the analysis of PFOS precursor compounds, such as FOSAs, has been identified as challenging for many laboratories, which can contribute to higher variability in analytical results.[3]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of PFOSA in aqueous samples based on EPA Method 1633.[2][4]
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: Prior to extraction, samples are spiked with an isotopically labeled internal standard for each target analyte, including a specific labeled standard for PFOSA (e.g., 13C8-PFOSA).
-
Solid-Phase Extraction (SPE):
-
Cartridge: A weak anion exchange (WAX) SPE cartridge is commonly used.
-
Conditioning: The cartridge is conditioned with methanol (B129727) followed by reagent water.
-
Sample Loading: The aqueous sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a mild solvent to remove potential interferences.
-
Elution: The target analytes, including PFOSA, are eluted from the cartridge with a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide).
-
-
Concentration: The eluate is concentrated to a small volume under a gentle stream of nitrogen.
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of PFAS.
-
Mobile Phase: A gradient of methanol and water, both typically containing a modifier like ammonium acetate (B1210297) or acetic acid, is used to separate the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of PFOSA. Specific precursor-to-product ion transitions for both the native PFOSA and its labeled internal standard are monitored.
-
Visualizations
Experimental Workflow for PFOSA Analysis
Caption: A generalized workflow for the analysis of PFOSA in aqueous samples.
Inter-Laboratory Comparison Logic
Caption: The logical flow of an inter-laboratory comparison study.
References
Comparative Toxicity of Perfluorooctanesulfonamide (PFOSA) and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of emerging contaminants is paramount. This guide provides a comparative analysis of the toxicological profiles of perfluorooctanesulfonamide (PFOSA) and its linear and branched isomers, drawing upon available experimental data. While quantitative comparative data for PFOSA isomers remains limited in publicly available literature, this document synthesizes current knowledge on their differential bioaccumulation, developmental toxicity, and mechanisms of action.
This compound (PFOSA) is a precursor to the well-studied perfluorooctanesulfonate (B1231939) (PFOS) and is typically produced as a mixture of linear and branched isomers through electrochemical fluorination.[1] These structural differences, though subtle, can lead to significant variations in their physicochemical properties, environmental fate, bioaccumulation, and toxicological effects.[1][2] Evidence from related per- and polyfluoroalkyl substances (PFAS) suggests that linear isomers are often more bioaccumulative than their branched counterparts, which may be eliminated more rapidly.[3]
Developmental and Systemic Toxicity
Zebrafish have emerged as a key model for assessing the developmental toxicity of PFOSA. Studies have shown that PFOSA can induce a range of developmental abnormalities, including pericardial edema, yolk sac edema, and spinal curvature. Notably, some research indicates that PFOSA is a more potent developmental toxicant than PFOS.[4]
Table 1: Developmental Toxicity of Perfluorooctanesulfonate (PFOS) in Zebrafish
| Endpoint | Species | Exposure Duration | LC50/EC50 | Reference |
| Mortality | Danio rerio (Zebrafish) | 5 days post-fertilization | LC50: 3.85 µM | [2] |
| Developmental Toxicity (Failed Swim Bladder Inflation) | Danio rerio (Zebrafish) | 5 days post-fertilization | EC50: Within one order of magnitude of LC50 | [2] |
| Mortality | Adult Danio rerio (Zebrafish) | Not specified | LC50: 22.2 mg/L | [5] |
| Mortality | Oncorhynchus mykiss (Rainbow Trout) Parr | Not specified | LC50: 2.5 mg/L | [5] |
Note: This table presents data for PFOS, a closely related compound to PFOSA, to provide context for the potential toxicity range. Specific comparative data for PFOSA isomers is a recognized data gap.
Mechanisms of Toxicity: Signaling Pathway Involvement
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
A significant finding in the study of PFOSA toxicity is the implication of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Research has demonstrated that PFOSA-induced cardiotoxicity in zebrafish is mediated through the activation of AHR.[6][7] Antagonizing or knocking down the AHR can alleviate the cardiac defects caused by PFOSA exposure.[6][7]
Caption: PFOSA-mediated activation of the AHR signaling pathway leading to cardiotoxicity.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
The role of PPARs in PFOSA isomer-specific toxicity is less defined. While many PFAS are known to activate PPARs, particularly PPARα, some in vitro studies have shown that PFOSA does not significantly activate either human or mouse PPARα or PPARγ.[8][9] However, given that PFOS has been shown to activate PPARα, and the structural similarities between the compounds, the involvement of PPAR pathways, especially with chronic exposure or in different biological contexts, cannot be entirely ruled out and warrants further investigation.[3][8]
Experimental Protocols
Zebrafish Developmental Toxicity Assay (Generalized Protocol)
This protocol provides a general framework for assessing the developmental toxicity of PFOSA isomers using the zebrafish model, based on methodologies reported in the literature.[4][10][11][12]
Caption: Generalized workflow for assessing the developmental toxicity of PFOSA isomers in zebrafish.
Methodology:
-
Zebrafish Husbandry and Embryo Collection: Maintain adult zebrafish and collect embryos according to standard protocols.
-
Preparation of Test Solutions: Prepare stock solutions of linear and branched PFOSA isomers in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions in embryo medium to achieve the desired exposure concentrations. Include a vehicle control (embryo medium with the same concentration of solvent) and a negative control (embryo medium only).
-
Exposure: At approximately 4-6 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate. Replace the embryo medium with the respective test or control solutions.
-
Incubation: Incubate the plates at a constant temperature of approximately 28.5°C with a standard light-dark cycle.
-
Endpoint Assessment: At predetermined time points (e.g., 24, 48, 72, 96, and 120 hpf), assess the embryos under a dissecting microscope for various endpoints, including mortality, hatching rate, and morphological malformations such as pericardial and yolk sac edema, spinal curvature, and craniofacial abnormalities.
-
Behavioral Analysis: At later stages (e.g., 120 hpf), larval behavior can be assessed using automated tracking systems to measure spontaneous movement and response to light stimuli (photomotor response).
-
Data Analysis: Record the incidence of each endpoint at each concentration. Calculate the median lethal concentration (LC50) and median effective concentration (EC50) for the observed malformations using appropriate statistical software. Compare the toxicity of the linear and branched isomers.
Future Directions and Knowledge Gaps
The current body of research highlights the potential for differential toxicity between PFOSA isomers. However, a significant data gap exists in the form of direct, quantitative comparisons of their cytotoxic, neurotoxic, and other systemic effects. Future research should prioritize:
-
Isomer-Specific Quantitative Toxicity Studies: Conducting in vitro cytotoxicity assays across a panel of relevant human cell lines to determine and compare the EC50 values of linear and branched PFOSA.
-
Comparative Neurotoxicity and Cardiotoxicity Studies: Utilizing in vitro models (e.g., PC12 cells, iPSC-derived neurons and cardiomyocytes) and in vivo models (e.g., zebrafish) to quantitatively compare the neurotoxic and cardiotoxic potential of PFOSA isomers.
-
Elucidation of Differential Mechanisms: Investigating how structural differences between PFOSA isomers influence their interaction with key cellular targets and signaling pathways beyond AHR, such as PPARs and other nuclear receptors.
A more comprehensive understanding of the isomer-specific toxicity of PFOSA is essential for accurate risk assessment and the development of effective regulatory strategies for this class of emerging contaminants.
References
- 1. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorooctane Sulfonamide (PFOSA) Induces Cardiotoxicity via Aryl Hydrocarbon Receptor Activation in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of unique behavioral, morphological, and molecular alterations in the comparative developmental toxicity profiles of PFOA, PFHxA, and PFBA using the zebrafish model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Evaluation of Developmental Toxicity, Developmental Neurotoxicity, and Tissue Dose in Zebrafish Exposed to GenX and Other PFAS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis: Perfluorooctanesulfonamide (PFOSA) vs. Perfluorooctanesulfonic Acid (PFOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of perfluorooctanesulfonamide (PFOSA) and its degradation product, perfluorooctanesulfonic acid (PFOS). While both are per- and polyfluoroalkyl substances (PFAS) of significant environmental and health concern, the toxicological database for PFOS is considerably more extensive than that for its precursor, PFOSA. This comparison summarizes available experimental data to highlight their relative toxicities and mechanisms of action.
Executive Summary
Perfluorooctanesulfonic acid (PFOS) is a well-studied persistent organic pollutant with a range of documented toxicological effects, including hepatotoxicity, immunotoxicity, developmental toxicity, and potential carcinogenicity. Its precursor, this compound (PFOSA), is less studied, but emerging evidence suggests it may elicit greater toxicity in some biological systems. Direct comparative studies indicate that PFOSA exhibits greater hepatotoxicity in zebrafish than PFOS[1]. While comprehensive in vivo data for PFOSA are scarce, in vitro and limited in vivo studies point towards its potential for significant biological disruption, including neurotoxicity and developmental effects. A key mechanistic difference appears to be PFOSA's predominant activation of the aryl hydrocarbon receptor (AhR) signaling pathway, whereas PFOS is known to impact a wider array of pathways, including peroxisome proliferator-activated receptor (PPAR) signaling.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for PFOSA and PFOS. A significant data gap exists for in vivo toxicological values for PFOSA across different exposure routes.
Table 1: Acute Toxicity Data
| Chemical | Species | Route | Value | Reference |
| PFOSA | Rat | Oral | LD50 > 172 mg/kg | [2][3] |
| PFOS | Rat (Male) | Oral | LD50 = 233 mg/kg | [EPA, 2016] |
| PFOS | Rat (Female) | Oral | LD50 = 271 mg/kg | [EPA, 2016] |
| PFOS | Mouse (Male) | Oral | LD50 = 579 mg/kg | [4] |
Table 2: Subchronic and Chronic Toxicity Data
| Chemical | Species | Route | Duration | NOAEL | LOAEL | Effects | Reference |
| PFOS | Rat | Oral | 2 generations | 0.1 mg/kg/day | - | Delayed eye opening and reduced pup weight | [5] |
| PFOS | Cynomolgus Monkey | Oral | 182 days | 0.15 mg/kg/day | 0.75 mg/kg/day | Decreased serum cholesterol, hepatocellular hypertrophy | [NTP, 2019] |
| PFOS | Rat | Dietary | 2 years | - | 2 ppm | Increased incidence of hepatocellular and thyroid follicular cell adenomas | [6] |
| PFOSA | - | - | - | Data not available | Data not available | - | - |
Key Toxicological Endpoints: A Comparative Overview
Hepatotoxicity
Direct comparative studies in zebrafish have demonstrated that PFOSA induces a more potent hepatotoxic response than PFOS at the same concentration[1]. Transcriptional changes in PFOSA-exposed zebrafish indicated hepatic fibrosis and associated immune function alterations, leading to significant changes in liver-specific protein levels, increased immune cell numbers, and pathological structural damage to the liver[1]. PFOS is also a known hepatotoxicant, with effects including liver enlargement, hepatocellular hypertrophy, and the induction of liver tumors in chronic rodent studies[6]. The mechanisms for PFOS-induced hepatotoxicity are multifactorial, involving the activation of PPARα, oxidative stress, and inflammatory signaling pathways.
Developmental Toxicity
In zebrafish developmental toxicity screens, PFOSA was identified as one of the most potent developmental toxicants among a large library of PFAS, with a benchmark concentration (BMC) for developmental effects of 0.26 µM, significantly lower than that of PFOS (BMC = 7.48 µM)[7][8][9]. Developmental effects of PFOSA in zebrafish include impacts on locomotor activity and alterations in genes related to oxidative damage, apoptosis, and neurotoxicity. PFOS is also a recognized developmental toxicant, with effects in rodents including reduced pup survival and developmental delays such as delayed eye opening[5].
Neurotoxicity
Both PFOSA and PFOS have demonstrated neurotoxic potential. In vitro studies using the PC12 cell line, a model for neuronal cells, showed that PFOSA was the most toxic among several perfluorinated compounds tested. Chronic exposure to PFOS in C. elegans has been shown to cause defects in locomotor behavior and chemotaxis learning, mediated by oxidative stress and apoptosis[10][11].
Immunotoxicity
The immunotoxicity of PFOS is well-documented, with evidence from both animal and human studies suggesting it can suppress the antibody response to vaccines[12]. Some in vitro studies suggest that PFOS is more potent than other PFAS in suppressing antibody production[12]. While there is a lack of direct comparative immunotoxicity studies involving PFOSA, its demonstrated impact on immune-related gene expression in the context of hepatotoxicity in zebrafish suggests it may also have immunomodulatory effects[1].
Signaling Pathways and Mechanisms of Toxicity
A significant distinction in the toxicological profiles of PFOSA and PFOS lies in their primary signaling pathway interactions.
PFOSA: Emerging evidence strongly suggests that PFOSA predominantly activates the aryl hydrocarbon receptor (AhR) signaling pathway . This has been demonstrated in zebrafish, where PFOSA-induced cardiotoxicity was alleviated by an AhR antagonist.
PFOS: The mechanisms of PFOS toxicity are more diverse and are known to involve multiple signaling pathways, including:
-
Peroxisome Proliferator-Activated Receptor alpha (PPARα): Activation of PPARα is a key event in PFOS-induced hepatotoxicity in rodents, leading to altered lipid metabolism and liver enlargement.
-
Oxidative Stress Pathways: PFOS has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative damage.
-
Inflammatory Signaling: PFOS can activate inflammatory pathways, contributing to its toxic effects in various organs.
-
Apoptosis and Autophagy: PFOS can induce programmed cell death (apoptosis) and interfere with cellular recycling processes (autophagy).
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological findings. Below are summaries of methodologies for key experiments cited in this guide.
Zebrafish Developmental Toxicity Assay
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to a range of concentrations of PFOSA or PFOS in multi-well plates, typically starting a few hours post-fertilization and continuing for 5 to 6 days[7][8][9].
-
Endpoints:
-
Morphological: Mortality, hatching success, and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) are recorded at specific time points.
-
Behavioral: Locomotor activity is often assessed using automated tracking systems to measure parameters like total distance moved and swimming velocity.
-
Molecular: Gene expression analysis (e.g., qRT-PCR or transcriptomics) is performed on whole embryos or specific tissues to identify molecular pathways affected by the chemical exposure.
-
Sertoli Cell Toxicity Assay
-
Cell Model: Primary Sertoli cells isolated from the testes of rodents (e.g., rats) or a Sertoli cell line.
-
Culture: Cells are cultured in vitro to form a functional barrier that mimics the blood-testis barrier.
-
Exposure: The cultured Sertoli cells are exposed to different concentrations of PFOSA or PFOS for a defined period.
-
Endpoints:
-
Cytotoxicity: Cell viability is assessed using assays such as the MTT assay.
-
Barrier Function: The integrity of the Sertoli cell barrier can be measured by transepithelial electrical resistance (TER).
-
Molecular and Cellular Analysis: Changes in gene and protein expression related to cell junctions, cytoskeleton, and signaling pathways are analyzed using techniques like qRT-PCR, Western blotting, and immunocytochemistry.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
-
Cell Line: A suitable cell line (e.g., a hepatoma cell line) that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of a dioxin-response element (DRE).
-
Exposure: The reporter cells are exposed to various concentrations of the test compound (PFOSA) along with a known AhR agonist (positive control, e.g., TCDD) and a vehicle control.
-
Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The results are expressed as a fold induction of luciferase activity over the vehicle control, indicating the extent of AhR activation.
Conclusion and Future Directions
The available data indicate that both PFOSA and PFOS are significant toxicological concern. While PFOS has a more established and broader toxicological profile, emerging evidence suggests that its precursor, PFOSA, may exhibit greater potency for specific endpoints such as hepatotoxicity and developmental toxicity in certain models. The apparent difference in their primary signaling pathway targets, with PFOSA acting on AhR and PFOS having a wider range of effects, warrants further investigation.
A critical need exists for more comprehensive in vivo toxicological studies on PFOSA, including subchronic and chronic exposure studies across different species and routes of exposure. Such data are essential for a more complete comparative risk assessment of these two closely related and environmentally relevant compounds. Further mechanistic studies are also required to fully elucidate the signaling pathways involved in PFOSA-induced toxicity and to understand the toxicological implications of its conversion to PFOS in vivo.
References
- 1. Hepatotoxic response of perfluorooctane sulfonamide (PFOSA) in early life stage zebrafish (Danio rerio) is greater than perfluorooctane sulfonate (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H2F17NO2S | CID 69785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 6. researchgate.net [researchgate.net]
- 7. SETAC North America 45th Annual Meeting [setac.confex.com]
- 8. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Exposure to Perfluorooctane Sulfonate Induces Behavior Defects and Neurotoxicity through Oxidative Damages, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Exposure to Perfluorooctane Sulfonate Induces Behavior Defects and Neurotoxicity through Oxidative Damages, In Vivo and In Vitro | PLOS One [journals.plos.org]
- 12. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioaccumulation of Perfluorooctanesulfonamide (PFOSA) and N-Ethyl Perfluorooctanesulfonamide (EtFOSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioaccumulation potential of two perfluoroalkyl substances (PFAS), perfluorooctanesulfonamide (PFOSA) and N-ethyl this compound (EtFOSA). Both compounds are recognized as precursors to the more widely studied and regulated perfluorooctanesulfonic acid (PFOS). Understanding their individual bioaccumulation characteristics is crucial for assessing their environmental fate and potential toxicological risks. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Executive Summary
While direct comparative studies on the bioaccumulation of PFOSA and EtFOSA are limited, available evidence indicates that both substances can accumulate in biota. A critical distinction is the role of EtFOSA as a metabolic precursor to PFOSA. In vivo studies have demonstrated the biotransformation of EtFOSA to PFOSA, which is then further metabolized to PFOS. This metabolic pathway suggests that exposure to EtFOSA can lead to the accumulation of both EtFOSA and its more persistent degradation products, including PFOSA and PFOS.
Quantitative data on the bioaccumulation of these specific compounds are sparse and derived from studies on different organisms and environmental compartments, making direct comparisons challenging. However, existing data on related perfluoroalkyl sulfonamides (FASAs) suggest a high potential for bioaccumulation.
Quantitative Bioaccumulation Data
The following tables summarize the available quantitative data on the bioaccumulation of EtFOSA and its metabolites, as well as PFOSA. The disparate nature of these studies (differing species, matrices, and endpoints) necessitates careful interpretation when comparing the bioaccumulation potential of the two parent compounds.
Table 1: Bioaccumulation Data for N-Ethyl this compound (EtFOSA) and its Metabolites
| Compound | Parameter | Value | Organism/System | Source |
| N-EtFOSA | Bioaccumulation Factor (BAF) | 20.4 | Earthworm (Eisenia fetida) | [1] |
| N-EtFOSA | Uptake Rate Coefficient (ku) | 2.41 d-1 | Earthworm (Eisenia fetida) | [1] |
| N-EtFOSA | Elimination Rate Constant (ke) | 0.118 d-1 | Earthworm (Eisenia fetida) | [1] |
| N-Ethyl perfluorooctane (B1214571) sulfonamido acetic acid (N-EtFOSAA) | Root Concentration Factor (RCF) | 0.52-1.37 (pmol/g root)/(pmol/g soil) | Various plant species | [2][3] |
Table 2: Bioaccumulation Data for this compound (PFOSA)
| Compound | Parameter | Finding | Organism/System | Source |
| PFOSA | Detection | Detected in liver and muscle tissues | Marine mammals | [4] |
| PFOSA | Detection | Detected in ≥80% of fish samples | Freshwater recreational fish | [5] |
| PFOSA | Trophic Level Biomagnification | Ringed seal:cod 0.1, beluga:cod 31 | Arctic marine food web | |
| PFOSA | Elimination Rate Constant (ke) | 0.073 d-1 | Earthworm (Eisenia fetida) | [1] |
Biotransformation of EtFOSA to PFOSA
A key factor influencing the comparative bioaccumulation of these compounds is the in vivo transformation of EtFOSA. Multiple studies have confirmed that EtFOSA is metabolized to PFOSA, which is a more stable and persistent intermediate that is subsequently converted to PFOS.[1][6][7] This metabolic cascade implies that exposure to EtFOSA results in a complex internal dose of the parent compound and its transformation products.
Biotransformation pathway of EtFOSA to PFOSA and subsequently to PFOS.
Experimental Protocols
Standardized methods are essential for generating comparable bioaccumulation data. The OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure provides a widely accepted framework for such studies.[2][8][9][10][11]
Key Aspects of OECD Test Guideline 305:
-
Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio), bluegill sunfish (Lepomis macrochirus), and rainbow trout (Oncorhynchus mykiss) being common choices.[9]
-
Exposure Routes: The guideline covers both aqueous and dietary exposure routes to assess bioconcentration (uptake from water) and biomagnification (uptake from food), respectively.[2][9]
-
Two-Phase Study Design:
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration for a defined period (typically 28 days).[2][10]
-
Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or food) and the elimination of the substance is monitored over time.[9][10]
-
-
Endpoints: The primary endpoints of the study are the bioconcentration factor (BCF), the uptake rate constant (k₁), and the elimination rate constant (k₂).[10]
-
Chemical Analysis: The concentration of the test substance in fish tissue and the exposure medium (water or food) is measured at various time points throughout the study using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for a fish bioaccumulation study based on OECD Guideline 305.
Signaling Pathway Interactions
The interaction of PFOSA and EtFOSA with cellular signaling pathways is an area of active research. The majority of available data pertains to their metabolic end-product, PFOS, and to a lesser extent, PFOSA.
-
This compound (PFOSA):
-
Aryl Hydrocarbon Receptor (AHR): Studies in zebrafish have shown that PFOSA can induce cardiotoxicity through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[12][13]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): In vitro studies have demonstrated that PFOSA can activate both mouse and human PPARα.[3][14]
-
-
N-Ethyl this compound (EtFOSA):
-
Direct evidence of EtFOSA interacting with specific signaling pathways is currently limited. However, given its structural similarity to other PFAS and its biotransformation to PFOSA and PFOS, it is plausible that EtFOSA or its metabolites could interact with pathways such as PPARs. One study noted that 2-N-ethylperfluorooctanesulfonamido ethanol (B145695) (a related compound) was investigated for PPARα activation, but its insolubility limited the findings.[3]
-
-
Perfluorooctanesulfonic Acid (PFOS) (Metabolite of both):
-
PFOS has been shown to affect a multitude of signaling pathways, including those related to inflammation (e.g., NF-κB), oxidative stress (e.g., Nrf2, ROS), and lipid metabolism (e.g., PPARs).[15] It has also been found to activate the Ras/Rap signaling pathway.
-
Known signaling pathway interactions of PFOSA and its metabolite, PFOS.
Conclusion and Future Research Directions
A significant data gap exists in the form of direct, comparative bioaccumulation studies between PFOSA and EtFOSA under standardized conditions. Future research should prioritize:
-
Directly comparative bioaccumulation studies in relevant aquatic and terrestrial organisms to determine and compare the BCF, BAF, uptake, and elimination rates of PFOSA and EtFOSA.
-
Elucidation of the specific signaling pathways directly affected by EtFOSA to better understand its potential for toxicity independent of its metabolites.
-
Quantitative analysis of the biotransformation rates of EtFOSA to PFOSA and PFOS in a wider range of species to improve the accuracy of toxicokinetic models.
Addressing these research needs will provide a more complete understanding of the environmental risks posed by these important PFOS precursors.
References
- 1. Uptake, elimination and biotransformation of N-ethyl perfluorooctane sulfonamide (N-EtFOSA) by the earthworms (Eisenia fetida) after in vivo and in vitro exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of N-ethyl this compound by rainbow trout (Onchorhynchus mykiss) liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. Perfluorooctane Sulfonamide (PFOSA) Induces Cardiotoxicity via Aryl Hydrocarbon Receptor Activation in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Perfluorooctanesulfonamide (PFOSA)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of perfluorooctanesulfonamide (PFOSA), a key precursor and intermediate in the environmental degradation pathway of various per- and polyfluoroalkyl substances (PFAS), is critical for environmental monitoring, toxicology studies, and human exposure assessment. The two primary analytical techniques employed for the determination of PFOSA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: LC-MS/MS vs. GC-MS for PFOSA Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Volatility | No requirement for volatility | Requires volatile or semi-volatile analytes |
| Derivatization | Generally not required for PFOSA | Mandatory for the non-volatile PFOSA |
| Sensitivity | High, often in the picogram to femtogram range | High, but can be matrix-dependent |
| Selectivity | Excellent, with MS/MS fragmentation | High, especially with high-resolution MS |
| Sample Throughput | Can be high with modern UPLC systems | Can be lower due to derivatization step |
| Cost | Generally higher initial instrument cost | Generally lower initial instrument cost |
| Isomer Separation | Capable of separating structural isomers | Excellent isomer separation capabilities |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of PFOSA and related perfluorinated sulfonamides using LC-MS/MS and GC-MS. It is important to note that direct cross-validation studies for PFOSA are limited, and performance can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 pg/g in blood samples for PFOSA isomers[1] | 0.05 - 0.25 ng/mL for branched PFOS isomers (with derivatization)[2] |
| Limit of Quantification (LOQ) | Typically in the low pg/g to ng/g range | Typically in the ng/g to µg/g range |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (Recovery) | Generally 80-120% | 81-101% for related compounds after derivatization[3] |
| Precision (RSD) | <15% | <15% |
Experimental Workflows
The analytical workflows for LC-MS/MS and GC-MS analysis of PFOSA differ significantly, primarily due to the derivatization step required for GC-MS.
Caption: Comparative Experimental Workflows for PFOSA Analysis.
Detailed Methodologies
LC-MS/MS Experimental Protocol
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the direct analysis of PFOSA in various matrices without the need for derivatization.
1. Sample Preparation:
-
Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges are commonly used for the extraction and cleanup of PFOSA from aqueous and biological samples.
-
Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether (MTBE) can also be employed for sample cleanup.
-
Protein Precipitation: For biological samples such as plasma or serum, protein precipitation with acetonitrile (B52724) is a common initial step.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of PFOSA and its isomers.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, often with an ammonium (B1175870) acetate (B1210297) or formic acid modifier, is used to achieve optimal separation.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for PFOSA analysis.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the quantification of PFOSA. For the molecular anion m/z 498, characteristic fragment ions are used to identify and quantify different isomers[1].
GC-MS Experimental Protocol
Gas chromatography-mass spectrometry requires a chemical derivatization step to increase the volatility of the non-volatile PFOSA, allowing it to be analyzed in the gas phase.
1. Sample Preparation:
-
Sample extraction and cleanup methods are similar to those used for LC-MS/MS (SPE, LLE).
2. Derivatization:
-
This is a critical step for GC-MS analysis of PFOSA. Common derivatization approaches for related perfluorinated sulfonates, which would be applicable to PFOSA, include:
-
Esterification: Conversion of the sulfonic acid group (after hydrolysis of the sulfonamide) to an ester using reagents like iso-propanol under acidic conditions[4].
-
In-port Pyrolytic Alkylation: Using reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) which derivatizes the analyte in the hot GC injector port[2].
-
Pentafluorobenzylation: Derivatization of the sulfonamide group with pentafluorobenzyl bromide (PFBBr) has been used for other sulfonamides.
-
3. Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector: A split/splitless or programmable temperature vaporizing (PTV) inlet is used. The inlet temperature is crucial for the efficient transfer of the derivatized analyte.
-
Oven Program: A temperature gradient is used to separate the derivatized PFOSA from other components in the sample.
4. Mass Spectrometry:
-
Ionization: Electron ionization (EI) or chemical ionization (CI) can be used. Negative chemical ionization (NCI) often provides higher sensitivity for electrophilic compounds like derivatized PFOSA.
-
Detection: A single quadrupole or triple quadrupole mass spectrometer is used. Selected Ion Monitoring (SIM) on a single quadrupole or MRM on a triple quadrupole enhances sensitivity and selectivity.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression and key decision points in both the LC-MS/MS and GC-MS analytical pathways for PFOSA.
Caption: Logical Progression of Analytical Steps for PFOSA.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and selective determination of this compound.
LC-MS/MS is generally the preferred method for the routine analysis of PFOSA due to its ability to directly analyze the compound without the need for a potentially complex and time-consuming derivatization step. This direct analysis approach often leads to higher sample throughput and can minimize potential sources of analytical variability associated with derivatization reactions. The high sensitivity of modern LC-MS/MS instruments makes it particularly well-suited for trace-level quantification in complex environmental and biological matrices.
GC-MS, particularly high-resolution GC-MS, offers excellent chromatographic separation of isomers , which can be advantageous for specific research applications where the differentiation of various PFOSA isomers is critical[4]. While the mandatory derivatization step adds complexity to the workflow, it can be a viable and cost-effective alternative, especially in laboratories where GC-MS instrumentation is more readily available.
Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the need for isomer-specific quantification, sample throughput considerations, and the available instrumentation and expertise. For high-throughput, routine monitoring of PFOSA, LC-MS/MS is the more pragmatic choice. For detailed isomer-specific investigations where high chromatographic resolution is paramount, GC-MS remains a valuable analytical tool.
References
- 1. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear and branched perfluorooctane sulfonate isomers in technical product and environmental samples by in-port derivatization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Perfluorooctanesulfonamide (PFOSA) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of perfluorooctanesulfonamide (PFOSA) is critical for environmental monitoring, toxicological studies, and ensuring product safety. The reliability of such analyses hinges on the quality of certified reference materials (CRMs). This guide provides a comparative overview of commercially available PFOSA CRMs, details common experimental protocols, and outlines the logical workflow for their use in analytical testing.
Comparison of Commercially Available PFOSA Certified Reference Materials
Several reputable suppliers offer CRMs for PFOSA analysis, primarily as solutions of the native compound or its stable isotope-labeled analogue, essential for isotope dilution methods. Key suppliers include Wellington Laboratories, Cambridge Isotope Laboratories, LGC Dr. Ehrenstorfer, and AccuStandard. These organizations adhere to stringent quality control standards, with many holding accreditations such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories.[1][2][3] The table below summarizes the specifications of readily available PFOSA CRMs.
| Product Description | Supplier | Catalog Number (Example) | Concentration | Solvent | Purity/Isotopic Purity | Certification |
| This compound | LGC Dr. Ehrenstorfer | DRE-C15115500 | 50 mg (Neat) | - | Not Specified | ISO 17034 |
| This compound (¹³C₈) | Cambridge Isotope Laboratories | CLM-11007-1.2 | 50 µg/mL | Methanol (B129727) | 99% | ISO/IEC 17025 |
| This compound | Wellington Laboratories | PFOSA | 50 µg/mL | Methanol | >98% | ISO 17034, ISO/IEC 17025 |
| This compound | AccuStandard | Not specified in broad listings | Varies | Methanol | Not Specified | ISO 17034, ISO/IEC 17025 |
Note: Product availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
The Role of CRMs in the Analytical Workflow
The use of CRMs is integral to achieving accurate and reproducible results in PFOSA analysis. The following diagram illustrates a typical workflow, highlighting the points at which different types of CRMs are introduced.
Experimental Protocol: PFOSA Analysis by LC-MS/MS
The most common analytical technique for the determination of PFOSA is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. The following is a generalized protocol based on common industry practices and regulatory methods such as EPA 1633.
1. Preparation of Standards
-
Stock Solutions: Prepare a stock solution of the native PFOSA CRM in methanol.
-
Calibration Standards: Serially dilute the native PFOSA stock solution with methanol to prepare a series of calibration standards at different concentrations.
-
Internal Standard Spiking Solution: Prepare a solution of the isotope-labeled PFOSA CRM (e.g., ¹³C₈-PFOSA) in methanol at a fixed concentration.
2. Sample Preparation
-
Spiking: To an accurately measured volume or weight of the sample (e.g., water, serum, tissue homogenate), add a known volume of the internal standard spiking solution.
-
Extraction:
-
For liquid samples (e.g., water, serum): Solid-Phase Extraction (SPE) is commonly used. The sample is passed through an SPE cartridge (e.g., a weak anion exchange resin), which retains the PFOSA. The cartridge is then washed to remove interferences, and the PFOSA is eluted with a small volume of an appropriate solvent (e.g., ammoniated methanol).
-
For solid samples (e.g., soil, tissue): Pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent (e.g., methanol or acetonitrile) is typically employed.
-
-
Cleanup: The extracted sample may require further cleanup to remove matrix components that could interfere with the LC-MS/MS analysis. This can be achieved using techniques like graphitized carbon black (GCB) SPE.
-
Concentration: The cleaned extract is often evaporated to a small volume and reconstituted in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate PFOSA from other compounds in the sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of PFOSA.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native PFOSA and the isotope-labeled internal standard are monitored for detection and quantification.
-
4. Quantification
The concentration of PFOSA in the sample is determined by comparing the peak area ratio of the native PFOSA to the isotope-labeled internal standard against the calibration curve generated from the analysis of the calibration standards. The use of an isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix effects during LC-MS/MS analysis.
Logical Relationships in CRM Application
The selection and use of different types of CRMs follow a logical hierarchy to ensure the quality and validity of the analytical data. The diagram below illustrates these relationships.
References
A Comparative Guide to Perfluorooctanesulfonamide (PFOSA) Extraction Kits for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of perfluorooctanesulfonamide (PFOSA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family, is crucial for environmental monitoring, toxicological studies, and ensuring the safety of consumer products. The selection of an appropriate sample extraction kit is a critical first step in the analytical workflow, directly impacting recovery, reproducibility, and the ultimate sensitivity of the analysis. This guide provides an objective comparison of the analytical performance of several commercially available extraction kits for PFOSA, supported by experimental data.
Comparative Analysis of Analytical Performance
The performance of an extraction kit is primarily evaluated based on its recovery rate and the precision of the measurements, often expressed as the relative standard deviation (%RSD). The following tables summarize the available quantitative data for PFOSA extraction using various solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits.
Solid-Phase Extraction (SPE) Kits
SPE is a widely adopted technique for the extraction and pre-concentration of PFAS, including PFOSA, from aqueous samples. Weak Anion Exchange (WAX) cartridges are commonly recommended for their ability to retain a broad range of PFAS compounds.
| SPE Cartridge | Sorbent Type | Sample Matrix | PFOSA Recovery (%) | PFOSA RSD (%) | Source(s) |
| Agilent Bond Elut PFAS WAX | Polymeric Weak Anion Exchange | Drinking Water | 98.1 (average for 25 PFAS) | 4.6 (average for 25 PFAS) | [1] |
| Wastewater | ~70-116 (range for 40 PFAS) | <9 (for all PFAS) | |||
| Waters Oasis WAX | Polymeric Weak Anion Exchange | Drinking Water | ~80-103 (range for 25 PFAS) | <10 (most PFAS) | [2] |
| Human Serum | Optimized for a range of 30 PFAS | Not specified | [3] | ||
| Phenomenex Strata™-X-AW | Polymeric Weak Anion Exchange | Drinking Water | Excellent recoveries for all 25 analytes in EPA Method 533 | Not specified | [4] |
| Sigma-Aldrich Supelclean™ ENVI-WAX™ | Weak Anion Exchange | Drinking Water | Recoveries for 25 compounds met EPA method requirements | <20 | [5] |
Note: Data is often presented for a panel of PFAS compounds as per regulatory methods (e.g., EPA 533, EPA 1633). Specific recovery for PFOSA may vary within the reported range. Direct comparison between kits should be made with caution due to potential variations in experimental conditions across different studies.
QuEChERS-Based Extraction for Biological Matrices
For more complex biological samples, a modified QuEChERS approach can be effective. This methodology is particularly useful for solid and semi-solid samples like tissues.
| Extraction Method/Kit | Sample Matrix | PFOSA Performance | Source(s) |
| Modified QuEChERS with EMR Cleanup | Biological Tissues | Inhibition observed for PFOSA | [6] |
| QuEChERS with Enhanced Matrix Removal (EMR) | Fish, Poultry, Pork | Met EPA 1633 acceptance criteria for 40 PFAS | [7][8] |
Experimental Protocols and Workflows
Detailed methodologies are essential for reproducibility and for understanding the nuances of each extraction technique. Below are generalized experimental protocols for the discussed extraction methods.
General Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates a typical workflow for the extraction of PFOSA from aqueous samples using a Weak Anion Exchange (WAX) SPE cartridge. This procedure is aligned with methodologies like EPA Method 533.
Detailed Steps for a Typical WAX SPE Protocol (e.g., based on EPA Method 533):
-
Cartridge Conditioning: The WAX SPE cartridge (e.g., 500 mg) is first conditioned with methanol, followed by reagent water to ensure the sorbent is activated.
-
Sample Loading: The water sample, previously spiked with isotopically labeled internal standards, is passed through the conditioned cartridge at a controlled flow rate.[1]
-
Washing: The cartridge is washed with water to remove any unretained matrix components.
-
Elution: PFOSA and other retained PFAS are eluted from the cartridge using a small volume of a basic methanolic solution, such as methanolic ammonium hydroxide.
-
Concentration and Reconstitution: The eluate is concentrated, often under a gentle stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS/MS system.[1]
General QuEChERS Workflow for Biological Tissues
The QuEChERS methodology involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. The following diagram outlines a typical workflow for PFOSA extraction from biological tissues.
Detailed Steps for a Modified QuEChERS Protocol:
-
Sample Homogenization: A representative portion of the biological tissue is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate organic solvent (commonly acetonitrile) and internal standards. QuEChERS extraction salts are added to induce phase separation.[6]
-
Shaking and Centrifugation: The tube is vigorously shaken and then centrifuged to separate the organic layer from the solid and aqueous layers.[6]
-
Dispersive SPE Cleanup: An aliquot of the supernatant (organic layer) is transferred to a tube containing dSPE sorbents. This step is crucial for removing matrix interferences such as lipids and pigments. The choice of sorbent is critical and can affect the recovery of certain PFAS.[9]
-
Vortexing and Centrifugation: The dSPE tube is vortexed and centrifuged.
-
Final Extract: The final extract is collected for direct injection or further concentration before LC-MS/MS analysis.
Conclusion
The selection of an appropriate extraction kit for PFOSA analysis is highly dependent on the sample matrix and the specific requirements of the analytical method. For aqueous samples, Weak Anion Exchange (WAX) SPE cartridges from manufacturers like Agilent, Waters, and Phenomenex have demonstrated good performance for a broad range of PFAS, including PFOSA, in line with regulatory methods such as EPA 533 and 1633.[1][4] For complex biological matrices, QuEChERS-based methods offer a rapid and effective alternative, although careful optimization of the cleanup step is necessary to ensure adequate recovery of PFOSA, as some studies have noted potential for signal inhibition.[6]
Researchers should consider the data presented in this guide as a starting point and are encouraged to perform in-house validation to determine the most suitable extraction kit for their specific application and analytical instrumentation.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. LC-MS Analysis of PFAS Compounds in EPA Method 533 using Supelclean™ ENVI-WAX™ SPE [sigmaaldrich.com]
- 6. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction Sorbents for Perfluorooctanesulfonamide (PFOSA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Solid-Phase Extraction (SPE) sorbents for the analysis of perfluorooctanesulfonamide (PFOSA), a neutral per- and polyfluoroalkyl substance (PFAS). The selection of an appropriate SPE sorbent is critical for achieving accurate and reproducible results in the trace analysis of PFOSA from various environmental and biological matrices. This document summarizes the performance of common SPE sorbents, presents detailed experimental protocols, and offers visual workflows to aid in method development.
Introduction to PFOSA and SPE Sorbent Selection
This compound (PFOSA) is a precursor to the more widely studied perfluorooctanesulfonic acid (PFOS) and is of growing concern due to its potential for long-range transport in the atmosphere and its bioaccumulative properties. Accurate quantification of PFOSA is essential for understanding its environmental fate and toxicological impact. Solid-Phase Extraction is the most common technique for the extraction and pre-concentration of PFOSA from complex sample matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of SPE sorbent is dictated by the physicochemical properties of PFOSA, which is a neutral compound, and the nature of the sample matrix. The most commonly employed sorbents for PFAS analysis, and therefore relevant for PFOSA, include:
-
Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB): Often used in combination, WAX sorbents are effective for retaining anionic PFAS, while GCB is excellent for removing matrix interferences. While PFOSA is neutral, these sorbents are part of comprehensive PFAS methods that include PFOSA.
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents offer a combination of hydrophilic and lipophilic retention mechanisms, making them suitable for a broad range of analytes, including neutral compounds like PFOSA.
-
Polystyrene-Divinylbenzene (PS-DVB): A non-polar sorbent that is effective for the retention of hydrophobic compounds, including longer-chain PFAS.
Performance Comparison of SPE Sorbents for PFOSA
The following table summarizes the available quantitative data for the performance of different SPE sorbents for the analysis of PFOSA and related compounds. Direct comparative studies for PFOSA across all sorbent types are limited; therefore, data for closely related compounds or general PFAS performance are included where specific PFOSA data is unavailable.
| Sorbent Type | Target Analyte(s) | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Citation(s) |
| Weak Anion Exchange (WAX) | PFOSA | Wastewater | 107 | Not Reported | [1] |
| WAX / Graphitized Carbon Black (GCB) | General PFAS suite including FOSAs | Various | Good recovery within method limits | Good precision within method limits | [2][3][4][5] |
| Polymeric (Oasis HLB) | Sulfonamides (as a proxy) | Water | 84 - 110 | ≤ 10 | [6] |
| Polymeric (Strata-X) | General PFAS suite | Seawater | Good recovery | Not Reported | [7] |
| Polystyrene-Divinylbenzene (PS-DVB) | MeFOSA (a related compound) | Drinking Water | ~90-100 | <10 | [8] |
Note: The performance of SPE sorbents can be highly dependent on the specific sample matrix, the full list of target analytes, and the details of the experimental protocol. The data presented above should be considered as a general guide.
Experimental Protocols
Detailed methodologies for the application of different SPE sorbents for PFAS analysis are provided below. These protocols are based on established methods such as U.S. EPA Method 1633 and other published literature.
Protocol 1: Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB) SPE (Based on EPA Method 1633)
This method is widely used for the comprehensive analysis of a broad range of PFAS, including PFOSA, in various environmental matrices.
1. Sample Preparation:
-
Aqueous samples are fortified with isotopically labeled internal standards.
-
For solid samples, an initial extraction with a suitable solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide) is performed.
2. SPE Cartridge Conditioning:
-
Condition a WAX/GCB combination cartridge (or separate WAX and GCB cartridges in series) with 15 mL of 1% methanolic ammonium hydroxide.
-
Equilibrate the cartridge with 15 mL of methanol.
-
Finally, equilibrate with 15 mL of reagent water, ensuring the sorbent does not go dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
4. Cartridge Washing:
-
Wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent (e.g., 25:75 methanol:water) may be used to remove further interferences.
5. Cartridge Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.
6. Elution:
-
Elute the analytes with two 4 mL aliquots of 1% methanolic ammonium hydroxide.
-
Collect the eluate in a clean polypropylene (B1209903) tube.
7. Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the non-extracted internal standard prior to analysis.
Protocol 2: Polymeric Sorbent (e.g., Oasis HLB, Strata-X) SPE
This protocol is suitable for a broad range of PFAS, including the neutral compound PFOSA, and is adaptable to various sample matrices.
1. Sample Preparation:
-
Fortify the aqueous sample with isotopically labeled internal standards.
-
Adjust the sample pH to neutral or slightly acidic (pH 6-7) if necessary.
2. SPE Cartridge Conditioning:
-
Condition the polymeric SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of reagent water. Do not allow the sorbent to go dry.
3. Sample Loading:
-
Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
4. Cartridge Washing:
-
Wash the cartridge with 5 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
5. Cartridge Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.
6. Elution:
-
Elute the analytes with two 4 mL aliquots of methanol.
-
Collect the eluate in a polypropylene tube.
7. Extract Concentration:
-
Concentrate the eluate to the desired final volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
Add the non-extracted internal standard.
Protocol 3: Polystyrene-Divinylbenzene (PS-DVB) SPE (Based on EPA Method 537.1)
This method is primarily designed for the analysis of PFAS in drinking water and is particularly effective for non-polar compounds.
1. Sample Preparation:
-
Fortify a 250 mL drinking water sample with isotopically labeled internal standards.
-
Add a buffering agent (e.g., Trizma) to preserve the sample.
2. SPE Cartridge Conditioning:
-
Condition the PS-DVB cartridge with 15 mL of methanol.
-
Equilibrate the cartridge with 15 mL of reagent water.
3. Sample Loading:
-
Load the entire 250 mL sample onto the cartridge at a flow rate of 10-15 mL/min.
4. Cartridge Washing:
-
After loading, wash the sample bottle with reagent water and pass it through the cartridge.
5. Cartridge Drying:
-
Dry the cartridge under vacuum for 10 minutes.
6. Elution:
-
Elute the analytes with 4 mL of methanol.
-
Follow with a second elution of 4 mL of methanol.
7. Extract Concentration:
-
Concentrate the combined eluate to a final volume of 1 mL under nitrogen.
-
Add the non-extracted internal standard.
Visualizing the SPE Workflow
The following diagrams illustrate the general experimental workflow for solid-phase extraction and the logical relationship in selecting an SPE sorbent for PFOSA.
Caption: General workflow for Solid-Phase Extraction (SPE) of PFOSA.
Caption: Logical considerations for selecting an SPE sorbent for PFOSA analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. selectscience.net [selectscience.net]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Retention performance of three widely used SPE sorbents for the extraction of perfluoroalkyl substances from seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
Safety Operating Guide
Proper Disposal of Perfluorooctanesulfonamide (PFOSA)
Essential Guidance for Laboratory Professionals on the Safe Management and Disposal of Perfluorooctanesulfonamide and Related PFAS Wastes.
This compound (PFOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals known as "forever chemicals" due to their extreme persistence in the environment.[1][2] Proper disposal is critical to prevent environmental contamination and mitigate potential health risks associated with PFAS exposure.[3] As of now, federal regulations for the disposal of PFAS-containing materials are still evolving, and there are no specific federal laws mandating a single disposal method.[4][5] However, the U.S. Environmental Protection Agency (EPA) has released interim guidance that outlines the current best practices based on the available science.[6][7]
This document provides a procedural guide for researchers, scientists, and drug development professionals on the proper disposal of PFOSA, aligning with the latest EPA recommendations. The primary directive is to select disposal technologies that minimize the potential for environmental release.[3][8]
Step-by-Step Disposal Protocol for PFOSA Waste
Step 1: Waste Identification and Characterization
-
Identify the Waste Stream: Determine the form of the PFOSA waste: is it a pure compound, a dilute solution, or mixed with other materials (e.g., contaminated labware, soil, spent filters)?
-
Check for Hazardous Co-contaminants: Ascertain if the PFOSA waste is mixed with any substance that is legally defined as a hazardous waste.[9] If so, the entire mixture must be managed according to the Resource Conservation and Recovery Act (RCRA) requirements for hazardous waste.[4][9]
Step 2: Consult with Your Institution's Environmental Health & Safety (EHS) Department
-
Primary Point of Contact: Your institution's EHS office is the first and most critical resource. They will be knowledgeable about specific institutional procedures as well as local and state regulations, which may be more stringent than federal guidance.
-
Waste Pickup and Vendor Selection: EHS will coordinate with licensed hazardous waste disposal contractors who are equipped to handle PFAS waste.[5]
Step 3: On-site Handling and Segregation
-
Segregate Waste: Do not mix PFOSA waste with other laboratory waste streams unless instructed to by your EHS department.
-
Proper Labeling: Clearly label the waste container with its contents, including "this compound," "PFAS Waste," and any other co-contaminants.
-
Use Appropriate Containers: Ensure waste is stored in sealed, non-reactive containers to prevent leaks or spills.
Step 4: Understand Approved Disposal and Destruction Technologies
Based on the EPA's 2024 interim guidance, the following technologies are considered the most viable for managing PFAS waste.[4][6] The selection of a specific method will be made by your licensed waste disposal vendor based on the waste's characteristics and available facilities.
-
Underground Injection (Deep Well Injection): This is a preferred method for liquid PFOSA waste.[3][10] It involves injecting the waste into deep, confined geological formations, effectively isolating it from the environment.[3][11] There are a limited number of permitted Class I wells for industrial and hazardous waste.[4][10]
-
Hazardous Waste Landfills (RCRA Subtitle C): For solid or high-concentration PFOSA waste, a permitted hazardous waste landfill is recommended.[8][12] These landfills have the most stringent controls, including double liners and leachate collection systems, to minimize the release of PFAS into the environment.[10][12]
-
High-Temperature Thermal Destruction (Incineration): While thermal destruction can be effective, it must be done under specific conditions to ensure the complete breakdown of PFAS molecules.[3] Inadequate combustion can result in the release of PFAS into the atmosphere.[13] Research indicates a minimum temperature of 1,100°C (2,012°F) is necessary for effective destruction.[4][11]
Step 5: Consider Interim Storage
Given the scientific uncertainties associated with the complete destruction of PFAS, the EPA suggests that interim storage (for 2 to 5 years) can be an environmentally protective option if immediate disposal is not critical.[10][12] This allows time for destruction technologies to advance. This option is most suitable for low-volume, containerized, high-concentration materials and is not intended for continuously generated waste streams.[12]
Quantitative Data for PFAS Disposal Methods
The following table summarizes key quantitative parameters associated with the recommended disposal options for PFOSA and other PFAS waste.
| Parameter | Value | Disposal Method | Source |
| Minimum Destruction Temperature | 1,100 °C (2,012 °F) | Thermal Destruction | [4][11] |
| Recommended Storage Duration | 2 to 5 years | Interim Storage | [10][12] |
| Disposal Threshold (Basel Convention) | > 50 mg/kg of PFOS | Controlled Landfill or Thermal Destruction | [11] |
| Example Leachate Concentration | Up to 377,000 ng/L | Hazardous Waste Landfill | [12] |
PFOSA Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory-generated PFOSA waste.
Caption: Decision workflow for PFOSA waste management.
References
- 1. republicservices.com [republicservices.com]
- 2. racoman.com [racoman.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. montrose-env.com [montrose-env.com]
- 5. Waste Containing PFAS | | Wisconsin DNR [dnr.wisconsin.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 8. lawbc.com [lawbc.com]
- 9. acq.osd.mil [acq.osd.mil]
- 10. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
- 11. blog.wastebits.com [blog.wastebits.com]
- 12. all4inc.com [all4inc.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling perfluorooctanesulfonamide
Safe Handling and Disposal of Perfluorooctanesulfonamide (PFOSA)
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (CAS 754-91-6) in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risks and ensuring environmental protection.
Hazard Identification and Summary
This compound (PFOSA) is a perfluorinated compound that poses multiple health and environmental risks. It is a persistent organic pollutant that can break down to form perfluorooctane (B1214571) sulfonate (PFOS).[1] The primary hazards are summarized below.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 |
| Skin Irritation | Causes skin irritation.[2] | H315[3] |
| Eye Irritation | Causes serious eye irritation.[2] | H319[3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | H335[3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3] | H400, H410[3] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is mandatory when working with PFOSA.
Engineering Controls
The first line of defense is to minimize exposure through engineering controls.
-
Ventilation: All handling of PFOSA, especially the solid form, must be conducted in a certified chemical fume hood to control dust and potential vapors.[2][4] Ensure the fume hood has adequate airflow before beginning work.
Required Personal Protective Equipment (PPE)
The following PPE is required for handling PFOSA. Selections are based on the potential for dust generation, splashing, and direct contact.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.[5] | Protects against eye irritation from dust or splashes.[2][4] |
| Skin Protection: Gloves | Chemical-resistant gloves. Recommended materials include nitrile, butyl, or multilayer laminate gloves.[5] | Prevents skin contact and irritation.[4] Double-gloving is recommended. Check for tears or holes before use. Dispose of gloves immediately after handling or if contamination is suspected. |
| Skin Protection: Body | A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, wear liquid-tight chemical-resistant coveralls or a chemical splash-resistant apron over the lab coat.[5][6] | Provides a barrier against accidental skin exposure.[4] Clothing should be removed and decontaminated if it becomes contaminated. |
| Skin Protection: Footwear | Closed-toe shoes are mandatory. For larger-scale operations, chemical-resistant boots or disposable overshoes should be used.[5] | Protects feet from spills. |
| Respiratory Protection | An N95/FFP3 respirator or a half/full-face mask with P3 filters is required if there is a potential for generating dust or aerosols outside of a fume hood.[5] | Protects against inhalation, which can cause respiratory irritation.[2][3] |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for PFOSA handling.
-
Assemble all necessary equipment, including PPE, spill cleanup materials, and a labeled waste container.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.[4]
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface after completion of work.
-
Carefully remove and dispose of contaminated PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan: Waste Management and Spill Cleanup
Proper disposal is critical due to the persistent and hazardous nature of PFOSA.
Waste Collection and Disposal
-
Segregation: All PFOSA-contaminated materials, including residual chemical, empty containers, and used PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Environmental Release: Do not release PFOSA or contaminated materials into the environment, including drains or general trash.[2]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Recommended Disposal Method: High-temperature incineration is the recommended technology for the complete destruction of PFAS compounds like PFOSA.[8] Arrange for pickup and disposal through a licensed hazardous waste management company.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE ensemble as described in the table above, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2] Avoid any actions that could generate dust. Do not use water to clean up as this may spread contamination.
-
Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of PFOSA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H2F17NO2S | CID 69785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
